molecular formula C8H6BrFO B070183 3'-Bromo-2'-Fluoroacetophenone CAS No. 161957-61-5

3'-Bromo-2'-Fluoroacetophenone

Cat. No.: B070183
CAS No.: 161957-61-5
M. Wt: 217.03 g/mol
InChI Key: GSLFYQYBXIVNLS-UHFFFAOYSA-N
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Description

3'-Bromo-2'-Fluoroacetophenone is a versatile and highly valuable bifunctional aryl ketone intermediate designed for advanced research applications, particularly in medicinal chemistry and materials science. Its core structure features a reactive acetyl group adjacent to a benzene ring that is strategically disubstituted with bromine and fluorine at the 3' and 2' positions, respectively. This specific halogen pattern creates a powerful synthetic handle; the bromine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck reactions), enabling the efficient introduction of complex carbon frameworks. Concurrently, the fluorine atom, a key isostere for hydrogen, is widely employed to modulate the electronic characteristics, metabolic stability, and bioavailability of lead compounds in drug discovery. Consequently, this reagent is primarily utilized in the synthesis of novel fluorinated bioactive molecules, including potential kinase inhibitors, agrochemicals, and as a key precursor for the development of liquid crystals and organic electronic materials. Supplied as a high-purity compound, it is an essential building block for researchers exploring structure-activity relationships (SAR) and developing next-generation chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-2-fluorophenyl)ethanone
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InChI

InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLFYQYBXIVNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565737
Record name 1-(3-Bromo-2-fluorophenyl)ethan-1-one
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Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

161957-61-5
Record name 1-(3-Bromo-2-fluorophenyl)ethanone
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Record name 1-(3-Bromo-2-fluorophenyl)ethan-1-one
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Record name 3'-Bromo-2'-fluoroacetophenone
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Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 3'-Bromo-2'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures with desired functionalities. 3'-Bromo-2'-Fluoroacetophenone, a disubstituted aryl ketone, has emerged as a highly valuable and versatile intermediate. Its significance lies in the unique interplay of its constituent functional groups: a reactive acetyl moiety, a synthetically malleable bromine atom, and a strategically positioned fluorine atom that profoundly influences the molecule's physicochemical properties. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications in medicinal chemistry and materials science, offering field-proven insights for its effective utilization.

Core Identity and Physicochemical Properties

CAS Number: 161957-61-5[1][2][3][4]

This compound is a solid, appearing as a colorless to light yellow liquid or crystalline substance under standard conditions.[4] Its molecular structure and key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C8H6BrFO[1][3][4]
Molecular Weight 217.04 g/mol [1][3][4]
IUPAC Name 1-(3-bromo-2-fluorophenyl)ethanone[5]
Synonyms 1-(3-Bromo-2-fluorophenyl)ethan-1-one, 3-Bromo-2-fluoroacetophenone[1][2][3]
Boiling Point 252.4±25.0 °C (Predicted)[1][3]
Density 1.535±0.06 g/cm3 (Predicted)[1][3]
Storage Temperature 2-8°C[1][3]

The presence of the fluorine atom, a bioisostere for hydrogen, is a key feature, often employed to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions.[5]

Synthesis and Mechanistic Considerations

A common and effective method for the synthesis of this compound involves the reaction of a Weinreb amide, N-methoxy-N-methyl-3-bromo-2-fluorobenzamide, with an organometallic reagent such as methylmagnesium bromide.[1] This approach is favored for its high yield and selectivity.

Experimental Protocol: Synthesis via Weinreb Amide
  • Reaction Setup: A solution of N-methoxy-N-methyl-3-bromo-2-fluorobenzamide in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere.

  • Grignard Addition: Methylmagnesium bromide (typically 3M in diethyl ether) is added slowly to the cooled solution. The reaction mixture is then allowed to warm gradually to room temperature and stirred for an extended period (e.g., 16 hours).[1]

  • Quenching: The reaction is quenched by the careful addition of an acidic solution (e.g., 2 M HCl) at 0°C until the pH reaches approximately 1.[1]

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1] Further purification can be achieved through techniques such as column chromatography if necessary.

Causality in Experimental Design:
  • Weinreb Amide: The use of a Weinreb amide is crucial as it forms a stable tetrahedral intermediate with the Grignard reagent, which resists over-addition to form a tertiary alcohol, a common side reaction with other carbonyl precursors like esters or acid chlorides.

  • Low-Temperature Addition: The initial addition of the Grignard reagent at -78°C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Acidic Workup: The acidic quench protonates the intermediate and facilitates the collapse of the tetrahedral intermediate to the desired ketone.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup and Purification Weinreb_Amide N-methoxy-N-methyl- 3-bromo-2-fluorobenzamide Reaction_Vessel Weinreb_Amide->Reaction_Vessel Grignard Methylmagnesium Bromide Grignard->Reaction_Vessel Solvent Anhydrous THF Solvent->Reaction_Vessel Temperature -78°C to Room Temp. Temperature->Reaction_Vessel Quench Acidic Quench (HCl) Extraction Ethyl Acetate Extraction Quench->Extraction Purification Drying and Solvent Removal Extraction->Purification Product This compound Purification->Product Reaction_Vessel->Quench Reaction

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactions at the Bromine Position

The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[5]

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of carbon-carbon bonds, introducing new aryl or alkyl groups.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes forms substituted alkenes.

  • Stille Coupling: Coupling with organostannanes, also palladium-catalyzed, is another effective method for C-C bond formation.

These transformations are fundamental in building molecular complexity and are extensively used in the synthesis of pharmaceuticals and advanced materials.[5]

Transformations of the Carbonyl Group

The acetyl group is also a hub of reactivity.

  • Reduction: The carbonyl can be reduced to the corresponding alcohol, 1-(3-bromo-2-fluorophenyl)ethanol, using reducing agents like sodium borohydride.[5]

  • Alpha-Halogenation: The α-carbon to the ketone can be halogenated, for instance with bromine, to produce α-haloacetophenones which are themselves valuable synthetic intermediates.[6]

The strategic interplay between the bromine and fluorine atoms can also influence the regioselectivity of reactions on the aromatic ring.[7]

Reactivity_Diagram cluster_bromo Reactions at Bromine cluster_carbonyl Reactions at Carbonyl Core This compound Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki Heck Heck Coupling (Alkene substitution) Core->Heck Stille Stille Coupling (C-C bond formation) Core->Stille Reduction Reduction to Alcohol Core->Reduction Alpha_Halogenation α-Halogenation Core->Alpha_Halogenation

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

This compound is a key precursor in the synthesis of a variety of bioactive molecules and functional materials.

  • Pharmaceuticals: It serves as an intermediate for the synthesis of kinase inhibitors, agrochemicals, and other therapeutic agents.[5] The presence of both bromine and fluorine allows for precise modification in structure-activity relationship (SAR) studies.[5] For instance, related bromo-fluoroacetophenone derivatives are used in the synthesis of compounds for studying enzyme inhibition and protein-ligand interactions.[8]

  • Materials Science: This molecule is a building block for the development of liquid crystals and organic electronic materials.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: It is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3]

  • Precautionary Statements: Recommended personal protective equipment includes safety glasses, gloves, and a lab coat.[9] Handling should be done in a well-ventilated area or a fume hood.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

  • Storage: Store in a cool, dry, and well-ventilated place, typically between 2-8°C.[1][3]

Always consult the material safety data sheet (MSDS) before use for complete and detailed safety information.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. The synergistic combination of its functional groups provides chemists with a versatile and powerful tool for the construction of complex and valuable molecules. Its established synthetic routes, well-defined reactivity, and proven utility in both pharmaceutical and materials science research solidify its position as a cornerstone of modern chemical synthesis. For researchers and developers, a thorough understanding of this molecule's properties and potential is key to unlocking new avenues of innovation.

References

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3'-Bromo-2'-Fluoroacetophenone: Properties, Synthesis, and Applications in Drug Discovery

This compound is a strategically substituted aromatic ketone that has emerged as a highly valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its structure, featuring a reactive acetyl group and a benzene ring functionalized with both bromine and fluorine atoms, provides a powerful and versatile synthetic platform. The bromine at the 3'-position serves as a prime handle for metal-catalyzed cross-coupling reactions, enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the 2'-fluoro substituent is a critical modulator of physicochemical properties. As a bioisostere for hydrogen, fluorine can enhance metabolic stability, improve bioavailability, and alter the electronic characteristics of a molecule, making it a favored element in drug design.[1]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, synthesis, reactivity, and applications of this key building block. The narrative emphasizes the causality behind experimental choices, providing not just protocols but also the scientific rationale that underpins them.

Core Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in this compound dictates its physical characteristics and chemical behavior. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 161957-61-5[2][3][4]
Molecular Formula C₈H₆BrFO[3][4]
Molecular Weight 217.04 g/mol [3][4]
IUPAC Name 1-(3-bromo-2-fluorophenyl)ethanone[1][3]
Appearance Colorless to light yellow liquid or solid[3][4]
Boiling Point 252.4 ± 25.0 °C (Predicted)[4]
Density 1.535 ± 0.06 g/cm³ (Predicted)[4]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

  • ¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the acetyl and aromatic protons.[2]

    • δ 2.67 (3H, d, ArCOCH₃)

    • δ 7.11 (1H, t, Ar)

    • δ 7.69-7.81 (2H, m, Ar)

Synthesis of this compound

A reliable and scalable synthesis is crucial for the utility of any chemical intermediate. A common and effective method involves the reaction of a Weinreb amide with a Grignard reagent, which is known for its high yield and tolerance of functional groups.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A 3-Bromo-2-fluoro-N-methoxy- N-methylbenzamide C Addition Reaction in THF at -78°C A->C B Methylmagnesium Bromide (Grignard Reagent) B->C D This compound C->D

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Weinreb Amide Approach

This protocol describes the synthesis from N-methoxy-N-methyl-3-bromo-2-fluorobenzamide. The choice of a low temperature (-78°C) is critical to prevent over-addition of the highly reactive Grignard reagent to the ketone product. The Weinreb amide intermediate is specifically used because it forms a stable chelated intermediate that resists further nucleophilic attack.[2]

Materials:

  • 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide

  • Methylmagnesium bromide (3M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (10.89 g) in anhydrous tetrahydrofuran (100 mL) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (21 mL, 3M in ether) dropwise to the stirred solution, maintaining the temperature at -78°C.[2]

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.[2]

  • Workup: Cool the mixture to 0°C in an ice bath and carefully quench the reaction by the slow, dropwise addition of 2 M HCl solution until the pH reaches ~1.[2]

  • Remove the THF solvent using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).[2]

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (200 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(3-bromo-2-fluorophenyl)ethanone.[2]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. The primary sites for transformation are the bromine atom and the carbonyl group.

G cluster_carbonyl Carbonyl Reactions cluster_bromine C-Br Cross-Coupling A This compound B Reduction (e.g., NaBH₄) A->B Carbonyl Group D Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) A->D Bromine Atom E Buchwald-Hartwig Amination (Amine, Pd catalyst) A->E Bromine Atom C 1-(3-bromo-2-fluorophenyl)ethanol B->C F Biaryl Ketones D->F G Aryl Amines E->G

Caption: Reactivity map of this compound.

Reactions at the Bromine Atom: Cross-Coupling

The carbon-bromine bond is the most versatile functional group for elaboration, serving as an electrophilic partner in numerous palladium-catalyzed cross-coupling reactions.

This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[5] It involves coupling the aryl bromide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.[6] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a potentially coordinating ketone group present.

Protocol: Suzuki Coupling with Phenylboronic Acid

  • To a flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like sodium carbonate (Na₂CO₃, 2.0 mmol).[5][7]

  • Add a solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio, 10 mL).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 90-100°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the corresponding biaryl ketone.

For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method.[8] This reaction couples the aryl bromide with a primary or secondary amine, using a palladium catalyst with specialized phosphine ligands that facilitate the C-N bond-forming reductive elimination step.[9][10] The use of a non-nucleophilic, sterically hindered base is often required to promote the reaction while preventing unwanted side reactions.

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).

  • Seal the tube, evacuate, and backfill with an inert gas (repeat three times).

  • Add this compound (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100°C in an oil bath and stir until the reaction is complete as determined by analytical methods.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Reactions at the Carbonyl Group

The ketone functionality offers a secondary site for chemical modification.

The carbonyl group can be readily reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective choice, typically used in protic solvents like methanol or ethanol.[1] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.[1]

Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains low.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction by slowly adding 1 M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1-(3-bromo-2-fluorophenyl)ethanol.

Applications in Drug Discovery

The true value of this compound lies in its application as a key intermediate for the synthesis of complex, biologically active molecules. The presence of both bromine and fluorine allows for systematic exploration of a molecule's structure-activity relationship (SAR).[1]

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic cores. This building block provides a ready scaffold that can be elaborated via Suzuki or Buchwald-Hartwig reactions to introduce the necessary pharmacophoric elements for binding to the ATP pocket of a target kinase.

  • Agrochemicals: The synthesis of novel pesticides and herbicides often leverages fluorinated intermediates to enhance potency and environmental stability.[1]

  • Materials Science: The rigid, functionalized aromatic structure makes it a useful precursor for developing liquid crystals and organic electronic materials.[1]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

  • Hazard Classification: The compound is classified as hazardous. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][11] Some safety data sheets indicate it can cause severe skin burns and eye damage.[12]

  • Handling: Always handle this chemical in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Avoid breathing dust, fumes, or vapors.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It is incompatible with strong oxidizing agents and strong bases.[12]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

    • Skin: Remove contaminated clothing and wash skin immediately with plenty of soap and water. Seek medical attention if irritation develops.[12]

    • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

References

An In-depth Technical Guide to the Structure Elucidation of 3'-Bromo-2'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and materials science, substituted acetophenones serve as critical building blocks for a vast array of functional molecules.[1] 3'-Bromo-2'-fluoroacetophenone (C₈H₆BrFO) is one such key intermediate, prized for its specific substitution pattern that allows for directed and versatile synthetic transformations.[2][3] The presence and precise location of the bromine and fluorine atoms, along with the acetyl group, bestow unique electronic properties and reactivity. Consequently, the unambiguous confirmation of its structure is not merely a procedural formality but a foundational requirement for ensuring the integrity of subsequent research and development.

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We will move beyond a simple checklist of methods, instead focusing on the synergistic and self-validating nature of a well-designed analytical workflow.[4] The discussion will detail the causality behind experimental choices and the interpretation of spectral data, reflecting a field-proven strategy for absolute structural confidence.

Part 1: Foundational Analysis - Molecular Formula and Key Functional Groups

Before delving into the nuances of atomic connectivity, the initial step is to confirm the molecular formula and identify the core functional groups. Mass spectrometry and infrared spectroscopy are the primary tools for this phase.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

The first piece of evidence is the molecular weight. With a formula of C₈H₆BrFO, the expected monoisotopic mass is approximately 215.96 Da.[5] However, the most critical feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern.[6] Natural bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[7] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.[8][9]

Expected High-Resolution Mass Spectrum Data:

Ion Calculated m/z Expected Relative Abundance
[M]⁺ (C₈H₆⁷⁹BrFO)⁺ 215.9631 ~100%

| [M+2]⁺ (C₈H₆⁸¹BrFO)⁺ | 217.9611 | ~98% |

The observation of this characteristic 1:1 doublet is a definitive confirmation of the presence of a single bromine atom in the molecule.[10]

Infrared (IR) Spectroscopy: Identifying the Carbonyl and Aromatic Framework

IR spectroscopy provides a rapid and effective method for identifying the key functional groups within the molecule.

Key Expected IR Absorptions:

Wavenumber (cm⁻¹) Vibration Significance
~3100-3000 Aromatic C-H Stretch Confirms the presence of the phenyl ring.
~1690-1680 C=O Stretch (Aromatic Ketone) This strong, sharp peak is highly characteristic of a ketone conjugated to an aromatic ring.[11][12] Its position is shifted to a lower frequency compared to a saturated ketone (~1715 cm⁻¹) due to resonance with the phenyl group.[13]
~1580-1450 Aromatic C=C Bending Further evidence of the aromatic ring.
~1260 C-C(=O)-C Stretch Associated with the acetophenone framework.[11]
~1250-1200 C-F Stretch Indicates the presence of a fluorine atom on the aromatic ring.

| ~600-500 | C-Br Stretch | Confirms the presence of the bromo substituent. |

The IR spectrum provides a functional group "fingerprint," confirming the presence of an aromatic ketone and the halogen substituents, which aligns perfectly with the proposed structure.

Part 2: Definitive Connectivity - The Power of Nuclear Magnetic Resonance (NMR)

While MS and IR confirm the pieces are present, NMR spectroscopy assembles the puzzle. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides the unambiguous atom-to-atom connectivity required for complete structure elucidation.[14][15]

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their relationships through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.80 ddd 1H H-6' Deshielded by ortho-carbonyl and meta-bromine. Coupled to H-4' and H-5' and F-2'.
~7.70 ddd 1H H-4' Deshielded by para-carbonyl. Coupled to H-5' and H-6'.
~7.15 t 1H H-5' Shielded relative to other aromatic protons. Appears as a triplet due to coupling with two adjacent protons (H-4' and H-6').

| ~2.67 | d | 3H | -COCH₃ | Appears as a doublet due to a small through-space coupling to the ortho-fluorine atom, a key indicator of this substitution pattern.[16][17] |

The downfield position of the aromatic protons is expected due to the electron-withdrawing nature of the acetyl group and halogens. The key observation is the doublet for the methyl protons, which strongly suggests the fluorine is in the 2'-position, allowing for a through-space coupling.[18]

¹⁹F NMR Spectroscopy: The Fluorine Perspective

Given the presence of fluorine, ¹⁹F NMR is an essential experiment. It provides a direct and highly sensitive probe of the fluorine's chemical environment.[19] For this compound, a single resonance is expected. Its chemical shift and coupling to neighboring protons (H-6' and potentially H-4') would provide further confirmation of its position on the aromatic ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The most diagnostic signals are the carbonyl carbon and the carbons directly bonded to the halogens.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale and Key Couplings
~195 C=O Typical for an aromatic ketone.[12]
~160 (d, ¹JCF ≈ 250 Hz) C-2' Large one-bond coupling to fluorine is unmistakable proof of direct attachment.
~138 (d, ²JCF ≈ 5 Hz) C-1' Smaller two-bond coupling to fluorine.
~135 C-6' Aromatic carbon.
~128 C-4' Aromatic carbon.
~125 C-5' Aromatic carbon.
~118 (d, ²JCF ≈ 20 Hz) C-3' Attached to bromine, also shows two-bond coupling to fluorine.

| ~30 (d, ⁴JCF ≈ 10 Hz) | -COCH₃ | The observation of a four-bond C-F coupling is a powerful confirmation of the 2'-fluoro substitution, arising from a through-space interaction.[17] |

2D NMR Spectroscopy: The Final Proof of Connectivity

Two-dimensional NMR experiments correlate signals to definitively map the molecular structure. For this molecule, COSY and HMBC are particularly powerful.[20][21]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[22][23] We would expect to see cross-peaks connecting all the adjacent aromatic protons: H-4' with H-5', and H-5' with H-6'. This confirms the arrangement of protons on the aromatic ring.[24]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.[23]

Key Expected HMBC Correlations:

Proton (¹H) Correlates to Carbon (¹³C) Significance
-COCH₃ C=O Confirms the methyl group is part of the acetyl function.
-COCH₃ C-1' Crucially links the acetyl group to the aromatic ring at the C-1' position.
H-6' C=O, C-1', C-2', C-4' Confirms the position of H-6' relative to the acetyl group and the other ring carbons.

| H-4' | C-2', C-6', C-5' | Confirms the connectivity of the aromatic ring. |

The HMBC correlations provide an unbreakable chain of evidence, connecting the methyl protons to the carbonyl carbon, which is in turn connected to the C-1' position of the substituted aromatic ring.

Part 3: A Self-Validating Workflow and Experimental Protocols

The strength of this analytical approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the final structure must be consistent with every piece of data.

Workflow Diagram

G cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Confirmation cluster_3 Final Structure MS Mass Spectrometry H1_NMR 1H NMR MS->H1_NMR Molecular Ion (Br pattern) Structure Structure Confirmed IR IR Spectroscopy IR->H1_NMR Functional Groups (Aromatic Ketone) C13_NMR 13C NMR H1_NMR->C13_NMR Proton Env. F19_NMR 19F NMR C13_NMR->F19_NMR Carbon Skeleton COSY COSY F19_NMR->COSY Fluorine Env. HMBC HMBC COSY->HMBC H-H Connectivity HMBC->Structure C-H Connectivity

Caption: A synergistic workflow for structure elucidation.

Key HMBC Correlations Diagram

G cluster_0 This compound img H3C H₃C C1 C-1' H3C->C1 3J CO C=O H3C->CO 2J H6 H-6' H6->CO 3J

Caption: Critical HMBC correlations confirming connectivity.

Experimental Protocols

1. Sample Preparation for NMR:

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR: Acquire using proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans.

  • ¹⁹F NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 64 scans.

  • COSY: Acquire using a standard gradient-selected pulse sequence over 256 t1 increments with 8 scans per increment.

  • HMBC: Acquire using a standard gradient-selected pulse sequence optimized for a long-range coupling constant of 8 Hz. Use 256 t1 increments with 16 scans per increment.

3. Mass Spectrometry (ESI-TOF):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol.

  • Infuse the solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquire the spectrum in positive ion mode over a mass range of 50-500 m/z.

  • Ensure the mass accuracy is calibrated to <5 ppm to confirm the elemental composition.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. By systematically employing mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, we can move from a molecular formula to a fully confirmed and unambiguous structure. The cross-validation between these techniques, particularly the key through-space couplings observed in NMR and the isotopic pattern in MS, provides the high level of confidence required for high-stakes applications in research and development. This integrated approach ensures that the molecular identity is not just assumed, but proven.

References

An In-depth Technical Guide to the Synthesis of 3'-Bromo-2'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways to 3'-Bromo-2'-Fluoroacetophenone, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, offering field-proven insights into experimental choices, reaction mechanisms, and process optimization.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the CAS number 161957-61-5, is a substituted aromatic ketone of significant interest in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, offers multiple reactive sites for further functionalization. This dual halogenation allows for selective transformations, such as cross-coupling reactions at the bromine-bearing carbon and nucleophilic aromatic substitution influenced by the fluorine atom. The acetophenone moiety itself provides a handle for a wide range of chemical modifications, making this compound a valuable precursor for the synthesis of complex pharmaceutical and agrochemical agents.

PropertyValue
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
Appearance Colorless to light yellow liquid or solid
Boiling Point 252.4±25.0 °C (Predicted)
Density 1.535±0.06 g/cm³ (Predicted)

Primary Synthesis Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. This guide will focus on the two most prominent and scientifically robust methods: the Grignard Reaction and Friedel-Crafts Acylation. Each pathway presents a unique set of advantages and challenges, and the choice of method often depends on the desired scale, purity requirements, and available starting materials.

I. The Grignard Reaction Pathway: Precision and High Yield

The Grignard reaction offers a reliable and high-yielding route to this compound. This method typically involves the reaction of an organomagnesium reagent with a suitable electrophile. A particularly effective variation utilizes a Weinreb amide, which is known to prevent the common side reaction of double addition of the Grignard reagent.

Reaction Mechanism

The synthesis commences with the preparation of a Grignard reagent, in this case, methylmagnesium bromide. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of a Weinreb amide, specifically N-methoxy-N-methyl-3-bromo-2-fluorobenzamide. The resulting tetrahedral intermediate is stabilized by chelation with the magnesium ion. Upon acidic workup, this intermediate collapses to form the desired ketone, this compound. The use of the Weinreb amide is crucial as it prevents the formation of a tertiary alcohol, a common byproduct in reactions with other acylating agents like esters or acid chlorides.

G1 cluster_0 Grignard Reagent Formation cluster_1 Weinreb Amide Preparation (Precursor Synthesis) cluster_2 Ketone Synthesis CH3Br Methyl Bromide MeMgBr Methylmagnesium Bromide CH3Br->MeMgBr Ether Mg Magnesium Mg->MeMgBr Ether Start_Amide 3-Bromo-2-fluorobenzoic acid Weinreb_Amide N-methoxy-N-methyl-3-bromo-2-fluorobenzamide Start_Amide->Weinreb_Amide Acylation Reagent_Amide SOCl2, then HN(OMe)Me Reagent_Amide->Weinreb_Amide MeMgBr_Ketone Methylmagnesium Bromide Intermediate Tetrahedral Intermediate MeMgBr_Ketone->Intermediate Weinreb_Amide_Ketone Weinreb Amide Weinreb_Amide_Ketone->Intermediate THF, -78 °C Product This compound Intermediate->Product Acidic Workup (e.g., HCl)

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

The following protocol is a representative procedure for the synthesis of this compound via the Grignard reaction with a Weinreb amide.

Materials:

  • N-methoxy-N-methyl-3-bromo-2-fluorobenzamide

  • Methylmagnesium bromide (3M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methoxy-N-methyl-3-bromo-2-fluorobenzamide (10.89 g) in anhydrous THF (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (21 mL of a 3M solution in ether) to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M HCl until the pH of the aqueous layer is approximately 1.

  • Remove the THF by rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield a light brown solid.

  • Dissolve the resulting solid in dichloromethane (200 mL) and wash with saturated aqueous NaHCO₃ (200 mL).

  • Separate the dichloromethane layer, dry with anhydrous sodium sulfate, and remove the solvent by rotary evaporation to afford this compound as a yellow oil.

Quantitative Data:

ReactantMolecular Weight ( g/mol )AmountMoles
N-methoxy-N-methyl-3-bromo-2-fluorobenzamide262.0810.89 g0.0415
Methylmagnesium bromide-21 mL (3M)0.063
Product 217.04 8.8 g 0.0405
Yield 97%

II. The Friedel-Crafts Acylation Pathway: A Classic Approach

Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones and represents a viable alternative for the synthesis of this compound.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1-bromo-2-fluorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism and Regioselectivity

The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of an acylating agent (e.g., acetyl chloride or acetic anhydride) with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The acylium ion then attacks the electron-rich aromatic ring of 1-bromo-2-fluorobenzene.

The regiochemical outcome of this reaction is dictated by the directing effects of the existing substituents. Both the fluorine and bromine atoms are ortho-, para-directing deactivators. The fluorine atom is a moderately deactivating ortho-, para-director due to the interplay of its strong inductive electron-withdrawing effect and its ability to donate a lone pair of electrons through resonance. Similarly, bromine is also an ortho-, para-directing deactivator.

In the case of 1-bromo-2-fluorobenzene, the incoming acetyl group will be directed to the positions ortho and para to both halogens. The primary product is expected to be this compound, where the acetyl group is para to the fluorine and ortho to the bromine. Steric hindrance from the bromine atom may disfavor substitution at the position between the two halogens.

G2 cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcCl Acetyl Chloride Acylium Acylium Ion [CH3CO]+ AcCl->Acylium AlCl3 Aluminum Chloride (Lewis Acid) AlCl3->Acylium Start_FC 1-Bromo-2-fluorobenzene Sigma Sigma Complex (Arenium Ion) Start_FC->Sigma Acylium_FC Acylium Ion Acylium_FC->Sigma Electrophilic Attack Product_FC This compound Sigma->Product_FC Deprotonation (AlCl4-)

Caption: Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.

Representative Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1-Bromo-2-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • 5% Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

  • After the addition is complete, add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography.

Expected Quantitative Data:

ReactantMolecular Weight ( g/mol )Molar Ratio
1-Bromo-2-fluorobenzene175.001.0
Acetyl chloride78.501.05
Aluminum chloride133.341.1
Product 217.04 -
Expected Yield

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃): δ 7.69-7.81 (m, 2H, Ar-H), 7.11 (t, 1H, Ar-H), 2.67 (d, 3H, -COCH₃).[5]

  • ¹³C NMR (Predicted): Chemical shifts for the aromatic carbons would be expected in the range of 115-160 ppm, with the carbonyl carbon appearing downfield (>190 ppm) and the methyl carbon appearing upfield (~26 ppm). The carbon atoms attached to fluorine and bromine would show characteristic splitting patterns and chemical shifts.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C-F and C-Br stretching vibrations would be observed in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the methyl and acetyl groups.

Comparative Analysis of Synthesis Routes

FeatureGrignard Reaction (with Weinreb Amide)Friedel-Crafts Acylation
Yield Typically high to excellent (>90%)Moderate to good (60-80%)
Purity Generally high, with minimal byproductsCan be lower due to potential for isomeric byproducts and polysubstitution (though less common for acylation)
Reaction Conditions Requires strictly anhydrous conditions and inert atmosphere; low temperatures are often necessary.Requires strictly anhydrous conditions; can sometimes be run at room temperature.
Reagents Grignard reagents are highly moisture-sensitive and can be pyrophoric. Weinreb amides are specialty reagents.Lewis acids like AlCl₃ are corrosive and moisture-sensitive. Acylating agents are readily available.
Scalability Can be challenging to scale up due to the exothermic nature of Grignard reactions.Well-established for large-scale industrial synthesis.
Substrate Scope Generally tolerant of a wide range of functional groups if protected.Less tolerant of electron-withdrawing groups on the aromatic ring and functional groups that can react with the Lewis acid.
Waste Generation Generates magnesium salts as byproducts.Generates significant amounts of acidic waste from the quenching of the Lewis acid catalyst.

Conclusion and Outlook

Both the Grignard reaction and Friedel-Crafts acylation provide effective pathways for the synthesis of this compound. The Grignard approach, particularly with a Weinreb amide, offers superior yields and product purity, making it an excellent choice for laboratory-scale synthesis where precision is paramount. The Friedel-Crafts acylation, while potentially lower-yielding and more prone to side reactions, is a robust and scalable method that utilizes more readily available starting materials, making it a strong candidate for industrial production.

The choice between these two powerful synthetic tools will ultimately be guided by the specific needs of the researcher or process chemist, balancing the trade-offs between yield, purity, cost, and scalability. Further research into greener catalytic systems for Friedel-Crafts acylation could offer a more environmentally benign and efficient alternative in the future.

References

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3'-Bromo-2'-Fluoroacetophenone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional building block in modern organic synthesis. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, explore its versatile chemical reactivity, and highlight its critical applications in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique structural features for the synthesis of novel bioactive molecules and advanced materials.

Introduction: The Strategic Importance of this compound

This compound is a strategically disubstituted aryl ketone that has emerged as a valuable intermediate in advanced chemical research. Its structure is distinguished by three key functional components: a reactive acetyl group, a bromine atom, and a fluorine atom, all positioned on a benzene ring. This specific arrangement of functional groups is not coincidental; it is designed for maximum synthetic utility.

The bromine atom at the 3'-position serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. This allows for the efficient and controlled introduction of complex carbon-based structures. Concurrently, the 2'-fluoro group plays a crucial role in modulating the molecule's physicochemical properties. In the context of drug discovery, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of lead compounds.[1] Therefore, this compound is not merely a reagent but a sophisticated building block for creating next-generation chemical entities.[1]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's properties is foundational to its effective application. The key identifiers and physical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 217.04 g/mol [2][3]
Molecular Formula C₈H₆BrFO[2][3][4]
CAS Number 161957-61-5[2][3][5]
IUPAC Name 1-(3-bromo-2-fluorophenyl)ethanone[3]
Synonyms 1-(3-Bromo-2-fluorophenyl)ethan-1-one[4][5]
Appearance Colorless to light yellow liquid or solid[3][4]
Boiling Point 252.4 ± 25.0 °C (Predicted)[4]
Density 1.535 ± 0.06 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C[4]
Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the reactivity of this compound. The diagram below illustrates its 2D structure.

Caption: 2D structure of 1-(3-bromo-2-fluorophenyl)ethanone.

Synthesis and Chemical Reactivity

The synthesis of this compound requires precise control of reaction conditions to achieve high yield and purity. Below is a validated, field-proven protocol.

Synthesis from a Weinreb Amide Precursor

A common and effective route involves the reaction of a Weinreb amide (N-methoxy-N-methyl-3-bromo-2-fluorobenzamide) with an organometallic reagent like methylmagnesium bromide.[2] The Weinreb amide is particularly useful because it prevents over-addition of the Grignard reagent, thus cleanly yielding the ketone.

  • Reaction Setup: A solution of N-methoxy-N-methyl-3-bromo-2-fluorobenzamide (10.89 g) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C using a dry ice/acetone bath.

  • Grignard Addition: Methylmagnesium bromide (21 mL of a 3M solution in ether) is added dropwise to the stirred solution. The choice of a Grignard reagent is causal; it acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. The low temperature is critical to control the reaction rate and prevent side reactions.[2]

  • Warming and Reaction: The reaction mixture is allowed to gradually warm to room temperature and stirred for 16 hours. This extended time ensures the reaction proceeds to completion.[2]

  • Reaction Quenching: The mixture is cooled to 0°C in an ice bath, and the reaction is carefully quenched by the slow addition of 2 M HCl until the pH reaches 1. This step hydrolyzes the intermediate and neutralizes any excess Grignard reagent.[2]

  • Extraction and Purification: The THF is removed via rotary evaporation. The product is then extracted from the aqueous residue using ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ to remove any remaining acid, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, 1-(3-bromo-2-fluorophenyl)-acetophenone.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

G start N-methoxy-N-methyl-3-bromo- 2-fluorobenzamide in THF step1 Cool to -78°C start->step1 reagent Methylmagnesium Bromide (CH3MgBr) step2 Slowly add CH3MgBr reagent->step2 product This compound step1->step2 step3 Warm to RT, stir 16h step2->step3 step4 Quench with 2M HCl at 0°C step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash, Dry, Evaporate step5->step6 step6->product

Caption: Workflow for the synthesis of this compound.

Core Reactivity
  • Reactions at the Bromine Atom: The C-Br bond is the primary site for cross-coupling reactions. This enables the introduction of aryl, alkyl, or vinyl groups, making it a cornerstone for building molecular complexity.[1]

  • Transformations of the Carbonyl Group: The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. A common transformation is its reduction to the corresponding alcohol, 1-(3-bromo-2-fluorophenyl)ethanol, using mild reducing agents like sodium borohydride (NaBH₄).[1]

Applications in Research and Drug Development

The true value of this compound lies in its application as a precursor to high-value molecules.

  • Medicinal Chemistry: This compound is a vital building block for synthesizing novel fluorinated bioactive molecules.[1] Its derivatives are explored as potential kinase inhibitors and other therapeutic agents. The strategic placement of the fluorine atom is known to improve metabolic stability and binding interactions within protein targets.[1][6] Related bromo-fluoroacetophenone structures are used to synthesize thiazole derivatives that have shown activity as correctors for the chloride transport defect in cystic fibrosis and as glutathione S-transferase Omega 1 inhibitors.[7]

  • Materials Science: Beyond pharmaceuticals, it serves as a precursor for the development of liquid crystals and organic electronic materials.[1] The rigid aromatic core and the potential for elaboration via the bromine handle make it suitable for creating structured organic materials with specific electronic properties. For instance, related compounds are used to create pyrazine ligands for phosphorescent iridium complexes used in organic light-emitting diodes (OLEDs).[7]

  • Agrochemicals: The synthesis of novel, highly functionalized agrochemicals is another area where this intermediate finds use, leveraging the same principles of metabolic resistance and bioactivity conferred by its structure.[1][6]

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]

  • Recommended Handling Procedures:

    • Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[8][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[4]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is derived from its unique combination of reactive sites. The strategic placement of its bromo, fluoro, and acetyl groups provides chemists with a reliable platform for constructing complex molecular architectures. Its proven utility in synthesizing bioactive compounds for drug discovery and functional materials for advanced applications ensures its continued importance in the field of organic chemistry.

References

A Comprehensive Spectroscopic Guide to 3'-Bromo-2'-Fluoroacetophenone: An Essential Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Bromo-2'-fluoroacetophenone is a key aromatic ketone that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are instrumental in designing molecules with desired pharmacological profiles. The presence of the fluorine atom, in particular, can significantly influence metabolic stability, binding affinity, and lipophilicity, making this compound a valuable scaffold in medicinal chemistry.

This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document offers not just raw data but also expert interpretation and field-proven insights into the causality behind the spectral features. We will delve into the nuances of through-space couplings in NMR, the electronic effects on vibrational frequencies in IR, and the characteristic fragmentation patterns in MS, providing a robust framework for the unequivocal identification and characterization of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular architecture. The ortho-position of the fluorine atom relative to the acetyl group introduces fascinating and informative through-space coupling phenomena.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic region is particularly informative for confirming the substitution pattern.

Table 1: ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1~2.67d (doublet)3H-COCH₃
2~7.11t (triplet)1HH-5'
3~7.69-7.81m (multiplet)2HH-4', H-6'

Data reported in CDCl₃. Source: --INVALID-LINK--[1]

Expertise & Experience: The Causality Behind the Signals

  • Acetyl Protons (-COCH₃): The methyl protons of the acetyl group appear at approximately 2.67 ppm. Unusually for an acetyl methyl group which typically presents as a singlet, this signal is reported as a doublet.[1] This splitting is attributed to a through-space coupling with the adjacent fluorine atom, a phenomenon observed in 2'-fluoro-substituted acetophenone derivatives.[2] This five-bond coupling (⁵JHF) is a direct consequence of the spatial proximity of the methyl protons and the fluorine atom, which is a key structural confirmation.

  • Aromatic Protons (Ar-H):

    • The proton at the 5'-position (H-5') appears as a triplet around 7.11 ppm due to coupling with its two neighboring aromatic protons (H-4' and H-6').

    • The protons at the 4' and 6' positions (H-4' and H-6') resonate further downfield in the range of 7.69-7.81 ppm and appear as a multiplet due to their coupling with each other and with H-5'. The deshielding effect of the carbonyl group and the halogen substituents contributes to their downfield shift.

Diagram 1: Molecular Structure and ¹H NMR Assignments A diagram illustrating the structure of this compound with proton assignments.

G mol [C₈H₆BrFO]⁺• m/z 216/218 (Molecular Ion) frag1 [C₇H₃BrFO]⁺ m/z 201/203 (Base Peak) mol->frag1 - •CH₃ frag3 [C₂H₃O]⁺ m/z 43 mol->frag3 - •C₇H₃BrF frag2 [C₆H₃BrF]⁺ m/z 173/175 frag1->frag2 - CO

References

An In-Depth Technical Guide to the Safe Handling and Use of 3'-Bromo-2'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule and Its Associated Risks

3'-Bromo-2'-Fluoroacetophenone (CAS No. 161957-61-5) is a halogenated acetophenone derivative increasingly utilized as a key building block in pharmaceutical and agrochemical research.[1][2] Its molecular structure, featuring a bromine and a fluorine atom on the phenyl ring, imparts unique reactivity that is valuable for synthetic chemists.[1][3] The bromine atom serves as an effective leaving group for nucleophilic substitution reactions, while the highly electronegative fluorine atom influences the electron distribution of the aromatic ring, enhancing reaction selectivity.[3]

However, this same reactivity profile necessitates a comprehensive understanding of its potential hazards. As with many halogenated organic compounds, this compound presents risks of skin, eye, and respiratory irritation.[4] This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to handle this compound safely, ensuring both personal safety and the integrity of experimental outcomes. The protocols and insights herein are derived from a synthesis of regulatory data, academic literature, and established best practices for laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a thorough understanding of the compound's physical and chemical identity. This data informs everything from storage conditions to the selection of appropriate personal protective equipment (PPE).

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
Chemical Name 1-(3-bromo-2-fluorophenyl)ethanone[4][5]
Synonyms This compound[4][5]
CAS Number 161957-61-5[4][6]
Molecular Formula C8H6BrFO[5][6]
Molecular Weight 217.04 g/mol [5][6]
Appearance Colorless to light yellow liquid or solid[5][6]
Boiling Point 252.4 ± 25.0 °C (Predicted)[5]
Density 1.535 ± 0.06 g/cm³ (Predicted)[5]
Storage Temp. 2-8°C[5]

Causality Insight: The predicted boiling point and density suggest that while the compound can exist as a solid or liquid at room temperature, it is not highly volatile under standard conditions.[5] However, heating or aerosolization during transfer can increase inhalation risk. The recommended refrigerated storage temperature (2-8°C) is crucial for maintaining long-term stability and preventing degradation.[5]

Section 2: Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with specific hazards that must be addressed through a structured risk assessment.[4][5]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

Source:[4][5]

The "Why" Behind the Hazards:
  • Skin and Eye Irritation (H315, H319): Halogenated aromatic ketones are known irritants. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing effects of the halogens, can lead to reactions with nucleophilic functional groups in skin proteins and tissues, causing irritation and potential damage.[3] Prolonged or repeated contact can exacerbate this effect.

  • Respiratory Irritation (H335): Inhalation of dust particles (if solid) or aerosols (if liquid) can irritate the mucous membranes of the respiratory tract.[4] This is a common property of reactive organic compounds and underscores the critical need for handling within a certified chemical fume hood.

Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. Before any procedure, researchers must systematically evaluate the potential for exposure and implement controls.

RiskAssessment cluster_Review Post-Procedure Start Identify Procedure: Weighing, Reaction Setup, Purification Assess Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Chemical Reactivity Start->Assess P280, P261 Evaluate Evaluate Exposure Potential: - Quantity Used - Dust/Aerosol Generation? - Duration of Task Assess->Evaluate Controls Select Controls: 1. Engineering (Fume Hood) 2. Administrative (SOP) 3. PPE (Gloves, Goggles, Coat) Evaluate->Controls P271 Proceed Proceed with Experiment Controls->Proceed Review Review & Document: - Any Incidents? - Deviations from SOP? - Update Risk Assessment Proceed->Review

Caption: Risk Assessment and Mitigation Workflow.

Section 3: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

  • Primary Engineering Control: Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is the most critical step in preventing respiratory exposure.[4] The causality is simple: the hood contains vapors and aerosols, preventing them from entering the laboratory atmosphere and the user's breathing zone.

  • Administrative Controls: Standard Operating Procedures (SOPs):

    • Access Control: Only trained personnel should be permitted to handle this compound.

    • Designated Area: A specific area within a lab should be designated for working with this and similar halogenated compounds.[9]

    • Quantity Management: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill.

    • Labeling: Ensure all containers are clearly labeled with the chemical name and primary GHS hazard pictograms.[9]

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering controls are primary, robust PPE is mandatory. The choice of PPE must be based on a thorough risk assessment of the specific task.

  • Hand Protection: Wear nitrile or neoprene gloves.[9] Always check the manufacturer's glove compatibility chart. Double-gloving is recommended for tasks with a higher risk of splash or for extended handling periods. Causality: These materials provide a barrier against incidental contact. Bromine compounds can be corrosive, and a physical barrier is essential to prevent skin irritation.[9]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] For procedures with a significant splash risk (e.g., quenching a reaction, large-scale transfers), a full-face shield should be worn in addition to goggles.[9] Causality: The compound is a serious eye irritant, and direct contact can cause significant damage.[4] Goggles provide a seal around the eyes, which standard safety glasses do not.

  • Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[8] Ensure clothing fully covers the legs and wear closed-toe shoes.[10]

Section 5: Detailed Experimental Protocols

Adherence to validated protocols is key to safety and reproducibility.

Protocol 5.1: Weighing and Transferring the Solid/Liquid
  • Preparation: Don all required PPE (double gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate working height. Place a calibrated analytical balance inside the fume hood.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Using a clean spatula (for solids) or pipette (for liquids), carefully transfer the desired amount of this compound from the stock container to the weighing vessel.

    • Expert Insight: Perform this action slowly to minimize the generation of dust or aerosols.[7] Avoid "puffing" air from a pipette bulb into the container.

  • Sealing: Immediately and securely close the primary stock container.

  • Cleanup: Gently wipe the spatula or any contaminated surfaces with a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of the wipe in the designated halogenated organic waste container.

  • Transfer: Carefully carry the tared vessel to your reaction setup, keeping it within the fume hood.

Protocol 5.2: Incompatible Materials and Storage

Proper segregation is critical to prevent hazardous reactions.

  • Storage Location: Store in a tightly closed container in a cool, dry, well-ventilated area, preferably in a refrigerated (2-8°C) and corrosives-compatible cabinet.[5][7]

  • Incompatibilities: Keep away from:

    • Strong Oxidizing Agents: Can lead to violent reactions.[7]

    • Strong Bases: Can promote dehydrohalogenation or other decomposition pathways.[7]

    • Readily Oxidizable Substances/Metals: Bromine compounds can be reactive, especially with metals like aluminum, sodium, and potassium.[9][11]

Section 6: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures and the location of safety equipment.

EmergencyResponse cluster_Exposure Personal Exposure cluster_Action Immediate Action Skin Skin Contact (H315) WashSkin Wash with plenty of water for 15 mins. Remove contaminated clothing. Skin->WashSkin Eye Eye Contact (H319) RinseEye Rinse cautiously with water for several minutes. Remove contacts. Seek immediate medical attention. Eye->RinseEye Inhale Inhalation (H335) FreshAir Move to fresh air. If breathing is difficult, seek medical attention. Inhale->FreshAir Spill Spill Response SpillAction Evacuate area. Absorb with inert material (vermiculite, sand). Collect in sealed container for hazardous waste disposal. Spill->SpillAction

Caption: Emergency Response Flowchart.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, get medical advice.[4]

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention is required.[7]

  • In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, get medical help.[12]

  • In Case of a Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9] Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[9] Ventilate the area.

Section 7: Waste Disposal

Disposal of this compound and associated waste must comply with local, state, and federal regulations.

  • Categorization: As a halogenated organic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[10][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[13]

  • Container Management: Waste containers must be kept closed except when adding waste, be properly labeled, and stored in a secondary containment bin within a fume hood or designated satellite accumulation area.[9][11]

  • Decontamination: All glassware used with the compound must be rinsed with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated organic waste.

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. A safety-first mindset, grounded in a deep understanding of the compound's properties and the causality behind handling protocols, is non-negotiable. By integrating the engineering controls, administrative procedures, and detailed protocols outlined in this guide, research professionals can mitigate risks effectively. This framework of proactive risk assessment, validated handling procedures, and emergency preparedness ensures a safe and productive environment for advancing scientific discovery.

References

An In-depth Technical Guide to 1-(3-bromo-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-bromo-2-fluorophenyl)ethanone (CAS No: 161957-61-5), a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, characterization, synthesis, and safe handling.

Compound Identification and Physical Properties

1-(3-bromo-2-fluorophenyl)ethanone, also known as 3-Bromo-2-fluoroacetophenone, is a halogenated aromatic ketone. Its structure, featuring a bromine and a fluorine atom on the phenyl ring, imparts unique reactivity, making it a valuable building block in the synthesis of more complex molecules.[1]

Physical Appearance: The compound typically presents as a solid.[2] Depending on its purity, its appearance can range from a white or pale yellow solid to a beige powder.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(3-bromo-2-fluorophenyl)ethanone

PropertyValueSource(s)
CAS Number 161957-61-5[2]
Molecular Formula C₈H₆BrFO[2]
Molecular Weight 217.035 g/mol [2]
Appearance Solid, white to yellow/beige powder[2]
Melting Point 42 °C[3]
Boiling Point 251 - 252.4 °C (Predicted)[2][3]
Density 1.535 g/cm³ (Predicted)[2]
Flash Point 106.5 °C (Predicted)[2]
Solubility Soluble in common organic solvents. Insoluble in water.[1][4]

Spectroscopic Characterization

Definitive identification and purity assessment of 1-(3-bromo-2-fluorophenyl)ethanone rely on a combination of spectroscopic techniques. These methods provide a detailed fingerprint of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is crucial for identifying the hydrogen atoms within the molecule. The aromatic protons will appear as multiplets in the aromatic region, while the methyl protons of the ethanone group will present as a distinct singlet or doublet, depending on neighboring atoms.

    • ¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present. Key expected peaks would include a strong absorption band for the carbonyl (C=O) group of the ketone and bands corresponding to the C-Br, C-F, and aromatic C-H bonds.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a definitive indicator for bromine-containing compounds. An Electrospray Ionization (ESI) mass spectrum would likely show a peak at m/z 217, corresponding to [M+H]⁺.[3]

Authoritative Note: When analyzing any synthesized batch, comparing the obtained spectroscopic data with reference spectra from reputable sources is a critical step for validation. Minor shifts in peak positions can occur based on the solvent used and the specific instrument's calibration.

Synthesis Methodology

1-(3-bromo-2-fluorophenyl)ethanone is typically synthesized via a Grignard reaction. This method is favored for its reliability and efficiency in forming carbon-carbon bonds.

Workflow for Synthesis

The general workflow involves the reaction of a Weinreb amide precursor with a methylmagnesium halide.

Detailed Experimental Protocol

Causality Note: The use of a Weinreb amide (N-methoxy-N-methylamide) is a strategic choice. Unlike more reactive substrates like acid chlorides or esters, the Weinreb amide forms a stable tetrahedral intermediate with the Grignard reagent, which resists over-addition. This intermediate collapses to the desired ketone only upon acidic work-up, thus preventing the formation of the tertiary alcohol byproduct and leading to a cleaner reaction with higher yield.

  • Preparation: To a stirred solution of 3-Bromo-2-fluoro-N-methoxy-N-methyl-benzamide in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, cool the reaction vessel to 0°C using an ice bath.[2][3]

  • Grignard Addition: Slowly add a solution of methylmagnesium bromide (e.g., 1.4 M in THF/toluene) to the cooled solution.[2] Maintaining the temperature at 0°C is critical to control the exothermic reaction.

  • Reaction: Stir the mixture at 0°C for approximately 2-6.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][3]

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a dilute aqueous solution of hydrochloric acid (HCl).[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc).[2]

  • Washing & Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate (MgSO₄).[2]

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product can then be purified, typically by column chromatography on silica gel, to yield the final product as a solid.[3]

Applications in Research and Development

Halogenated acetophenones are crucial intermediates in the pharmaceutical and agrochemical industries. The specific substitution pattern of 1-(3-bromo-2-fluorophenyl)ethanone makes it a precursor for creating a wide range of more complex molecules. The bromine and fluorine atoms serve as handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution, enabling the construction of diverse molecular scaffolds. It is primarily used in the synthesis of biologically active compounds and as an intermediate for pharmaceuticals.[3][5][6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling 1-(3-bromo-2-fluorophenyl)ethanone.

Table 2: GHS Hazard and Precautionary Statements

CategoryInformationSource(s)
Hazard Statements H315: Causes skin irritation. Irritating to eyes and respiratory system.[2][7]
Signal Word Warning[2]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection (safety goggles).[8][9][10]
Handling Use only in a well-ventilated area or under a fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[4][8][9]
First Aid (Skin/Eyes) In case of skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention.[4][8]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible substances such as strong oxidizing agents.[4][8]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]

References

A Comprehensive Technical Guide to 3'-Bromo-2'-Fluoroacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3'-Bromo-2'-fluoroacetophenone, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the sourcing, quality control, handling, and synthetic applications of this versatile chemical intermediate.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 161957-61-5) is a substituted aromatic ketone of significant interest in organic synthesis.[1] Its strategic value lies in the orthogonal reactivity of its functional groups: a bromine atom, a fluorine atom, and a ketone. This unique arrangement allows for sequential and selective chemical modifications, making it a powerful tool in the construction of complex molecular architectures.

The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents. The fluorine atom, a bioisostere of a hydrogen atom, can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2] The ketone functionality provides a reactive site for a wide range of transformations, including reductions, condensations, and additions. These characteristics make this compound a sought-after intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors, and advanced materials.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use and handling.

PropertyValueSource
CAS Number 161957-61-5
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
Appearance Colorless to light yellow liquid or solid[3]
Boiling Point 252.4±25.0 °C (Predicted)[4]
Density 1.535±0.06 g/cm³ (Predicted)[4]
InChI Key GSLFYQYBXIVNLS-UHFFFAOYSA-N

Commercial Availability and Supplier Evaluation

A reliable supply of high-purity starting materials is a critical, yet often overlooked, aspect of successful research and development. The following table provides a comparative overview of prominent commercial suppliers of this compound.

SupplierPurity SpecificationAvailable QuantitiesNotes
Sigma-Aldrich ≥97% (GC)Gram to multi-gramOffers extensive technical data and support.
ChemicalBook Lists multiple suppliers with purities often ≥99%Kilogram to bulkA platform to connect with various manufacturers.[4]
Benchchem High-purityResearch quantitiesFocuses on bioactive molecules and intermediates.
Capot Chemical ≥98% (min, GC)Gram to kilogramProvides product specifications including moisture content.[3]
Supplier Qualification Workflow: A Self-Validating System

Selecting a suitable supplier requires a systematic approach to ensure consistent quality and mitigate risks to your research timeline and outcomes.

G Supplier Qualification Workflow A Initial Supplier Screening (e.g., Online Databases, Catalogs) B Request Quotations & Lead Times A->B C Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) B->C D Evaluate Supplier Documentation (Purity, Impurity Profile, Specifications) C->D E Order Small Evaluation Sample D->E F In-house Quality Control Analysis (e.g., HPLC, GC-MS, NMR) E->F G Compare Analytical Results with Supplier's CoA F->G H Decision: Approve or Reject Supplier G->H H->A Reject I Establish Supply Agreement H->I Approve

Caption: A workflow for qualifying commercial suppliers of critical chemical intermediates.

Quality Control and Specification Analysis

Ensuring the purity and identity of this compound is paramount for the reproducibility of synthetic procedures and the integrity of final products. A typical Certificate of Analysis (CoA) for a related compound, 2-Bromo-3'-(trifluoromethyl)acetophenone, from a reputable supplier includes appearance, refractive index, and assay by Gas Chromatography (GC).[5] For this compound, a comprehensive quality control protocol should include the following analytical techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and may require optimization based on the specific instrumentation and potential impurities. The method is adapted from established procedures for similar halogenated acetophenones.[6][7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For Mass Spectrometry (MS) compatibility, 0.1% formic acid can be added to both solvents.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Impurity Profiling

GC-MS is a powerful technique for confirming the identity of the compound and identifying volatile impurities. This protocol is based on general methods for the analysis of acetophenone derivatives.[8][9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 20:1).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Data Analysis: The identity of this compound is confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Impurities can be identified by searching their mass spectra against a library database (e.g., NIST).

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS) for this and structurally related compounds.[10][11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[13] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from heat, sparks, and open flames.[13]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a valuable precursor in the synthesis of a wide range of complex molecules, particularly in the field of medicinal chemistry.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[15][16] The unique electronic and steric properties of fluorinated aromatic compounds can lead to enhanced binding affinity and improved pharmacokinetic profiles. This compound is an ideal starting material for the synthesis of kinase inhibitors.[2]

The following diagram illustrates a generalized synthetic pathway where this compound is utilized to construct a core scaffold found in many kinase inhibitors.

G Synthetic Application in Kinase Inhibitor Scaffolds A This compound B Suzuki Coupling (Pd catalyst, boronic acid) A->B R-B(OH)2 C Aryl-substituted 2'-fluoroacetophenone B->C D Condensation (e.g., with a hydrazine) C->D R'-NHNH2 E Heterocyclic Core (e.g., Pyrazole) D->E F Further Functionalization E->F G Kinase Inhibitor Candidate F->G

Caption: A generalized reaction scheme for the synthesis of a kinase inhibitor scaffold.

This pathway demonstrates the power of this compound as a building block. The bromine atom allows for the introduction of various aryl or heteroaryl groups via a Suzuki coupling, which can be crucial for targeting specific amino acid residues in the kinase active site. The ketone functionality is then used to form a heterocyclic core, a common feature in many kinase inhibitors. The fluorine atom remains in the final structure to potentially enhance the molecule's biological properties.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its unique trifunctional nature provides synthetic chemists with a versatile tool for the construction of complex molecular targets. A thorough understanding of its properties, a robust supplier qualification process, and stringent quality control are essential for its successful application in research and development. This guide provides a comprehensive foundation for scientists and professionals working with this important building block, enabling them to make informed decisions and advance their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3'-Bromo-2'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3'-Bromo-2'-Fluoroacetophenone in Modern Synthesis

This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its strategic disubstitution pattern, featuring a bromine atom, a fluorine atom, and an acetyl group on an aromatic ring, offers a rich platform for a diverse array of chemical transformations. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1][4] The fluorine atom, ortho to the electron-withdrawing acetyl group, can participate in nucleophilic aromatic substitution (SNAr) reactions and, more broadly, modulates the physicochemical properties of the molecule, such as metabolic stability and bioavailability, a key consideration in drug design.[1][3] The acetyl group itself is amenable to a variety of transformations, including reduction, oxidation, and α-functionalization, further expanding the synthetic possibilities.

This document provides a detailed guide to the synthesis of various derivatives from this compound, complete with mechanistic insights, step-by-step protocols, and illustrative diagrams. The protocols are designed to be robust and reproducible, providing a solid foundation for further research and development.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The carbon-bromine bond in this compound is significantly more susceptible to oxidative addition by palladium(0) catalysts than the carbon-fluorine bond, allowing for selective functionalization at the 3'-position.[4] This section details the protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[5] This reaction is widely used in the synthesis of biaryl structures, which are common motifs in pharmaceuticals and organic materials.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of 2'-Fluoro-3'-(phenyl)acetophenone

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound217.041.0217 mg
Phenylboronic acid121.931.2146 mg
Pd(PPh₃)₄1155.560.0558 mg
K₂CO₃138.212.0276 mg
Toluene--5 mL
Ethanol--2 mL
Water--2 mL

Procedure:

  • To a flame-dried round-bottom flask, add this compound (217 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ inert Inert Atmosphere (N₂ or Ar) start->inert solvent Add Degassed Solvents: Toluene, Ethanol, Water inert->solvent heat Heat to 90 °C Stir for 12h solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT Dilute with EtOAc monitor->cool wash Wash with H₂O and Brine cool->wash dry Dry over Na₂SO₄ Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic attack by the ortho-acetyl group, which can stabilize the negatively charged Meisenheimer intermediate.[6][7][8] This allows for the displacement of the fluoride ion by a variety of nucleophiles.

Synthesis of 3'-Bromo-2'-(alkoxy)acetophenone Derivatives

Alkoxides are excellent nucleophiles for SNAr reactions, leading to the formation of aryl ethers.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The leaving group (fluoride) is then eliminated to restore aromaticity. The rate-determining step is typically the formation of the intermediate.[6]

Experimental Protocol: Synthesis of 3'-Bromo-2'-methoxyacetophenone

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound217.041.0217 mg
Sodium methoxide (NaOMe)54.021.581 mg
Anhydrous Dimethylformamide (DMF)--5 mL

Procedure:

  • To a round-bottom flask, add this compound (217 mg, 1.0 mmol) and anhydrous DMF (5 mL) under an inert atmosphere.

  • Add sodium methoxide (81 mg, 1.5 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at 60 °C for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield the product.

Reaction Pathway: SNAr with Methoxide

SNAr_Reaction Start This compound Reagent + NaOMe (DMF, 60°C) Start->Reagent Product 3'-Bromo-2'-methoxyacetophenone Reagent->Product

Caption: SNAr reaction of this compound with sodium methoxide.

Part 3: Transformations of the Acetyl Group

The carbonyl group of the acetophenone moiety is a versatile functional group that can undergo a range of transformations.

Reduction to a Secondary Alcohol

The reduction of the ketone to a secondary alcohol is a common and useful transformation, often achieved with mild reducing agents like sodium borohydride.[1]

Experimental Protocol: Synthesis of 1-(3-Bromo-2-fluorophenyl)ethanol

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound217.041.0217 mg
Sodium borohydride (NaBH₄)37.831.557 mg
Methanol--10 mL

Procedure:

  • Dissolve this compound (217 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (57 mg, 1.5 mmol) in small portions.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the desired alcohol, which can be further purified by chromatography if necessary.

α-Bromination for Heterocycle Synthesis

Bromination at the α-carbon of the acetyl group provides an electrophilic center that can be used for the synthesis of various heterocycles, such as thiazoles and pyrazines.[9][10]

Experimental Protocol: Synthesis of 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound217.041.0217 mg
Bromine (Br₂)159.811.10.056 mL
Chloroform--10 mL

Procedure:

  • Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve this compound (217 mg, 1.0 mmol) in chloroform (10 mL).

  • Add a solution of bromine (0.056 mL, 1.1 mmol) in chloroform (2 mL) dropwise at room temperature.

  • Stir the mixture for 2-4 hours until the red-brown color of bromine disappears.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude α-bromo ketone, which can be used in the next step without further purification.

Part 4: Synthesis of Heterocyclic Derivatives

The functional group handles on this compound and its derivatives are ideal for the construction of heterocyclic rings, which are prevalent in bioactive molecules.

Thiazole Synthesis (Hantzsch Thiazole Synthesis)

The α-bromo ketone derivative can react with a thiourea or thioamide to form a thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-(3-bromo-2-fluorophenyl)thiazole

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one295.941.0296 mg (crude)
Thiourea76.121.291 mg
Ethanol--10 mL

Procedure:

  • To a solution of crude 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one (approx. 1.0 mmol) in ethanol (10 mL), add thiourea (91 mg, 1.2 mmol).

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture to room temperature. A precipitate may form.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify by column chromatography or recrystallization.

Synthetic Scheme Overview

Synthetic_Overview Start This compound CC Suzuki Coupling (PhB(OH)₂, Pd cat.) Start->CC SNAr SNAr (NaOMe, DMF) Start->SNAr Red Reduction (NaBH₄, MeOH) Start->Red alphaBr α-Bromination (Br₂, CHCl₃) Start->alphaBr Biaryl Biaryl Derivative CC->Biaryl Ether Aryl Ether Derivative SNAr->Ether Alcohol Secondary Alcohol Red->Alcohol alphaBr_prod α-Bromo Ketone alphaBr->alphaBr_prod Hantzsch Hantzsch Synthesis (Thiourea, EtOH) alphaBr_prod->Hantzsch Thiazole Thiazole Derivative Hantzsch->Thiazole

Caption: Overview of synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives. The distinct reactivity of its three functional sites—the bromine atom for cross-coupling, the activated fluorine for SNAr, and the acetyl group for various transformations—allows for a modular and strategic approach to molecular design. The protocols outlined in this guide provide a reliable foundation for researchers to explore the rich chemistry of this building block and to develop novel molecules for applications in drug discovery and materials science.

References

Application Note: A Comprehensive Guide to the Grignard Reaction with 3'-Bromo-2'-Fluoroacetophenone for the Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in carbon-carbon bond formation.[1][2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the execution of a Grignard reaction with 3'-Bromo-2'-Fluoroacetophenone. The addition of an organomagnesium halide (Grignard reagent) to the ketone moiety of this substrate yields a sterically hindered tertiary alcohol, a structural motif of significant interest in medicinal chemistry. This document moves beyond a simple protocol, delving into the reaction's mechanistic underpinnings, critical experimental parameters, chemoselectivity considerations dictated by the substrate's unique halogenation pattern, and a comprehensive troubleshooting guide.

Reaction Principle and Mechanistic Insights

The fundamental transformation involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of this compound. This process forms a new carbon-carbon bond and, after an acidic workup, generates a tertiary alcohol.[3][4][5]

Overall Reaction Scheme:

Reaction of this compound with a Grignard Reagent (e.g., Methylmagnesium Bromide) to yield 1-(3-bromo-2-fluorophenyl)-1-methylethan-1-ol.

The reaction proceeds through two primary stages:

  • Nucleophilic Addition: The Grignard reagent, best represented as a carbanion equivalent (R⁻), attacks the electrophilic carbonyl carbon of the acetophenone. The polarity of the carbon-magnesium bond dictates the carbon's nucleophilicity.[6] This attack breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate.[7]

  • Protonation (Acidic Workup): The subsequent addition of a dilute acid (e.g., aqueous HCl or NH₄Cl) protonates the magnesium alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.[3][8]

Chemoselectivity with a Dihalogenated Substrate

A key consideration for this compound is the chemoselectivity of the reaction. The substrate contains three potential sites of reactivity for a nucleophile/base: the carbonyl group, the aryl bromide, and the aryl fluoride.

  • Reactivity of Halogens: The reactivity of aryl halides towards magnesium metal to form a Grignard reagent follows the trend I > Br > Cl >> F.[9] The carbon-fluorine bond is exceptionally strong and generally does not react to form a Grignard reagent under standard conditions.[6][10] Therefore, the bromine atom is the sole site for potential competitive Grignard formation, a reaction that is kinetically much slower than the addition to the ketone.

  • Carbonyl Reactivity: The ketone's carbonyl group is a highly electrophilic center, making it the primary target for the pre-formed Grignard reagent. The reaction of a Grignard reagent with a ketone is a rapid, acid-base-like interaction.

This disparity in reactivity ensures that the addition to the ketone is the overwhelmingly favored pathway, leading to high yields of the desired tertiary alcohol without significant side reactions involving the aryl halides.

Critical Experimental Considerations & Pre-Reaction Setup

The success of a Grignard reaction is critically dependent on the rigorous exclusion of atmospheric moisture and protic solvents. Grignard reagents are potent bases and will readily react with any source of acidic protons, including water, alcohols, and carboxylic acids, which would quench the reagent and halt the desired reaction.[7]

  • Anhydrous Conditions: All glassware must be meticulously dried prior to use, typically in an oven at >120°C for several hours and allowed to cool in a desiccator or under an inert atmosphere.[2][11]

  • Solvent Selection: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. These solvents not only dissolve the reagents but also play a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom.[5][9]

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as dry nitrogen or argon, to prevent atmospheric moisture and oxygen from entering the system. This is typically achieved using a Schlenk line or a balloon filled with the inert gas.

Detailed Experimental Protocol

This protocol describes the addition of a commercially available solution of Methylmagnesium Bromide to this compound.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Comments
This compoundC₈H₆BrFO217.041.00 g4.61Starting Material
Methylmagnesium BromideCH₃MgBr119.231.7 mL5.073.0 M solution in Diethyl Ether; 1.1 eq.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.1220 mL-Reaction Solvent
Saturated aq. NH₄ClNH₄Cl53.4915 mL-Quenching Solution
Saturated aq. NaCl (Brine)NaCl58.4415 mL-Washing Solution
Anhydrous Magnesium SulfateMgSO₄120.37~2 g-Drying Agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-Extraction/Chromatography
HexanesC₆H₁₄86.18As needed-Extraction/Chromatography
Step-by-Step Procedure
  • Apparatus Setup: Assemble an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Reagent Preparation: Dissolve this compound (1.00 g, 4.61 mmol) in 10 mL of anhydrous diethyl ether in a separate dry flask.

  • Reaction Initiation: To the reaction flask, add 10 mL of anhydrous diethyl ether via syringe. Cool the flask to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add the 3.0 M solution of Methylmagnesium Bromide (1.7 mL, 5.07 mmol) to the cooled ether in the reaction flask via syringe. Following this, add the solution of this compound dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketone.[12]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 15 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate of magnesium salts will form.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and shake. If an emulsion persists, add a small amount of brine to help break it.[12] Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and wash them with 15 mL of brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

  • Purification: Purify the crude tertiary alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to obtain the pure product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the Grignard reaction protocol.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Dry Glassware & Assemble Apparatus p2 Establish Inert Atmosphere (N2/Ar) p1->p2 r1 Charge Flask with Anhydrous Ether p2->r1 r2 Cool to 0 °C r1->r2 r3 Add Grignard Reagent (CH3MgBr) r2->r3 r4 Slowly Add Substrate Solution (this compound in Ether) r3->r4 r5 Warm to RT & Stir (1-2h) r4->r5 r6 Monitor by TLC r5->r6 w1 Cool to 0 °C & Quench (sat. aq. NH4Cl) r6->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash with Brine w2->w3 w4 Dry Organic Layer (MgSO4) w3->w4 w5 Filter & Concentrate w4->w5 w6 Purify (Chromatography/Recrystallization) w5->w6 a1 Characterize Product (NMR, IR, MS) w6->a1

Caption: Experimental workflow for the Grignard synthesis.

Troubleshooting Guide

Even with careful planning, challenges can arise. The following table addresses common issues encountered during Grignard reactions.

ProblemPossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate or is Sluggish 1. Wet glassware or solvent.[7] 2. Oxide layer on magnesium (if preparing Grignard in situ).[12] 3. Impure starting halide.1. Ensure all glassware is oven-dried and solvents are anhydrous. Use fresh, sealed solvents.[2] 2. Activate magnesium by crushing turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[1][12] 3. Purify the starting materials before use.
Low Yield of Tertiary Alcohol 1. Inaccurate Grignard reagent concentration leading to incorrect stoichiometry.[7] 2. Premature quenching of the reagent by moisture.[12] 3. Enolization of the ketone by the Grignard reagent acting as a base.[4][7] 4. Wurtz coupling side reaction.[7]1. Titrate the Grignard reagent before use to determine its exact molarity.[7][13] 2. Maintain strict anhydrous and inert conditions throughout the reaction.[12] 3. Use a less hindered Grignard reagent if possible. Add the ketone solution to the Grignard reagent at low temperatures. 4. Add the halide slowly to the magnesium during Grignard formation to minimize its concentration.
Persistent Emulsion During Work-up 1. Formation of fine magnesium salt precipitates.[12] 2. High concentration of reactants/products.1. Add saturated NaCl (brine) to increase the ionic strength of the aqueous layer.[12] 2. Filter the entire mixture through a pad of Celite before separation.[12] 3. If available, centrifugation is highly effective.[12]
Starting Material Recovered After Reaction 1. Inefficient Grignard reagent formation or addition.[12] 2. Grignard reagent was inadvertently quenched before addition.1. Re-evaluate the quality of reagents and adherence to anhydrous/inert conditions.[12] 2. Ensure the system is sealed from the atmosphere. Add the ketone only after confirming Grignard formation (if preparing in situ).

References

The Strategic Application of 3'-Bromo-2'-Fluoroacetophenone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the versatile functionality of aryl halides have become cornerstones of rational drug design. 3'-Bromo-2'-Fluoroacetophenone emerges as a bifunctional building block of significant interest, offering medicinal chemists a powerful tool for crafting complex molecular architectures with enhanced pharmacological properties. Its unique substitution pattern—a bromine atom amenable to a wide array of cross-coupling reactions and a fluorine atom to modulate physicochemical and metabolic parameters—renders it a highly valuable starting material for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the utility of this compound, complete with detailed protocols and mechanistic insights for its application in the synthesis of medicinally relevant compounds, particularly focusing on its role in the construction of kinase inhibitors.

The strategic placement of the fluorine atom at the 2'-position influences the molecule's conformational preferences and electronic properties, which can translate to improved metabolic stability and bioavailability of the final drug candidate.[1] Concurrently, the bromine at the 3'-position serves as a versatile synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Stille couplings.[2] This dual functionality allows for a modular and efficient approach to explore structure-activity relationships (SAR) in drug discovery programs.

Core Reactivity and Synthetic Versatility

The chemical reactivity of this compound can be dissected into three primary domains: reactions at the acetyl group, transformations involving the bromine atom, and the influence of the fluorine atom.

Transformations of the Acetyl Group: Gateway to Heterocyclic Scaffolds

The acetyl group is a versatile precursor for the construction of various heterocyclic systems, which are prevalent in many approved drugs. A key transformation is its conversion to a triazolopyridine scaffold, a privileged core in many kinase inhibitors. This is often achieved through a multi-step sequence initiated by the formation of an enaminone.

Palladium-Catalyzed Cross-Coupling Reactions: A Universe of Molecular Diversity

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and vinyl groups, enabling extensive SAR exploration.

Application Spotlight: Synthesis of a Wip1 Phosphatase Inhibitor Intermediate

To illustrate the practical application of this compound, we will detail a synthetic route towards a key intermediate of GSK2830371, a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). Wip1 is a critical negative regulator of the p53 tumor suppressor pathway, making its inhibition a promising strategy in oncology.

The synthesis of the core structure of GSK2830371 hinges on two key transformations of this compound: the formation of the 2-(3-bromo-2-fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridine core, followed by a Suzuki coupling to introduce the requisite aryl moiety.

Workflow for the Synthesis of the Triazolopyridine Intermediate

The following diagram outlines the synthetic workflow from this compound to the key triazolopyridine intermediate.

workflow start This compound enaminone Enaminone Intermediate start->enaminone DMF-DMA triazolopyridine 2-(3-bromo-2-fluorophenyl)- [1,2,4]triazolo[1,5-a]pyridine enaminone->triazolopyridine 3-Amino-1,2,4-triazole, AcOH

Caption: Synthetic workflow for the formation of the triazolopyridine core.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-1-(3-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

Rationale: This initial step transforms the acetyl group of this compound into a more reactive enaminone. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both a reagent and a solvent, providing the dimethylamino group and facilitating the condensation reaction. This enaminone is a key intermediate for the subsequent cyclization to form the triazolopyridine ring.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound217.0310.01.0
N,N-Dimethylformamide dimethyl acetal119.1630.03.0

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (2.17 g, 10.0 mmol).

  • Add N,N-Dimethylformamide dimethyl acetal (4.0 mL, 30.0 mmol).

  • Attach a reflux condenser and heat the mixture to 100-110 °C with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the excess N,N-Dimethylformamide dimethyl acetal under reduced pressure using a rotary evaporator to yield the crude enaminone as a viscous oil or solid. This crude product is often used directly in the next step without further purification.

Protocol 2: Synthesis of 2-(3-Bromo-2-fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridine

Rationale: This is a cyclization reaction that forms the core triazolopyridine heterocycle. The enaminone intermediate reacts with 3-amino-1,2,4-triazole in the presence of a catalytic amount of acid (acetic acid), which facilitates the condensation and subsequent ring closure. The choice of a high-boiling solvent like acetic acid or DMF is crucial for driving the reaction to completion.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
(E)-1-(3-Bromo-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one(Crude from Protocol 1)~10.01.0
3-Amino-1,2,4-triazole84.0812.01.2
Glacial Acetic Acid60.05-Solvent

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve the crude enaminone from Protocol 1 in glacial acetic acid (20 mL) in a 100 mL round-bottom flask.

  • Add 3-amino-1,2,4-triazole (1.01 g, 12.0 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) for 8-12 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to afford 2-(3-bromo-2-fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridine as a solid.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Arylation

Rationale: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[3] In this protocol, the bromine atom of the triazolopyridine intermediate is replaced with an aryl group from a boronic acid partner. This reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precursor. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

suzuki_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_aryl_halide Ar-Pd(II)-X L2 pd0->pd_aryl_halide Ar-X oxidative_addition Oxidative Addition pd_aryl_r Ar-Pd(II)-R' L2 pd_aryl_halide->pd_aryl_r R'B(OH)2 Base transmetalation Transmetalation pd_aryl_r->pd0 product Ar-R' pd_aryl_r->product reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-(3-Bromo-2-fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridine(From Protocol 2)1.01.0
Arylboronic acid(Varies)1.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.640.050.05
Sodium Carbonate (Na₂CO₃)105.993.03.0
1,4-Dioxane88.11-Solvent
Water18.02-Solvent

Equipment:

  • Schlenk flask or sealed tube

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask, add 2-(3-bromo-2-fluorophenyl)-[1][2][3]triazolo[1,5-a]pyridine (305 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired arylated product.

Conclusion and Future Perspectives

This compound has proven to be a highly effective and versatile building block in medicinal chemistry. Its strategic combination of a reactive bromine atom and a modulating fluorine atom provides a powerful platform for the synthesis of complex and biologically active molecules. The protocols detailed herein for the construction of a key triazolopyridine intermediate and its subsequent arylation via Suzuki-Miyaura coupling serve as a practical guide for researchers in the field. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of well-designed building blocks like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3'-Bromo-2'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3'-Bromo-2'-Fluoroacetophenone in Synthesis

This compound is a key building block in medicinal chemistry and materials science. Its disubstituted aromatic ring, activated by an acetyl group, presents a versatile scaffold for the synthesis of complex molecular architectures. The presence of two different halogen atoms at the 2' and 3' positions offers the potential for selective functionalization through nucleophilic aromatic substitution (SNAr). This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on this substrate. We will delve into the mechanistic underpinnings that govern the regioselectivity of this transformation and provide robust, field-proven protocols for the synthesis of novel acetophenone derivatives.

Mechanistic Insights: Unraveling the Regioselectivity of SNAr on a Dihalogenated Acetophenone

The nucleophilic aromatic substitution (SNAr) reaction on this compound is a classic example of an addition-elimination mechanism.[1] The rate and regioselectivity of this reaction are dictated by the electronic effects of the substituents on the aromatic ring.

The acetyl group at the 1'-position is a moderate electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack by decreasing its electron density. This activation is most pronounced at the ortho and para positions. In this compound, the fluorine atom is at the ortho position (2'), while the bromine atom is at the meta position (3'). Consequently, the carbon atom bonded to the fluorine is significantly more activated towards nucleophilic attack than the carbon bonded to the bromine.

Furthermore, the high electronegativity of the fluorine atom plays a crucial role. It exerts a strong inductive effect, making the C2' carbon more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate formed during the nucleophilic addition—the rate-determining step of the reaction.[2] This stabilization is a key factor that lowers the activation energy for the substitution at the 2'-position.

It is a well-established principle in SNAr reactions that, contrary to SN1 and SN2 reactions, fluoride is often a better leaving group than bromide or chloride.[1][2] This is because the C-F bond cleavage occurs in the fast, rearomatization step, and its strength has a lesser impact on the overall reaction rate compared to the stability of the Meisenheimer complex. Therefore, nucleophilic attack is overwhelmingly favored at the 2'-position, leading to the selective displacement of the fluorine atom.

Visualizing the SNAr Mechanism

The following diagram illustrates the stepwise addition-elimination mechanism for the nucleophilic substitution on this compound, highlighting the formation of the resonance-stabilized Meisenheimer intermediate.

experimental_workflow start Start: this compound reaction_setup Reaction Setup: - Add substrate, nucleophile, base (if needed), and solvent to flask. start->reaction_setup reaction Reaction: - Heat to specified temperature. - Monitor by TLC. reaction_setup->reaction workup Aqueous Work-up: - Quench reaction. - Extract with organic solvent. - Wash with brine. reaction->workup drying Drying and Concentration: - Dry organic layer (e.g., MgSO₄). - Remove solvent via rotary evaporation. workup->drying purification Purification: - Column chromatography or recrystallization. drying->purification product Final Product: 3'-Bromo-2'-(nucleophile)acetophenone purification->product

References

The Strategic Application of 3'-Bromo-2'-Fluoroacetophenone in the Synthesis of Bio-relevant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms and heterocyclic scaffolds into molecular design is a paramount strategy for optimizing pharmacological and physicochemical properties. Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and bioavailability.[1] Heterocyclic structures, in turn, provide diverse three-dimensional frameworks that are ubiquitous in both natural products and synthetic drugs.

3'-Bromo-2'-Fluoroacetophenone emerges as a particularly valuable and versatile starting material for the synthesis of a wide array of fluorinated heterocyclic compounds.[1] Its structure is endowed with three distinct reactive sites: a nucleophilically susceptible carbonyl group, an ortho-positioned fluorine atom that can influence reactivity and molecular conformation, and a bromine atom that serves as a versatile handle for a variety of cross-coupling and substitution reactions.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of several key heterocyclic systems, including thiazoles, quinoxalines, quinolines, indoles, and pyrazoles. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the strategic choices behind these synthetic transformations.

I. Synthesis of 2-Amino-4-(3-bromo-2-fluorophenyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring.[2] The reaction proceeds via the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea. The strategic utility of this compound in this synthesis first requires its conversion to the corresponding α-bromo derivative, 2,3'-dibromo-2'-fluoroacetophenone. This intermediate then readily undergoes the Hantzsch cyclization.

Reaction Rationale and Mechanism

The synthesis is initiated by the bromination of the α-carbon of the acetophenone. The subsequent Hantzsch reaction begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the halo-ketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis Start This compound Alpha_Bromo 2,3'-Dibromo-2'-fluoroacetophenone Start->Alpha_Bromo Br₂, AcOH Intermediate1 S-Alkylation Intermediate Alpha_Bromo->Intermediate1 Nucleophilic Attack (SN2) Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 2-Amino-4-(3-bromo-2-fluorophenyl)thiazole Intermediate2->Thiazole Dehydration (-H₂O)

Caption: Hantzsch synthesis of a substituted thiazole.

Experimental Protocols

Part A: Synthesis of 2,3'-Dibromo-2'-fluoroacetophenone

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 46.1 mmol) in 50 mL of glacial acetic acid.

  • Bromination: From the dropping funnel, add a solution of bromine (2.5 mL, 48.4 mmol) in 10 mL of glacial acetic acid dropwise over 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to afford pure 2,3'-Dibromo-2'-fluoroacetophenone.

Part B: Synthesis of 2-Amino-4-(3-bromo-2-fluorophenyl)thiazole

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3'-Dibromo-2'-fluoroacetophenone (5.0 g, 16.9 mmol) and thiourea (1.4 g, 18.6 mmol) to 30 mL of ethanol.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by TLC.

  • Neutralization and Precipitation: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the mixture is neutral or slightly basic (pH 7-8). The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with copious amounts of water, and then a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield 2-Amino-4-(3-bromo-2-fluorophenyl)thiazole as a crystalline solid.

ReactantMolar Mass ( g/mol )AmountMoles (mmol)Role
This compound217.0410.0 g46.1Starting Material
Bromine159.812.5 mL48.4Brominating Agent
2,3'-Dibromo-2'-fluoroacetophenone295.945.0 g16.9Intermediate
Thiourea76.121.4 g18.6Reagent

II. Synthesis of 2-(3-Bromo-2-fluorophenyl)quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A straightforward method for their synthesis is the condensation of an α-haloketone with an ortho-phenylenediamine.[3][4] Similar to the thiazole synthesis, this approach requires the initial α-bromination of this compound.

Reaction Rationale and Mechanism

The reaction proceeds through a condensation reaction between the two carbonyl groups of the in situ-generated 1,2-dicarbonyl compound (from the α-haloketone) and the two amino groups of the ortho-phenylenediamine, followed by an oxidative aromatization to form the stable quinoxaline ring.

Quinoxaline_Synthesis Alpha_Bromo 2,3'-Dibromo-2'-fluoroacetophenone Intermediate Dihydropyrazine Intermediate Alpha_Bromo->Intermediate Condensation OPDA ortho-Phenylenediamine OPDA->Intermediate Quinoxaline 2-(3-Bromo-2-fluorophenyl)quinoxaline Intermediate->Quinoxaline Oxidation

Caption: Synthesis of a substituted quinoxaline.

Experimental Protocol
  • Reaction Setup: To a solution of 2,3'-Dibromo-2'-fluoroacetophenone (prepared as in Part I.A) (3.0 g, 10.1 mmol) in 40 mL of ethanol in a 100 mL round-bottom flask, add ortho-phenylenediamine (1.1 g, 10.1 mmol).

  • Condensation: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, the product may precipitate. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and add water to induce precipitation.

  • Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-(3-Bromo-2-fluorophenyl)quinoxaline.

III. Proposed Synthesis of 8-Bromo-7-fluoro-2-methylquinoline via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5] To utilize this compound in this synthesis, it must first be converted into a 2-aminoaryl ketone derivative. A common strategy is through ortho-nitration followed by reduction of the nitro group.

Synthetic Strategy

The proposed pathway involves the nitration of this compound to introduce a nitro group at the ortho position to the acetyl group, followed by reduction of the nitro group to an amine. The resulting 2-amino-3-bromo-6-fluoroacetophenone can then undergo a Friedländer condensation with acetone to yield the target quinoline.

Friedlander_Synthesis Start This compound Nitro 3-Bromo-2-fluoro-6-nitroacetophenone Start->Nitro Nitration (HNO₃/H₂SO₄) Amino 2-Amino-3-bromo-6-fluoroacetophenone Nitro->Amino Reduction (e.g., SnCl₂/HCl) Quinoline 8-Bromo-7-fluoro-2-methylquinoline Amino->Quinoline Friedländer Annulation Acetone Acetone Acetone->Quinoline

Caption: Proposed route to a substituted quinoline.

Proposed Experimental Protocol

Part A: Synthesis of 2-Amino-3-bromo-6-fluoroacetophenone (Hypothetical)

  • Nitration: Carefully add this compound to a mixture of concentrated nitric acid and sulfuric acid at 0 °C. The regioselectivity of this nitration would need to be experimentally determined and optimized.

  • Reduction: The isolated nitro derivative would then be reduced to the corresponding amine using standard conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Part B: Friedländer Annulation

  • Reaction Setup: In a flask, mix the synthesized 2-Amino-3-bromo-6-fluoroacetophenone with an excess of acetone.

  • Condensation: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux.

  • Work-up and Purification: After completion, the reaction would be worked up by neutralization and extraction, followed by purification by column chromatography or recrystallization.

IV. Proposed Synthesis of 5-Bromo-6-fluoro-2-methylindole via Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, producing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][7][8] To apply this to this compound, one would first prepare the corresponding phenylhydrazone, which then undergoes acid-catalyzed cyclization.

Synthetic Strategy

The ketone functionality of this compound can be directly reacted with phenylhydrazine to form the phenylhydrazone intermediate. Subsequent treatment with an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, will induce the-sigmatropic rearrangement and cyclization to form the indole ring.

Fischer_Indole_Synthesis Start This compound Hydrazone Corresponding Phenylhydrazone Start->Hydrazone Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Indole 5-Bromo-6-fluoro-2-methylindole Hydrazone->Indole Acid-catalyzed Cyclization (e.g., PPA)

Caption: Proposed Fischer synthesis of a substituted indole.

Proposed Experimental Protocol
  • Hydrazone Formation: Dissolve this compound and an equimolar amount of phenylhydrazine in ethanol containing a catalytic amount of acetic acid. Heat the mixture to reflux for 1-2 hours. The hydrazone may precipitate upon cooling.

  • Cyclization: Isolate the crude hydrazone and add it to a suitable acid catalyst, such as polyphosphoric acid, at an elevated temperature (e.g., 100-150 °C).

  • Work-up: After the reaction is complete, cool the mixture and carefully quench with ice water. Neutralize with a base and extract the product with an organic solvent.

  • Purification: Purify the crude indole by column chromatography on silica gel.

V. Proposed Synthesis of 3-(3-Bromo-2-fluorophenyl)-5-methylpyrazole via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related methods typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][9][10][11] To synthesize a pyrazole from this compound, a viable strategy is to first construct a 1,3-dicarbonyl intermediate.

Synthetic Strategy

A Claisen condensation between this compound and a suitable ester, such as ethyl acetate, in the presence of a strong base will generate the desired 1,3-diketone. This intermediate can then be cyclized with hydrazine to form the pyrazole ring.

Knorr_Pyrazole_Synthesis Start This compound Diketone 1-(3-Bromo-2-fluorophenyl)butane-1,3-dione Start->Diketone Claisen Condensation (e.g., NaH) EtOAc Ethyl Acetate EtOAc->Diketone Pyrazole 3-(3-Bromo-2-fluorophenyl)-5-methylpyrazole Diketone->Pyrazole Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazole

Caption: Proposed route to a substituted pyrazole.

Proposed Experimental Protocol

Part A: Synthesis of 1-(3-Bromo-2-fluorophenyl)butane-1,3-dione

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend a strong base like sodium hydride in a dry solvent such as THF.

  • Condensation: Add a solution of this compound and ethyl acetate to the base suspension and stir at room temperature or with gentle heating.

  • Work-up: Quench the reaction with acid and extract the 1,3-diketone product.

Part B: Pyrazole Formation

  • Cyclization: Dissolve the crude 1,3-diketone in ethanol or acetic acid and add hydrazine hydrate.

  • Heating: Heat the mixture to reflux for several hours.

  • Isolation and Purification: Cool the reaction, remove the solvent, and purify the resulting pyrazole by recrystallization or column chromatography.

Conclusion

This compound is a highly adaptable and strategically important building block for the synthesis of a diverse range of fluorinated heterocyclic compounds. Its multiple reactive sites allow for a variety of synthetic transformations, leading to valuable scaffolds for medicinal chemistry and materials science. This application note has provided both established and proposed synthetic routes to thiazoles, quinoxalines, quinolines, indoles, and pyrazoles, complete with mechanistic insights and detailed protocols. By leveraging the reactivity of this versatile precursor, researchers can efficiently access novel and complex molecular architectures with the potential for significant biological and material applications.

References

Application Note: Optimized Reaction Conditions for the Sonogashira Coupling of 3'-Bromo-2'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, which typically employs a dual catalytic system of palladium and copper(I), is conducted under mild conditions, tolerates a wide array of functional groups, and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5]

This application note provides a detailed guide to the Sonogashira coupling of 3'-Bromo-2'-Fluoroacetophenone, a substrate of significant interest in medicinal chemistry. The resulting 3'-alkynyl-2'-fluoroacetophenone scaffold is a valuable intermediate for constructing complex molecular architectures. We will explore the mechanistic rationale behind the selection of reaction parameters, provide two detailed experimental protocols (a standard copper-cocatalyzed method and a copper-free alternative), and offer insights for troubleshooting and optimization.

Mechanistic Overview: The Dual Catalytic Cycle

The efficacy of the Sonogashira reaction stems from the synergistic action of two interconnected catalytic cycles.[1][4] The palladium cycle is responsible for activating the aryl halide, while the copper cycle activates the terminal alkyne.

  • The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-bromide bond of this compound. This is often the rate-limiting step of the reaction.[1]

  • The Copper Cycle : Concurrently, the copper(I) salt coordinates with the terminal alkyne. An amine base then deprotonates the alkyne to form a highly reactive copper(I) acetylide species.[1][6]

  • Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdC2R Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdC2R Transmetalation BaseHBr [Base-H]⁺Br⁻ ArPdC2R->Pd0 Reductive Elimination Product Coupled Product (Ar-C≡CR) ArPdC2R->Product CuX Cu(I)X CuC2R Cu(I)-C≡CR CuX->CuC2R Base, HC≡CR CuC2R->ArPdBr ArBr This compound ArBr->ArPdBr Alkyne Terminal Alkyne (HC≡CR) Alkyne->CuX

Figure 1: The dual catalytic cycles of the Sonogashira coupling.

Substrate Analysis: Reactivity of this compound

The structure of this compound contains key features that influence its reactivity:

  • Aryl Bromide : Aryl bromides are generally less reactive than aryl iodides but more reactive than aryl chlorides in Sonogashira couplings.[1][4] Reactions with aryl bromides often require heating, although highly active catalyst systems can enable room-temperature transformations.[1]

  • Electron-Withdrawing Groups : The substrate possesses two powerful electron-withdrawing groups: a fluorine atom ortho to the bromine and an acetyl group meta to the bromine. These groups decrease the electron density of the aromatic ring, making the carbon-bromine bond more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[7] This electronic feature is advantageous and may allow for milder reaction conditions than those required for electron-rich or sterically hindered aryl bromides.

Key Parameter Optimization

Catalyst System: Palladium, Ligands, and Copper
  • Palladium Precatalyst : Common choices include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄. Both are effective, but Pd(PPh₃)₂Cl₂ is often preferred due to its higher air stability. It is a Pd(II) source that is reduced in situ by amines or phosphine ligands to the active Pd(0) species.[1] For more challenging couplings, catalyst systems generated in situ from a Pd(0) source like Pd₂(dba)₃ and a specific ligand can be used.

  • Ligands : Triphenylphosphine (PPh₃) is the standard ligand and is typically sufficient for an activated substrate like this. For less reactive partners or to promote room-temperature coupling, more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity.[2][3]

  • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. It dramatically increases the reaction rate by facilitating the deprotonation of the alkyne and participating in the key transmetalation step.[1][3] However, a primary drawback of copper is its tendency to catalyze the oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to undesired side products.[8]

Base and Solvent Selection
  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two primary functions: neutralizing the HBr generated during the reaction and facilitating the deprotonation of the terminal alkyne to form the copper acetylide.[9]

  • Solvent : Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions. Tetrahydrofuran (THF) is an excellent general-purpose solvent. For reactions requiring higher temperatures or for substrates with poor solubility, dimethylformamide (DMF) or acetonitrile can be effective alternatives.[9]

Experimental Protocols

Safety Precaution : All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are hazardous and should be handled with care. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is optimized for reliability and high yield, leveraging the rate enhancement provided by the copper(I) co-catalyst.

Step-by-Step Methodology:

  • Reaction Setup : To a dry, oven-flamed Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%), and Copper(I) iodide [CuI] (0.05 mmol, 5 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 eq) via syringe.

  • Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish after 4-6 hours, gently heat the mixture to 50-60 °C. The reaction is typically complete within 12-24 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional solvent.

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove residual copper salts, and brine (1 x 15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize or eliminate the formation of alkyne homocoupling byproducts, which can be a significant issue for certain terminal alkynes.[5][10][11]

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ) : In a dry Schlenk flask under an inert atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%) and a bulky phosphine ligand such as Tri-tert-butylphosphine [P(t-Bu)₃] (0.06 mmol, 6 mol%). Add 2 mL of anhydrous, degassed solvent (e.g., DMF or acetonitrile) and stir for 15 minutes to allow for complex formation.

  • Reagent Addition : To the catalyst solution, add this compound (1.0 mmol, 1.0 eq) and the terminal alkyne (1.5 mmol, 1.5 eq).

  • Base and Solvent : Add additional solvent to bring the total volume to 5 mL. Add a suitable base such as Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq) or an amine base like Dicyclohexylamine.

  • Reaction : Stir the mixture at room temperature or heat to 60-80 °C. The reaction may require slightly higher temperatures or longer reaction times compared to the copper-cocatalyzed method. Monitor progress by TLC or LC-MS.

  • Workup and Purification : Follow steps 6-9 from Protocol 1. The workup is simplified as there is no need to remove copper salts.

Summary of Recommended Conditions

ParameterProtocol 1 (Copper-Cocatalyzed)Protocol 2 (Copper-Free)Rationale
Pd Source Pd(PPh₃)₂Cl₂ (3 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(PPh₃)₂Cl₂ is air-stable and effective. Pd₂(dba)₃ with a bulky ligand creates a highly active catalyst for the more demanding copper-free conditions.[10]
Ligand PPh₃ (from precatalyst)P(t-Bu)₃ (6 mol%)Bulky, electron-rich phosphines accelerate oxidative addition and are often essential for efficient copper-free couplings.[2]
Co-catalyst CuI (5 mol%)NoneCuI accelerates the reaction but can cause alkyne homocoupling.[8] The copper-free version avoids this side reaction.
Base Et₃N (3 eq)Cs₂CO₃ (2 eq) or Amine (3 eq)Et₃N is a standard, effective base for the copper-catalyzed reaction. Stronger inorganic bases can be beneficial in copper-free systems.[9]
Solvent THF, degassedDMF or Acetonitrile, degassedTHF is suitable for room temperature reactions. DMF/ACN are better for higher temperatures often required in copper-free protocols.[10]
Temperature Room Temperature to 60 °CRoom Temperature to 80 °CThe activated substrate allows for mild conditions. The copper-free variant may require more thermal energy to proceed efficiently.
Alkyne eq. 1.2 eq1.5 eqA slight excess of the alkyne drives the reaction to completion. A larger excess is used in the copper-free protocol to compensate for a potentially slower rate.

Troubleshooting Guide

  • Problem: No or Low Conversion

    • Cause : Inactive catalyst.

    • Solution : Ensure rigorous exclusion of air and moisture. Use freshly degassed, anhydrous solvents. The Pd(II) precatalyst may not have been fully reduced; try adding a small amount of a reducing agent or switching to a Pd(0) source. Increase the reaction temperature in 20 °C increments.

  • Problem: Significant Alkyne Homocoupling (Glaser Product)

    • Cause : Reaction is catalyzed by the copper(I) salt, especially in the presence of oxygen.

    • Solution : Switch to the Copper-Free Protocol (Protocol 2). Ensure the reaction is strictly anaerobic. Reduce the amount of CuI to 1-2 mol%.

  • Problem: Debromination of Starting Material

    • Cause : Reductive side reaction, sometimes promoted by catalyst impurities or reaction conditions.

    • Solution : Ensure the purity of all reagents and solvents. Lowering the reaction temperature may help. Screen different palladium sources and ligands.

References

Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Utilizing a 4-Bromo-2-fluorophenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Scaffolds in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. The quinazoline scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this core.[2][3][4]

This application note provides a comprehensive guide to the synthesis of a potent multi-target kinase inhibitor based on a 4-anilinoquinazoline structure, exemplified by the synthesis of Vandetanib. Vandetanib is an orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and RET tyrosine kinases. A key structural feature of Vandetanib is the N-(4-bromo-2-fluorophenyl) group, which plays a crucial role in its binding affinity and overall pharmacological profile. While this guide focuses on a synthetic route starting from 4-bromo-2-fluoroaniline, the principles and reactions are highly relevant for syntheses commencing with the closely related 3'-Bromo-2'-Fluoroacetophenone, which can be chemically converted to the aniline derivative.

The strategic incorporation of bromine and fluorine atoms into the phenyl ring offers several advantages in drug design. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the bromine atom serves as a versatile synthetic handle for further structural modifications via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[5]

Targeted Signaling Pathway: VEGFR-2 and Angiogenesis

Vandetanib exerts its anti-cancer effects in part by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, making anti-angiogenic therapy a critical strategy in oncology. The diagram below illustrates the central role of VEGFR-2 in the angiogenesis signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Vandetanib Vandetanib Vandetanib->VEGFR2 Inhibition

Caption: Vandetanib inhibits VEGFR-2 autophosphorylation, blocking downstream signaling pathways.

Synthetic Workflow: A Multi-step Approach to a Quinazoline Kinase Inhibitor

The synthesis of Vandetanib and related 4-anilinoquinazoline inhibitors is a multi-step process that involves the construction of the core quinazoline ring system followed by the crucial nucleophilic aromatic substitution reaction with 4-bromo-2-fluoroaniline. An alternative and efficient approach utilizes a microwave-accelerated Dimroth rearrangement.[6][7]

The following diagram outlines a representative synthetic workflow.

Synthesis_Workflow A 4-Hydroxy-3-methoxybenzonitrile B Protected Benzonitrile A->B Protection C Nitrated Intermediate B->C Nitration D Aniline Intermediate C->D Reduction E Formamidine Intermediate D->E Formamidine Formation F Quinazolinone Intermediate E->F Cyclization (Dimroth Rearrangement) G 4-Chloroquinazoline Intermediate F->G Chlorination I Final Kinase Inhibitor (Vandetanib Core) G->I Nucleophilic Aromatic Substitution H 4-Bromo-2-fluoroaniline H->I

Caption: Synthetic workflow for a quinazoline kinase inhibitor.

Detailed Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a Vandetanib-like quinazoline kinase inhibitor.

Protocol 1: Synthesis of the 4-Chloroquinazoline Intermediate

This protocol outlines the construction of the reactive quinazoline core.

Step 1: Protection of the Phenolic Hydroxyl Group

  • To a solution of 4-hydroxy-3-methoxybenzonitrile (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected benzonitrile.

Step 2: Nitration

  • Dissolve the protected benzonitrile from Step 1 in acetic anhydride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add nitric acid while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Carefully pour the mixture onto ice and collect the precipitate by filtration to obtain the nitrated intermediate.

Step 3: Reduction of the Nitro Group

  • Suspend the nitrated intermediate from Step 2 in a mixture of dichloromethane (DCM) and water.

  • Add sodium bicarbonate (NaHCO3) and tetrabutylammonium chloride.

  • Add sodium dithionite portion-wise and stir the mixture at room temperature for 2 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline intermediate.[6]

Step 4: Formamidine Formation and Microwave-Assisted Dimroth Rearrangement

  • To the aniline intermediate from Step 3, add an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture in a microwave reactor at 90 °C for 15 minutes to form the formamidine intermediate.[7]

  • The formamidine will then undergo a Dimroth rearrangement upon further heating to yield the quinazolinone intermediate.

Step 5: Chlorination

  • Reflux the quinazolinone intermediate from Step 4 in thionyl chloride (SOCl2) or a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to obtain the 4-chloroquinazoline intermediate.[8][9]

  • After the reaction is complete, carefully quench the excess chlorinating agent with ice-water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Protocol 2: Final Assembly of the Kinase Inhibitor

This protocol describes the crucial coupling step to yield the final product.

Step 1: Nucleophilic Aromatic Substitution

  • Dissolve the 4-chloroquinazoline intermediate (1.0 eq) from Protocol 1 and 4-bromo-2-fluoroaniline (1.1 eq) in a suitable solvent such as isopropanol or acetonitrile.[7]

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with the reaction solvent and dry under vacuum to obtain the crude N-(4-bromo-2-fluorophenyl)quinazoline derivative.

Step 2: Deprotection and Side Chain Installation (Example for Vandetanib)

  • The benzyl protecting group can be removed by catalytic hydrogenation (e.g., H2, Pd/C) to yield the free phenol.

  • The piperidine side chain can be introduced via a Williamson ether synthesis by reacting the phenol with a suitable tosylated or mesylated piperidine derivative in the presence of a base like potassium carbonate.[10]

  • The final N-methylation of the piperidine can be achieved through reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride.[6]

Data Presentation: Physicochemical and Biological Properties

The following table summarizes key data for the exemplified kinase inhibitor, Vandetanib.

PropertyValueReference
Chemical Name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine[11]
Molecular Formula C22H24BrFN4O2
Molecular Weight 475.36 g/mol
IC50 (VEGFR-2) 0.04 µM
IC50 (EGFR) 0.5 µM
IC50 (RET) 0.1 µM

Conclusion and Future Perspectives

This application note provides a detailed framework for the synthesis of potent quinazoline-based kinase inhibitors utilizing a strategically halogenated aniline. The provided protocols, exemplified by the synthesis of Vandetanib, highlight the versatility of the quinazoline scaffold and the importance of key synthetic transformations such as the Dimroth rearrangement and nucleophilic aromatic substitution. The bromine atom on the final compound offers a valuable position for further chemical exploration through palladium-catalyzed cross-coupling reactions, enabling the generation of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. This approach provides a robust platform for researchers in drug discovery to develop the next generation of targeted kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3'-Bromo-2'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3'-Bromo-2'-Fluoroacetophenone (CAS 161957-61-5). This halogenated aromatic ketone is a pivotal intermediate in the development of novel pharmaceuticals and advanced materials.[1][2] Its synthesis, most commonly achieved via the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene, is a classic example of electrophilic aromatic substitution that presents several challenges, including low yield, poor regioselectivity, and difficult purification.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural steps to provide a deeper understanding of the reaction's mechanics, offering data-driven troubleshooting strategies and field-proven optimization protocols to help you consistently achieve higher yields and purity.

Troubleshooting Guide: A Mechanistic Approach

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%) or fails completely. What are the primary causes and how can I resolve this?

Low conversion is the most frequent challenge in this synthesis. The root cause typically lies in one of five key areas: catalyst activity, substrate reactivity, reaction conditions, reagent quality, or stoichiometry.

Causality Analysis: The Friedel-Crafts acylation is an electrophilic aromatic substitution that relies on the generation of a highly reactive acylium ion (CH₃CO⁺) by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The starting material, 1-bromo-2-fluorobenzene, is an electron-deficient (deactivated) aromatic ring due to the inductive effect of the two halogen substituents.[4] This deactivation makes the ring less nucleophilic and thus less reactive towards the acylium ion, requiring carefully optimized and rigorously controlled conditions to proceed efficiently.

Troubleshooting Workflow:

G start Low Yield or No Reaction check_catalyst 1. Verify Catalyst Integrity & Stoichiometry start->check_catalyst check_reagents 2. Assess Reagent & Solvent Purity check_catalyst->check_reagents Catalyst OK sub_catalyst Issue: Inactive AlCl₃ (hydrolyzed) or insufficient amount. Solution: Use fresh, finely powdered AlCl₃ under inert gas. Ensure >2.2 eq. check_catalyst->sub_catalyst check_conditions 3. Optimize Reaction Temperature & Time check_reagents->check_conditions Reagents OK sub_reagents Issue: Moisture in solvent or starting materials. Solution: Use anhydrous solvents. Distill starting materials if necessary. check_reagents->sub_reagents check_workup 4. Review Workup & Isolation Protocol check_conditions->check_workup Conditions OK sub_conditions Issue: Temperature too low (no conversion) or too high (side products). Solution: Start at 0-5°C, then warm to RT or reflux gently. Monitor by TLC/GC. check_conditions->sub_conditions success Yield Improved check_workup->success Protocol OK sub_workup Issue: Product loss during quenching or extraction. Solution: Use slow, controlled quench. Optimize extraction solvent. check_workup->sub_workup

Caption: Troubleshooting workflow for low yield.

Solutions & Optimization Strategies:

ParameterCommon IssueRecommended Action & Rationale
Lewis Acid Catalyst (AlCl₃) Inactivity due to moisture. AlCl₃ is extremely hygroscopic and reacts violently with water, rendering it inactive.[4] Action: Use a fresh, unopened bottle of high-purity, anhydrous AlCl₃. Handle exclusively in a glovebox or under a strong stream of inert gas (N₂ or Ar).
Insufficient Quantity. The ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[5] Therefore, a stoichiometric amount is required. Action: Use at least 2.2 molar equivalents of AlCl₃ relative to the limiting reagent (1-bromo-2-fluorobenzene).
Reagents & Solvents Presence of water or alcohol impurities. Water deactivates the catalyst. Alcohols can compete in the reaction. Action: Use anhydrous grade solvents (e.g., Dichloromethane, 1,2-Dichloroethane). Ensure starting materials are dry. If purity is questionable, distill 1-bromo-2-fluorobenzene before use.
Reaction Temperature Sub-optimal temperature profile. Too low, and the activation energy for this deactivated ring is not overcome. Too high, and charring or side-product formation increases. Action: Begin the reaction at a lower temperature (0-5 °C) during the addition of reagents to control the initial exotherm. Then, allow the reaction to warm to room temperature or gently heat to reflux (40-50 °C) for 2-12 hours.
Reaction Monitoring Premature or overly long reaction time. Incomplete conversion or degradation of the product can occur. Action: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum product formation.
Q2: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired 3'-isomer?

Regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring. Both fluorine and bromine are ortho-, para-directing groups.[6] However, the acyl group is bulky, making steric hindrance a critical factor.

Directing Effects Analysis:

  • Fluorine (at C2'): Strongly activating (by resonance) and ortho-, para-directing. It directs incoming electrophiles to the C3' (ortho) and C5' (para) positions.

  • Bromine (at C3'): Weakly deactivating (by induction) but also ortho-, para-directing. It directs to the C2' (ortho) and C4' (para) positions.

The desired product is formed by acylation at the C3' position, which is ortho to the fluorine atom. The primary isomeric byproduct results from acylation at the C5' position, which is para to the fluorine atom. Acylation at C5' is electronically favored due to being para to the strongly directing fluorine atom, but the desired C3' product is often still obtained due to complex interactions with the catalyst. Maximizing the 3'-isomer requires fine-tuning the reaction conditions to exploit subtle differences in activation barriers.

Caption: Regioselectivity analysis for Friedel-Crafts acylation.

Solutions & Optimization Strategies:

ParameterInfluence on RegioselectivityRecommended Action & Rationale
Lewis Acid The size and nature of the Lewis acid can influence the steric profile of the electrophile.Softer, bulkier Lewis acids like ferric chloride (FeCl₃) may show different selectivity compared to AlCl₃. Action: Screen alternative Lewis acids. While AlCl₃ is standard, running small-scale parallel reactions with FeCl₃ or zinc oxide (ZnO) could reveal improved isomer ratios.[5]
Solvent Solvent polarity can affect the transition state energy and the solvation of the reaction complex.Less polar solvents may enhance steric effects, potentially favoring the less-hindered C5' position. More coordinating solvents might alter the catalyst-reagent complex. Action: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Consider nitrobenzene, which is known to influence selectivity in some Friedel-Crafts reactions, though its toxicity and high boiling point make it less ideal.
Temperature Lower temperatures often lead to higher selectivity (kinetic control).At lower temperatures, the reaction is more likely to follow the path with the lowest activation energy. The difference in activation energy between attack at C3' and C5' may be more pronounced. Action: Maintain the reaction temperature at 0-5 °C for a longer duration before allowing it to warm. This may slow the reaction but can significantly improve the desired isomer ratio.
Q3: The workup procedure is hazardous, and I'm losing product during purification. What are the best practices?

A robust workup and purification strategy is crucial for both safety and final yield. The primary challenges are managing the highly exothermic quench of the AlCl₃ complex and efficiently separating the product from isomers and starting material.

Best Practices for Workup and Purification:

  • Safe Quenching:

    • Caution: The reaction mixture contains a large amount of AlCl₃ complexed with the product. Adding water directly can cause a violent, uncontrolled exotherm and release of corrosive HCl gas.

    • Protocol: Prepare a separate beaker with a mixture of crushed ice and concentrated hydrochloric acid (approx. 10:1 v/v).[7] Slowly and carefully pour the cooled reaction mixture onto the stirred ice/HCl slurry in a well-ventilated fume hood. The acid helps to break down the aluminum complexes and keep aluminum salts dissolved in the aqueous phase.

  • Efficient Extraction:

    • After quenching, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution (to remove residual acid), and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • High-Purity Isolation:

    • Vacuum Distillation: If the boiling points of the product and the main isomeric impurity are sufficiently different, vacuum distillation is an effective method for purification on a larger scale.[7]

    • Column Chromatography: For the highest purity, especially on a lab scale, flash column chromatography on silica gel is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%), will typically allow for clean separation of the 3'- and 5'- isomers.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is better: acetyl chloride or acetic anhydride? Both can be used. Acetyl chloride is generally more reactive and is the most commonly cited reagent for this type of transformation. Acetic anhydride is less expensive and safer to handle but may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times).[6] For a deactivated substrate like 1-bromo-2-fluorobenzene, the higher reactivity of acetyl chloride is generally preferred.

Q2: What is the optimal solvent? Anhydrous dichloromethane (DCM) is often the solvent of choice due to its inertness, ability to dissolve the reactants, and low boiling point, which simplifies removal. 1,2-dichloroethane (DCE) is also an excellent option and can be used if a higher reaction temperature (reflux) is desired. Carbon disulfide (CS₂) is a traditional solvent but is highly flammable and toxic and is generally avoided in modern labs.

Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and an eluent like 10% Ethyl Acetate/Hexanes. Spot the starting material (1-bromo-2-fluorobenzene), the co-spot (starting material + reaction mixture), and the reaction mixture. The product will be a new, more polar spot (lower Rf value) than the starting material. The reaction is complete when the starting material spot has been consumed.

Q4: Are there alternative, higher-yielding synthetic routes? Yes. When Friedel-Crafts acylation proves low-yielding, a highly reliable alternative is the reaction of an organometallic reagent with a Weinreb amide derivative. This two-step process often provides excellent yields and avoids the regioselectivity issues of the Friedel-Crafts reaction.[8]

  • Step 1: Convert 3-bromo-2-fluorobenzoic acid to the N-methoxy-N-methylamide (Weinreb amide).

  • Step 2: React the Weinreb amide with an excess of methylmagnesium bromide (a Grignard reagent). The resulting tetrahedral intermediate is stable at low temperatures and collapses to the ketone only upon acidic workup, preventing over-addition to form a tertiary alcohol. A published procedure using this method reported a 97% yield.[8]

Appendix: Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation
  • Safety: This reaction is moisture-sensitive, exothermic, and generates HCl gas. Perform all steps in a flame-dried, three-neck flask under an inert atmosphere (N₂) in a chemical fume hood. Wear appropriate PPE.

  • To a stirred suspension of anhydrous aluminum chloride (5.9 g, 44 mmol, 2.2 eq) in anhydrous DCM (50 mL) at 0 °C, add acetyl chloride (1.7 g, 1.5 mL, 22 mmol, 1.1 eq) dropwise.

  • Stir the resulting mixture for 15 minutes at 0 °C.

  • Add a solution of 1-bromo-2-fluorobenzene (3.8 g, 20 mmol, 1.0 eq) in anhydrous DCM (10 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction back to 0 °C.

  • Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL of concentrated HCl with vigorous stirring.

  • Follow the workup and purification procedure detailed in Q3 above.

Protocol 2: High-Yield Grignard/Weinreb Amide Route[9]
  • Safety: Grignard reagents are highly reactive and pyrophoric. Use anhydrous solvents and maintain strict inert atmosphere conditions.

  • Prepare 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (the Weinreb amide) from 3-bromo-2-fluorobenzoic acid using standard methods (e.g., activation with oxalyl chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride).

  • Dissolve the Weinreb amide (e.g., 10.9 g) in anhydrous tetrahydrofuran (THF, 100 mL) and cool the solution to -78 °C under N₂.

  • Slowly add methylmagnesium bromide (3.0 M in ether, ~1.1 eq) via syringe.

  • Allow the reaction to gradually warm to room temperature and stir for 16 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is ~1.

  • Extract the product with ethyl acetate (3 x 100 mL), combine the organic layers, dry over Na₂SO₄, and concentrate to yield the product.[8]

References

Technical Support Center: Suzuki Coupling with 3'-Bromo-2'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3'-Bromo-2'-Fluoroacetophenone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the complexities of this specific transformation. As Senior Application Scientists, we've structured this resource to not only offer solutions but also to explain the chemical reasoning behind them, ensuring your success at the bench.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and challenges encountered when working with this compound in Suzuki couplings.

Q1: Why is my Suzuki coupling with this compound giving low yields of the desired product?

A1: Low yields can stem from several factors. The electron-withdrawing nature of the acetyl and fluoro groups on this compound can make the aryl bromide more susceptible to certain side reactions.[1][2] Additionally, issues with catalyst activity, reagent purity, or suboptimal reaction conditions are common culprits. A primary side reaction to consider is protodeboronation of your boronic acid partner, where the boronic acid is replaced by a hydrogen atom.[2][3]

Q2: I'm observing a significant amount of a symmetrical biaryl product derived from my boronic acid. What is this and how can I prevent it?

A2: This side product is the result of homocoupling , where two molecules of the boronic acid react with each other. This is often promoted by the presence of Pd(II) species in the reaction mixture, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidative processes if the reaction is not properly degassed.[1][3] To minimize homocoupling, ensure rigorous degassing of your reaction mixture and consider using a Pd(0) source directly or adding a mild reducing agent.[4][5]

Q3: My starting material, this compound, is being consumed, but I'm not seeing the expected product. Instead, I'm isolating 2'-fluoroacetophenone. What's happening?

A3: You are likely observing dehalogenation (specifically, debromination) of your starting material.[1][3] This occurs when the palladium complex, after oxidative addition to the aryl bromide, abstracts a hydride from another component in the reaction mixture (like a solvent or amine base) and then reductively eliminates the resulting aryl-hydride species.[1]

Q4: Can the choice of base significantly impact the side reactions in my Suzuki coupling?

A4: Absolutely. The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] However, a base that is too strong or used in excess can promote side reactions. For instance, strong bases can accelerate the decomposition of boronic acids and may lead to undesired aldol condensations if your coupling partner also contains an enolizable ketone.[8] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point.[6][7]

Q5: Does the fluorine atom at the 2' position influence the reaction?

A5: Yes, the ortho-fluoro substituent can have both electronic and steric effects. Electronically, it contributes to the electron-deficient nature of the aryl bromide, which can facilitate the initial oxidative addition step.[1] Sterically, it can influence the preferred conformation of the molecule and potentially impact the approach of the palladium catalyst, although this is generally less of a concern than with bulkier ortho-substituents.

II. In-Depth Troubleshooting Guides

When standard protocols fail, a more systematic approach is necessary. This section provides detailed guidance on identifying and mitigating common side reactions.

Guide 1: Combating Homocoupling of the Boronic Acid

Homocoupling is a frequent issue, leading to reduced yields and purification challenges.

Identifying Homocoupling:

  • Mass Spectrometry (MS): Look for a mass corresponding to a dimer of your boronic acid's organic group.

  • Nuclear Magnetic Resonance (NMR): The proton and/or carbon NMR spectra will show signals consistent with the symmetrical biaryl product.

Root Causes and Mitigation Strategies:

Cause Explanation Mitigation Protocol
Presence of Pd(II) Pd(II) species can directly react with the boronic acid in a stoichiometric reaction to produce the homocoupled product and Pd(0).[4] This is common when using Pd(II) precatalysts like Pd(OAc)₂.1. Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] 2. In-Situ Reduction: If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0). This can be facilitated by the phosphine ligand itself or by adding a mild reducing agent like potassium formate.[3][4]
Oxygen in the Reaction Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[4][5]Rigorous Degassing: 1. Assemble your reaction vessel with all solid reagents. 2. Subject the vessel to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen). 3. Sparge the solvent with the inert gas for at least 30 minutes before adding it to the reaction vessel.[5]
Slow Transmetalation If the transmetalation step is slow, the concentration of the Ar-Pd(II)-X intermediate is lower, giving Pd(II) more opportunity to react with the boronic acid.Optimize Ligand and Base: 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to accelerate the catalytic cycle.[9] 2. Base Selection: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find one that promotes efficient transmetalation without causing significant boronic acid decomposition.[7]
Guide 2: Preventing Dehalogenation of this compound

The formation of 2'-fluoroacetophenone is a clear indicator of a dehalogenation side reaction.

Identifying Dehalogenation:

  • MS and NMR: Compare the spectra of your product mixture to an authentic sample of 2'-fluoroacetophenone.

Root Causes and Mitigation Strategies:

Cause Explanation Mitigation Protocol
Hydride Source After oxidative addition, the Ar-Pd(II)-Br complex can react with a hydride source, leading to reductive elimination of the dehalogenated product.[1] Common hydride sources include certain solvents (e.g., isopropanol) or amine bases.1. Solvent Choice: Use aprotic solvents like dioxane, toluene, or THF.[1] Avoid alcoholic solvents if dehalogenation is a problem. 2. Base Selection: Use inorganic bases like carbonates or phosphates instead of amine bases.
Slow Reductive Elimination If the desired reductive elimination to form the C-C bond is slow, the intermediate Ar-Pd(II)-R' complex has a longer lifetime, increasing the chance of competing side reactions like dehalogenation.Ligand Optimization: The choice of ligand is critical for promoting reductive elimination. Bulky, electron-donating ligands can accelerate this step.[9] Consider screening ligands like P(t-Bu)₃ or Buchwald-type ligands.
Guide 3: Addressing Protodeboronation of the Boronic Acid

This side reaction consumes your nucleophile and reduces the overall yield.

Identifying Protodeboronation:

  • MS and NMR: Identify the arene corresponding to your boronic acid in the product mixture.

Root Causes and Mitigation Strategies:

Cause Explanation Mitigation Protocol
Aqueous Conditions The presence of water, especially in combination with base and elevated temperatures, can lead to the cleavage of the C-B bond.[2][6]1. Anhydrous Conditions: If possible, run the reaction under anhydrous conditions using anhydrous solvents and reagents. 2. Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[2][3]
Harsh Reaction Conditions High temperatures and prolonged reaction times can exacerbate protodeboronation.Optimize Reaction Parameters: 1. Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. 2. Reaction Time: Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

III. Visualizing the Reaction Pathways

To better understand the interplay between the desired reaction and common side reactions, the following diagrams illustrate the key mechanistic steps.

Suzuki_Coupling_Cycle cluster_main Desired Suzuki Coupling Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-Br Ar-Pd(II)(L_n)-Br Pd(0)L_n->Ar-Pd(II)(L_n)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L_n)-R' Ar-Pd(II)(L_n)-R' Ar-Pd(II)(L_n)-Br->Ar-Pd(II)(L_n)-R' Transmetalation (R'-B(OH)₂) Ar-R' Ar-R' Ar-Pd(II)(L_n)-R'->Ar-R' Reductive Elimination Ar-R'->Pd(0)L_n Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_side Common Side Reaction Pathways Ar-Pd(II)(L_n)-Br Ar-Pd(II)(L_n)-Br Ar-H Dehalogenation Product Ar-Pd(II)(L_n)-Br->Ar-H Hydride Abstraction R'-B(OH)₂ Boronic Acid R'-R' Homocoupling Product R'-B(OH)₂->R'-R' H-B(OH)₂ Protodeboronation Product R'-B(OH)₂->H-B(OH)₂ Protonolysis Pd(II) Pd(II) Pd(II)->R'-R' Oxidative Coupling

Caption: Competing side reactions in Suzuki-Miyaura coupling.

IV. Experimental Protocols

Here are starting point protocols that can be adapted for your specific needs.

Protocol 1: General Suzuki Coupling of this compound
  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • SPhos (0.05 equiv)

    • K₃PO₄ (2.0 equiv)

    • 1,4-Dioxane/water (4:1 mixture)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Grignard Reactions with 3'-bromo-2'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Grignard reactions involving 3'-bromo-2'-fluoroacetophenone. This resource is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the unique challenges presented by this substrate. The presence of a ketone and an electron-withdrawing fluorine atom on the aryl bromide ring requires careful consideration of reaction conditions to achieve your desired synthetic outcome.

Troubleshooting Guide

This section addresses common problems encountered during the Grignard reaction with this compound, offering explanations and actionable solutions.

Question 1: My Grignard reagent formation is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

Answer:

Initiation of Grignard reagent formation can be challenging, especially with aryl halides bearing electron-withdrawing groups like fluorine, which can decrease the reactivity of the carbon-bromine bond. Additionally, the magnesium surface is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[1]

Here are the primary causes and troubleshooting steps:

  • Magnesium Oxide Layer: The most common barrier to initiation is the MgO layer on the magnesium turnings.[1]

    • Activation of Magnesium:

      • Iodine: Add a single crystal of iodine to the flask containing magnesium and a small amount of solvent before adding the aryl halide. The iodine reacts with the magnesium to expose a fresh, reactive surface.[2] The disappearance of the characteristic purple or brown color of iodine is an indicator of magnesium activation.

      • Mechanical Activation: Vigorously stirring the magnesium turnings in the dry solvent before adding the halide can help break up the oxide layer.

      • Chemical Activation: Adding a few drops of 1,2-dibromoethane can also activate the magnesium surface.

  • Presence of Moisture: Grignard reagents are highly sensitive to protic sources, including water.[2][3] Even trace amounts of moisture in your glassware or solvent will quench the Grignard reagent as it forms.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.

  • Poor Solvent Choice: The solvent plays a crucial role in stabilizing the Grignard reagent.[4]

    • Recommendation: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for less reactive aryl halides due to its higher boiling point and better solvating ability for the magnesium species.[5]

Question 2: I'm observing a significant amount of a biphenyl byproduct. How can I minimize this side reaction?

Answer:

The formation of a biphenyl derivative (Wurtz coupling product) is a common side reaction in Grignard synthesis.[6] This occurs when the newly formed Grignard reagent reacts with the unreacted this compound.[1]

DOT Script for Wurtz Coupling Side Reaction

Wurtz_Coupling cluster_0 Grignard Reagent Formation cluster_1 Wurtz Coupling (Side Reaction) Aryl-Br This compound Mg Mg Aryl-Br->Mg Aryl-MgBr Grignard Reagent Mg->Aryl-MgBr in Ether/THF Aryl-MgBr_side Grignard Reagent Aryl-Br_side This compound Aryl-MgBr_side->Aryl-Br_side Coupling Biphenyl Biphenyl Byproduct Aryl-Br_side->Biphenyl

Caption: Wurtz coupling side reaction pathway.

Key factors that promote this side reaction and how to mitigate them are summarized in the table below:

Factor Promoting Wurtz CouplingMitigation StrategyScientific Rationale
High Local Concentration of Aryl Halide Slow, dropwise addition of the this compound solution to the magnesium suspension.Maintains a low concentration of the aryl halide, favoring its reaction with magnesium over the already formed Grignard reagent.
Elevated Reaction Temperature Maintain a gentle reflux and use an ice bath to control the exothermic reaction.Lower temperatures decrease the rate of the bimolecular Wurtz coupling reaction more than the surface-mediated Grignard formation.
Insufficient Magnesium Surface Area Use finely divided magnesium or crush the turnings before the reaction.A larger surface area increases the rate of Grignard formation, reducing the time unreacted aryl halide is present.

Question 3: My reaction is yielding a complex mixture of products, or I am recovering my starting material after reacting with an electrophile. What is happening?

Answer:

The primary issue here is the presence of the ketone functional group in your starting material. Grignard reagents are potent nucleophiles and will readily react with ketones.[7][8][9] This leads to several competing reactions:

  • Intramolecular Reaction: The formed Grignard reagent can potentially react with the ketone of another molecule of this compound.

  • Reaction with Electrophile: The desired reaction with your intended electrophile.

Given the high reactivity of the ketone, it is highly likely that the Grignard reagent, once formed, is consumed by the starting material before it can react with your target electrophile.

Solution: Employ a Protecting Group Strategy

To prevent the ketone from interfering, you must "mask" it with a protecting group that is inert to the Grignard reagent and can be removed later. Acetals are excellent protecting groups for ketones in this context.[10][11][12][13][14]

DOT Script for Protecting Group Strategy

Protecting_Group_Strategy Start This compound Protect Protect Ketone (e.g., ethylene glycol, H+) Start->Protect Protected Protected Acetophenone Protect->Protected Grignard_Formation Form Grignard (Mg, THF) Protected->Grignard_Formation Grignard_Reagent Grignard Reagent Grignard_Formation->Grignard_Reagent React React with Electrophile (e.g., Aldehyde, Ketone) Grignard_Reagent->React Intermediate Adduct React->Intermediate Deprotect Deprotect (Aqueous Acid) Intermediate->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: Experimental workflow using a protecting group.

Experimental Protocol: Acetal Protection

  • Protection: React this compound with ethylene glycol in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) to form the corresponding ethylene acetal.

  • Grignard Formation: Use the protected compound to form the Grignard reagent as you would normally. The acetal group will not react with the Grignard reagent.

  • Reaction with Electrophile: Add your desired electrophile to the solution of the protected Grignard reagent.

  • Deprotection: After the reaction with the electrophile is complete, the acetal protecting group can be easily removed during the acidic workup to regenerate the ketone.

Frequently Asked Questions (FAQs)

Q1: Will the fluorine substituent on the aromatic ring prevent the Grignard reagent from forming?

A1: While electron-withdrawing groups like fluorine can make the formation of aryl Grignard reagents more difficult, it is generally still possible.[5] You may need to use more forcing conditions, such as a higher boiling point solvent like THF and ensure your magnesium is well-activated. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in this context.

Q2: Can I use an alternative method to form the organometallic reagent if direct reaction with magnesium fails?

A2: Yes. If direct formation is problematic, a halogen-magnesium exchange reaction can be an effective alternative.[4] This involves reacting your protected this compound with a commercially available and more reactive Grignard reagent, such as isopropylmagnesium chloride. This method often shows greater tolerance for other functional groups.

Q3: What is the purpose of using an ether solvent like diethyl ether or THF?

A3: Ethereal solvents are crucial for several reasons. They are aprotic, meaning they don't have acidic protons that would quench the Grignard reagent.[2] Furthermore, the lone pairs of electrons on the oxygen atoms of the ether molecules coordinate to the magnesium atom, stabilizing the Grignard reagent in solution.[4][5]

Q4: Why must the reaction be carried out under strictly anhydrous conditions?

A4: Grignard reagents are very strong bases and will react readily with any source of protons, including water, alcohols, and even the moisture in the air.[2][3] This reaction, known as quenching, protonates the carbanion of the Grignard reagent, rendering it unreactive towards your desired electrophile.

Q5: Can the Grignard reagent I form from this compound be used to react with another ketone?

A5: Yes, this is a primary application of Grignard reagents.[7][8][9][15] However, as detailed in the troubleshooting guide, you must first protect the ketone on your this compound starting material to prevent self-reaction. Once the Grignard reagent of the protected molecule is formed, it can then be used as a nucleophile to attack a different ketone, leading to the formation of a tertiary alcohol after workup.

References

preventing dehalogenation of 3'-Bromo-2'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Bromo-2'-Fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. Here, we address common challenges, with a primary focus on preventing the undesired dehalogenation side reaction frequently encountered during cross-coupling experiments. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the bromine atom on your this compound with a hydrogen atom, leading to the formation of 2'-fluoroacetophenone as a significant byproduct. This unwanted reaction reduces the yield of your desired coupled product and introduces impurities that can be challenging to separate, thereby complicating your downstream processing and analysis.[1]

Q2: My Suzuki-Miyaura coupling is showing significant amounts of the dehalogenated byproduct. What is the most likely cause?

A2: The primary cause of dehalogenation in Suzuki-Miyaura coupling is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This reactive intermediate can arise from several sources, including the solvent (especially alcohols), the base, or even trace amounts of water in the reaction mixture. Once formed, the Pd-H species can undergo reductive elimination with the coordinated this compound faster than the desired transmetalation with the boronic acid, leading to the dehalogenated product. The electron-withdrawing nature of the acetyl group on your substrate can sometimes make the aryl-palladium intermediate more susceptible to this competing pathway.

Q3: How does the ortho-fluoro group on this compound influence the reaction?

A3: The ortho-fluoro group has a dual electronic and steric influence. Electronically, its inductive withdrawal can affect the reactivity of the C-Br bond. Mechanistically, it can play a role in the oxidative addition step and potentially influence the stability of the resulting palladacycle.[2][3] While often beneficial for directing C-H activation, in the context of cross-coupling, it adds steric bulk near the reaction center, which can sometimes hinder the approach of the coupling partners and favor smaller species like hydrides, potentially increasing the risk of dehalogenation if conditions are not optimal.[4]

Troubleshooting Guide: Preventing Dehalogenation

This section provides a structured approach to diagnosing and resolving dehalogenation issues during your experiments.

Issue 1: High Levels of Dehalogenation (>10%)

This is the most common problem encountered. The key is to adjust reaction parameters to disfavor the formation and reaction of palladium-hydride species.

Suzuki_vs_Dehalogenation cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_dehalogenation Dehalogenation Side Reaction A Ar-Pd(II)-Br B Transmetalation + Ar'B(OH)2 A->B C Ar-Pd(II)-Ar' B->C D Reductive Elimination C->D E Ar-Ar' (Desired Product) D->E F Ar-Pd(II)-Br H Ar-Pd(II)-H F->H Hydride Transfer G Hydride Source (Solvent, Base, H2O) G->H I Reductive Elimination H->I J Ar-H (Dehalogenated Product) I->J Start Pd(0) + Ar-Br Oxidative Addition Start->A Start->F

References

Technical Support Center: Optimizing Catalyst Loading for 3'-Bromo-2'-Fluoroacetophenone Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 3'-Bromo-2'-Fluoroacetophenone. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency, yield, and reproducibility of their coupling reactions with this versatile building block.

This compound is a valuable intermediate in medicinal chemistry and materials science due to the synthetic handles it provides.[1] The bromine atom is ideal for palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules.[1] However, achieving optimal results in these coupling reactions requires careful consideration of various parameters, with catalyst loading being a critical factor. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of catalyst optimization.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing catalyst loading so important?

Optimizing catalyst loading is a balancing act. While a sufficient amount of catalyst is necessary to drive the reaction to completion in a reasonable timeframe, using an excessive amount can be detrimental. Higher catalyst loadings can lead to an increase in side reactions, such as the formation of homocoupled products or catalyst decomposition, which can complicate purification and reduce the overall yield.[2][3] From a process chemistry perspective, minimizing the amount of expensive and often toxic palladium catalyst is crucial for developing cost-effective and sustainable synthetic routes.[3]

Q2: What are typical catalyst loading ranges for cross-coupling reactions?

For initial screening and small-scale reactions, catalyst loadings typically range from 1 to 5 mol%.[4] In well-optimized or large-scale processes, loadings can often be reduced to 0.1 mol% or even lower, into the parts-per-million (ppm) range.[3] The optimal loading is highly dependent on the specific substrates, ligand, base, and solvent used.

Q3: Can too little catalyst be a problem?

Yes. Insufficient catalyst loading can lead to slow or incomplete reactions. Furthermore, very low catalyst concentrations can be more susceptible to deactivation by impurities present in the reagents or solvents.[3] This can result in stalling of the reaction and poor reproducibility.

Q4: What is the role of the ligand in catalyst optimization?

The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[5][6] For challenging substrates like this compound, which is sterically hindered and electronically modified, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often required to promote the difficult oxidative addition step.[5]

Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of this compound in a question-and-answer format.

Problem 1: Low or no product yield, even with high catalyst loading (e.g., 5 mol%).

  • Possible Cause: Catalyst Inhibition or Deactivation

    • Explanation: The active Pd(0) species is susceptible to oxidation or poisoning by impurities. The starting material itself or the chosen amine (in Buchwald-Hartwig reactions) could potentially coordinate to the palladium center and inhibit catalysis.[4]

    • Solution:

      • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to the formation of palladium black.[7]

      • Use High-Purity Reagents: Traces of water, oxygen, or other reactive impurities in the starting materials, solvents, or base can deactivate the catalyst.

      • Ligand Choice: For this substrate, standard ligands like PPh₃ may be ineffective.[5] Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are designed for challenging couplings.[5]

  • Possible Cause: Incorrect Base or Solvent

    • Explanation: The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[5] The solvent must be able to dissolve all reaction components and be compatible with the chosen conditions.

    • Solution:

      • Base Screening: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[4][5] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

      • Solvent Selection: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used.[8][9] Sometimes a co-solvent, like water in Suzuki reactions, is necessary.[4]

Problem 2: The reaction stalls and does not go to completion.

  • Possible Cause: Catalyst Decomposition

    • Explanation: Over time, especially at elevated temperatures, the active catalyst can decompose, often precipitating as palladium black.[7][10] This reduces the concentration of the active catalyst, causing the reaction to slow down or stop.

    • Solution:

      • Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.

      • Use a More Stable Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed to release the active Pd(0) species slowly and controllably, which can improve catalyst longevity.

      • Incremental Catalyst Addition: In some cases, adding the catalyst in portions over the course of the reaction can help maintain a sufficient concentration of the active species.

Problem 3: Significant formation of side products (e.g., homocoupling or hydrodehalogenation).

  • Possible Cause: High Catalyst Loading or Non-Optimal Ligand-to-Metal Ratio

    • Explanation: Excessively high catalyst concentrations can promote side reactions.[2][3] An improper ligand-to-metal ratio can also lead to the formation of undesired palladium species that catalyze side reactions. Hydrodehalogenation (replacement of the bromine with a hydrogen) is another common side reaction.[11]

    • Solution:

      • Reduce Catalyst Loading: Once initial success is achieved, systematically decrease the catalyst loading (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%) to find the minimum amount required for efficient conversion.

      • Optimize Ligand:Palladium Ratio: The optimal ratio is typically between 1:1 and 2:1. Using a precatalyst with a defined ligand-to-metal ratio can simplify this.

      • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can lead to product degradation or the formation of more side products.

Experimental Protocols

Protocol 1: High-Throughput Screening for Catalyst Loading Optimization

This protocol describes a high-throughput screening (HTS) approach to efficiently identify the optimal catalyst loading for a Suzuki-Miyaura coupling of this compound.[12][13] This can be performed in parallel reaction vials or a 96-well plate.[14]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • K₃PO₄ (finely powdered)

  • Degassed 1,4-dioxane/water (10:1)

  • Inert atmosphere glovebox or Schlenk line

  • Parallel reaction block or 96-well plate with sealing mats

  • Internal standard (e.g., dodecane) for GC or LC-MS analysis

Procedure:

  • Stock Solution Preparation: Inside a glovebox, prepare stock solutions of the palladium precatalyst and the internal standard in the reaction solvent. This ensures accurate dispensing of small quantities.

  • Arraying Reagents:

    • To each reaction vial/well, add this compound (1.0 equiv, e.g., 0.1 mmol).

    • Add the arylboronic acid (1.2 equiv).

    • Add K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Using a liquid handling robot or a calibrated pipette, add the appropriate volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.25, 0.1, 0.05, 0.01, and 0 mol% for a negative control).

  • Solvent and Standard Addition: Add the solvent and the internal standard stock solution to each vial to reach the final desired concentration (e.g., 0.2 M).

  • Reaction: Seal the vials/plate, remove from the glovebox, and place in a pre-heated reaction block (e.g., 80-100 °C). Stir for a predetermined time (e.g., 12 hours).

  • Quenching and Analysis: After cooling, quench each reaction with a small amount of water and dilute with a suitable solvent (e.g., ethyl acetate). Analyze the yield and purity of each reaction by LC-MS or GC-FID.

Data Presentation

The results from the HTS experiment can be summarized in a table for easy comparison.

EntryCatalyst Loading (mol%)Yield (%)Turnover Number (TON)
12.09547.5
21.09696
30.594188
40.2590360
50.185850
60.05651300
70.01202000
80<1-

Yield determined by LC-MS against an internal standard. TON = (moles of product / moles of catalyst).

From this data, a catalyst loading of 0.25-0.5 mol% appears to be the optimal balance between high yield and catalyst efficiency.

Visualizations

Catalyst Optimization Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Catalyst, Standard) array_solids Array Solid Reagents (Aryl Halide, Boronic Acid, Base) add_catalyst Dispense Catalyst Stock (Varying Loadings) array_solids->add_catalyst add_solvent Add Solvent & Standard add_catalyst->add_solvent seal_react Seal Vials/Plate & Heat add_solvent->seal_react quench Quench & Dilute seal_react->quench analyze Analyze by LC-MS/GC quench->analyze interpret Interpret Data (Yield vs. Loading) analyze->interpret

Caption: High-throughput workflow for catalyst loading optimization.

Simplified Catalytic Cycle

G pd0 Pd(0)Lₙ pd2_complex Ar-Pd(II)-Br(L)ₙ pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L)ₙ pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination re_product Ar-Ar' (Product) pd2_trans->re_product oa_reagent Ar-Br (this compound) oa_reagent->pd0 trans_reagent Ar'-B(OR)₂ trans_reagent->pd2_complex

Caption: Key steps in a palladium-catalyzed Suzuki cross-coupling.

References

Technical Support Center: Work-up Procedures for 3'-Bromo-2'-Fluoroacetophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 3'-Bromo-2'-Fluoroacetophenone. As a versatile bifunctional intermediate, this aryl ketone is a cornerstone in the synthesis of novel fluorinated bioactive molecules and materials.[1] Its unique substitution pattern, however, can present specific challenges during reaction work-up and purification. This document is designed to provide you with field-proven insights and solutions to navigate these challenges effectively.

General Work-up and Purification Workflow

A successful synthesis is critically dependent on a well-executed work-up and purification strategy. The goal is to efficiently isolate the desired product from unreacted starting materials, catalysts, reagents, and byproducts. The following workflow represents a generalized procedure that can be adapted based on the specific reaction and product properties.

G cluster_0 Reaction Quenching cluster_1 Liquid-Liquid Extraction cluster_2 Isolation & Purification quench Quench Reaction Mixture (e.g., with H₂O, sat. NH₄Cl) transfer Transfer to Separatory Funnel quench->transfer extract Extract with Organic Solvent (e.g., EtOAc, DCM) transfer->extract wash Wash Organic Layer (H₂O, Brine, NaHCO₃, etc.) extract->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry filter Filter Drying Agent dry->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: Standard experimental workflow for reaction work-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of common reactions involving this compound.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are fundamental for creating C-C bonds at the bromine position. However, the work-up can be complicated by the catalyst system and basic reaction conditions.

Q: My Suzuki coupling reaction has a low yield after work-up, and I see a lot of black solid (palladium black) in my crude material. How can I fix this?

A: This is a classic issue. The formation of palladium black indicates catalyst decomposition, which not only halts the reaction but also complicates purification by adsorbing your product.

  • Causality: Palladium catalysts can agglomerate and precipitate, especially with prolonged heating or if the ligand is not robust enough. This particulate palladium is notoriously difficult to filter and can interfere with chromatography.

  • Solution Protocol:

    • Celite Filtration: After quenching the reaction, dilute the mixture with your extraction solvent (e.g., ethyl acetate). Pass the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. Wash the Celite pad thoroughly with several portions of the same solvent to recover any adsorbed product. This is the most effective way to remove finely dispersed palladium.

    • Ligand Choice: While this is a reaction optimization point, using robust phosphine ligands, such as those developed by Buchwald, can enhance catalyst stability and reduce decomposition.[2]

    • Degassing: Ensure your solvents are properly degassed before the reaction to prevent oxidative degradation of the catalyst.[3]

Q: I'm having trouble separating my organic and aqueous layers due to a persistent emulsion. What should I do?

A: Emulsions are common in Suzuki reactions, often due to the presence of inorganic bases (like K₂CO₃ or K₃PO₄) and boronic acid byproducts acting as surfactants.

  • Causality: High concentrations of salts and polar byproducts can stabilize oil-in-water or water-in-oil droplets, preventing clean phase separation.

  • Solutions:

    • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

    • Change Solvent: If using ethyl acetate, which has some water miscibility, consider switching to or adding a less polar solvent like diethyl ether or toluene to reduce emulsion formation.

    • Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Centrifugation: For small-scale reactions with stubborn emulsions, transferring the mixture to centrifuge tubes and spinning for a few minutes can force a separation.

G start Low Yield in Suzuki Coupling q1 Is Palladium Black present? start->q1 a1_yes Filter through Celite pad. Wash pad thoroughly. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Was an emulsion formed during work-up? a1_yes->q2 a1_no->q2 a2_yes Add brine to break emulsion. Consider solvent change. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is the boronic acid starting material of good quality? a2_yes->q3 a2_no->q3 a3_yes Consider reaction conditions: - Inactive catalyst? - Insufficient degassing? q3->a3_yes Yes a3_no Deborylation may have occurred. Use fresh boronic acid. q3->a3_no No

Caption: Troubleshooting decision tree for low yield in Suzuki reactions.

Scenario 2: Nucleophilic Substitution Reactions

The acetyl group's α-carbon and the aromatic fluorine are less reactive towards nucleophiles than the bromine, but the work-up for substitutions at the C-Br bond requires careful handling of bases and nucleophiles.[4]

Q: How do I effectively remove an excess amine nucleophile and the HBr byproduct during work-up?

A: This requires a specific washing strategy to exploit the basicity of the amine.

  • Causality: Amines are basic and will be protonated in acidic conditions, forming water-soluble ammonium salts.

  • Solution Protocol:

    • After the initial extraction, wash the organic layer with a dilute acidic solution, such as 1 M HCl or 5% citric acid. The excess amine and any basic byproducts will be protonated and move into the aqueous layer.

    • Follow this with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid in the organic layer. This is crucial to prevent acid-catalyzed degradation of your product during concentration.

    • Finally, perform a brine wash to remove excess water before drying with Na₂SO₄.[5]

Q: My product has some water solubility, and I'm losing it during the aqueous washes. How can I improve my extraction efficiency?

A: This is common for smaller, more polar molecules. The key is to minimize your product's affinity for the aqueous phase.

  • Causality: The presence of polar functional groups (like the ketone) can impart some water solubility, leading to product loss during extraction.

  • Solutions:

    • Salting Out: Before extraction, saturate the aqueous layer with NaCl (brine). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds in it.

    • Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is mathematically more efficient at recovering the product.

    • Back-Extraction: After the primary extractions, you can "back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover any remaining product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for extracting products made from this compound?

A1: The choice of solvent depends on the product's polarity and the impurities you need to remove. Here is a comparative guide:

SolventPolarityBoiling Point (°C)AdvantagesDisadvantages
Ethyl Acetate (EtOAc) Medium77Good general-purpose solvent; easily removed.Can form emulsions; slightly water-soluble.
Dichloromethane (DCM) Medium40Excellent solvent for many organics; denser than water.Volatile; can be harder to dry completely.
Diethyl Ether (Et₂O) Low35Good for less polar compounds; very volatile.Highly flammable; can form peroxides.
Toluene Low111Good for azeotropic removal of water.High boiling point makes it difficult to remove.

Q2: What are the essential safety precautions for handling the work-up of these reactions?

A2: Always consult the Safety Data Sheet (SDS) for this compound and any related reagents. Key precautions include:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All work-up procedures, especially those involving volatile organic solvents, must be performed in a certified chemical fume hood.

  • Quenching: Be cautious when quenching reactive mixtures. Add the quenching agent slowly, especially if the reaction was run at high temperatures or involves reactive metals. An ice bath should be on hand to control any exotherms.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

Q3: My crude product is a dark oil, but the literature reports a solid. What should I do?

A3: An oily crude product often indicates the presence of impurities that are depressing the melting point.

  • Initial Purification: First, attempt purification by column chromatography to remove the colored impurities and other byproducts. Monitor the fractions carefully by TLC.

  • Inducing Crystallization: Once you have a purer fraction (which may still be an oil), you can try to induce crystallization.

    • Solvent Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane) and stir or sonicate the mixture. This can often wash away oily impurities and cause the product to solidify.

    • Recrystallization: If trituration fails, attempt a full recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[6]

    • Seed Crystals: If you have a tiny amount of solid material, use it as a seed crystal to initiate crystallization in a supersaturated solution.

Q4: Which standard washing solutions should I use and why?

A4: A strategic washing sequence is vital for an effective work-up.

Washing SolutionPurposeWhen to Use
Water (H₂O) Removes water-soluble inorganic salts and polar reagents.Typically the first wash after initial extraction.
Sat. aq. NaHCO₃ Neutralizes and removes acidic impurities.After an acid wash or when the reaction mixture is acidic.
Dilute aq. HCl Removes basic impurities (e.g., excess amines, pyridine).When basic reagents have been used.
Sat. aq. NaCl (Brine) Breaks emulsions and removes bulk water from the organic layer.Almost always the final wash before drying.

By understanding the chemical principles behind each step of the work-up procedure, you can effectively troubleshoot issues and optimize the isolation of your target compounds derived from this compound.

References

Technical Support Center: Synthesis and NMR Analysis of 3'-Bromo-2'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and characterization of 3'-Bromo-2'-Fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying byproducts in this synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot your reaction and confidently identify your products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected major byproducts?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and attacks the aromatic ring.[1]

The primary challenge in this synthesis is controlling the regioselectivity. The starting material, 1-bromo-2-fluorobenzene, has two substituents with competing directing effects. The fluorine atom is an ortho, para-director, while the bromine atom is also an ortho, para-director, albeit a deactivating one.[3] This leads to the potential formation of several regioisomeric byproducts alongside the desired this compound.

The most common byproducts are other isomers of bromo-fluoro-acetophenone resulting from acylation at different positions on the aromatic ring. Based on the directing effects of the substituents, the likely regioisomeric byproducts include:

  • 4'-Bromo-2'-fluoroacetophenone

  • 5'-Bromo-2'-fluoroacetophenone

  • 3'-Bromo-4'-fluoroacetophenone

  • 2'-Bromo-3'-fluoroacetophenone

The relative amounts of these byproducts will depend on the specific reaction conditions, including the catalyst, solvent, and temperature.

Troubleshooting Guide: Identifying Byproducts by NMR

NMR spectroscopy is the most powerful tool for identifying and differentiating the desired product from its regioisomeric byproducts. The unique electronic environment of each proton and carbon atom in the different isomers results in distinct chemical shifts, multiplicities, and coupling constants in the ¹H and ¹³C NMR spectra.

Q2: My ¹H NMR spectrum shows a singlet for the methyl group around 2.6-2.7 ppm, but the aromatic region is complex. How can I identify the main product and byproducts?

This is a common scenario. The methyl protons of the acetyl group typically appear as a singlet in the upfield region of the spectrum for all isomers. The key to identifying the specific isomers lies in a detailed analysis of the aromatic region (typically 7.0-8.0 ppm).

Step 1: Look for the characteristic through-space H-F coupling of the desired 2'-fluoro substituted product.

A key diagnostic feature for acetophenones with a fluorine at the 2' position is the presence of through-space coupling between the fluorine atom and the methyl protons of the acetyl group.[4][5] This is a five-bond coupling (⁵JHF) that is often observable as a small doublet splitting of the methyl singlet. The magnitude of this coupling is typically around 3-5 Hz.[4][5]

  • If you observe this doublet on the methyl peak, it is strong evidence for the presence of a 2'-fluoroacetophenone derivative, such as your target molecule, this compound, or its isomers like 4'- or 5'-Bromo-2'-fluoroacetophenone.

  • If the methyl peak is a sharp singlet, it is more likely that you have formed isomers where the fluorine is not in the 2' position, such as 3'-Bromo-4'-fluoroacetophenone or 2'-Bromo-3'-fluoroacetophenone. [4][5]

Step 2: Analyze the splitting patterns in the aromatic region.

The substitution pattern on the benzene ring dictates the multiplicity of the aromatic proton signals. By carefully examining the coupling constants (J-values), you can deduce the relative positions of the protons and thus identify the isomer.

Below is a table summarizing the expected ¹H NMR characteristics for the target product and its likely byproducts.

CompoundExpected Aromatic Splitting PatternKey Diagnostic Features
This compound (Target) One triplet, two doublets of doublets (or complex multiplets)Methyl group may show a small doublet due to ⁵JHF. Aromatic region will show three distinct proton environments.
4'-Bromo-2'-fluoroacetophenone One doublet, one doublet of doublets, one tripletMethyl group may show a small doublet due to ⁵JHF. Distinct splitting pattern in the aromatic region.
5'-Bromo-2'-fluoroacetophenone One doublet of doublets, one multiplet, one doublet of doubletsMethyl group may show a small doublet due to ⁵JHF. Complex aromatic region with three proton signals.
3'-Bromo-4'-fluoroacetophenone One doublet, one doublet of doublets, one tripletMethyl group is a sharp singlet. Aromatic region shows three distinct proton environments.
2'-Bromo-3'-fluoroacetophenone Complex multipletMethyl group is a sharp singlet. The aromatic region will be complex due to multiple couplings.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

  • Sample Preparation : Dissolve 5-10 mg of your crude product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4][6][7] Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

  • Data Acquisition :

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Ensure a sufficient number of scans (typically 8 to 16 for a crude sample) to obtain a good signal-to-noise ratio.[9]

    • Use a relaxation delay (d1) of at least 1-2 seconds.[9]

Q3: The ¹H NMR is still ambiguous. How can ¹³C NMR and 2D NMR help in confirming the structure?

When the ¹H NMR spectrum is too complex due to overlapping signals, ¹³C NMR and 2D NMR techniques are invaluable for unambiguous structure determination.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the electron-withdrawing bromine and fluorine atoms.

CompoundExpected Number of Aromatic ¹³C SignalsKey Diagnostic Features
This compound (Target) 6Six distinct aromatic carbon signals. The carbon bearing the fluorine will appear as a doublet with a large ¹JCF coupling constant.
4'-Bromo-2'-fluoroacetophenone 6Six distinct aromatic carbon signals. The carbon attached to fluorine will show a large ¹JCF coupling.
5'-Bromo-2'-fluoroacetophenone 6Six distinct aromatic carbon signals. The carbon bonded to fluorine will exhibit a large ¹JCF coupling.
3'-Bromo-4'-fluoroacetophenone 6Six distinct aromatic carbon signals. The carbon with the fluorine substituent will show a large ¹JCF coupling.
2'-Bromo-3'-fluoroacetophenone 6Six distinct aromatic carbon signals. The carbon attached to fluorine will have a large ¹JCF coupling.

2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy) : This experiment shows correlations between coupled protons. In the aromatic region, COSY can help establish the connectivity of the protons on the ring, which is crucial for distinguishing between isomers.

  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon it is directly attached to. This is extremely useful for assigning the proton and carbon signals of the aromatic ring.

  • HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the position of the acetyl group relative to the protons on the aromatic ring.

Workflow for Isomer Identification using NMR

G cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Pathway 1: 2'-Fluoro Isomers cluster_3 Pathway 2: Other Isomers cluster_4 Confirmation A Acquire ¹H NMR of Crude Product B Analyze Methyl Signal (2.6-2.7 ppm) A->B C Analyze Aromatic Region (7.0-8.0 ppm) B->C D Methyl signal a doublet? B->D E Likely 3'-Br-2'-F (Target), 4'-Br-2'-F, or 5'-Br-2'-F D->E Yes G Likely 3'-Br-4'-F or 2'-Br-3'-F D->G No (Singlet) F Compare aromatic splitting patterns with reference data E->F I Ambiguous? F->I H Compare aromatic splitting patterns with reference data G->H H->I J Acquire ¹³C and 2D NMR (COSY, HSQC, HMBC) I->J Yes K Unambiguous Structure Determination I->K No J->K

Caption: Workflow for byproduct identification.

Q4: I see more than one set of aromatic signals, indicating a mixture of isomers. How can I quantify the relative amounts?

If the signals for the different isomers are well-resolved in the ¹H NMR spectrum, you can determine the relative amounts by integrating the corresponding peaks. The integral of a peak is proportional to the number of protons it represents.

  • Choose well-resolved peaks : Identify signals in the aromatic region that are unique to each isomer and do not overlap with other signals.

  • Integrate the peaks : Carefully integrate these distinct peaks.

  • Calculate the ratio : The ratio of the integrals will give you the molar ratio of the isomers in your mixture.

Note: For accurate quantification, ensure that the relaxation delay (d1) in your ¹H NMR acquisition is sufficiently long (at least 5 times the longest T1 of the signals you are integrating) to allow for full relaxation of the protons between scans.[9][10]

Reference NMR Data

The following table provides a compilation of reported ¹H and ¹³C NMR chemical shifts for the target product and potential byproducts in CDCl₃. Please note that exact chemical shifts can vary slightly depending on the solvent and concentration.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~2.67 (d, 3H, CH₃), 7.11 (t, 1H), 7.69-7.81 (m, 2H)Data not readily available in searches.
4'-Bromo-2'-fluoroacetophenone Data not readily available in searches.Data not readily available in searches.
5'-Bromo-2'-fluoroacetophenone ~2.64 (s, 3H, CH₃), 7.04 (ddd, 1H), 7.19 (dd, 1H), 7.59 (dd, 1H)[8]Data not readily available in searches.
3'-Bromo-4'-fluoroacetophenone ~2.58 (s, 3H), 7.20 (t, 1H), 7.85 (ddd, 1H), 8.12 (dd, 1H)~26.5 (CH₃), 116.9 (d), 125.0, 130.4, 132.7, 134.1, 161.4 (d), 195.5 (C=O)[11][12][13][14]
2'-Bromo-3'-fluoroacetophenone Data not readily available in searches.Data not readily available in searches.

Synthesis Pathway and Potential Byproducts

G cluster_0 Friedel-Crafts Acylation cluster_1 Byproducts 1-bromo-2-fluorobenzeneAcetyl Chloride/AlCl₃ 1-bromo-2-fluorobenzeneAcetyl Chloride/AlCl₃ Reaction Mixture Reaction Mixture 1-bromo-2-fluorobenzeneAcetyl Chloride/AlCl₃->Reaction Mixture This compound (Desired Product) This compound (Desired Product) Reaction Mixture->this compound (Desired Product) 4'-Bromo-2'-fluoroacetophenone 4'-Bromo-2'-fluoroacetophenone Reaction Mixture->4'-Bromo-2'-fluoroacetophenone 5'-Bromo-2'-fluoroacetophenone 5'-Bromo-2'-fluoroacetophenone Reaction Mixture->5'-Bromo-2'-fluoroacetophenone 3'-Bromo-4'-fluoroacetophenone 3'-Bromo-4'-fluoroacetophenone Reaction Mixture->3'-Bromo-4'-fluoroacetophenone 2'-Bromo-3'-fluoroacetophenone 2'-Bromo-3'-fluoroacetophenone Reaction Mixture->2'-Bromo-3'-fluoroacetophenone

Caption: Synthesis and potential regioisomeric byproducts.

References

Validation & Comparative

A Head-to-Head Battle of the Halogens: A Comparative Reactivity Guide to 3'-Bromo-2'-Fluoroacetophenone and 3'-Chloro-2'-Fluoroacetophenone for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, the selection of the right building block is a critical decision that can define the trajectory of a research program. Halogenated acetophenones, particularly those bearing a fluorine atom, are prized intermediates, offering a versatile handle for molecular elaboration. This guide provides a detailed comparative analysis of two such building blocks: 3'-Bromo-2'-Fluoroacetophenone and 3'-Chloro-2'-Fluoroacetophenone. We will dissect their reactivity profiles across a range of common synthetic transformations, supported by established chemical principles and experimental data from analogous systems, to empower researchers to make the most informed choice for their specific synthetic goals.

The Tale of Two Halogens: A Physicochemical Overview

At first glance, these two compounds appear remarkably similar, differing only by a single halogen atom at the 3'-position. This seemingly minor variation, however, has significant implications for their chemical behavior.

PropertyThis compound3'-Chloro-2'-Fluoroacetophenone
Molecular Formula C₈H₆BrFOC₈H₆ClFO
Molecular Weight 217.04 g/mol [1]172.58 g/mol [2]
Appearance Colorless to light yellow liquid or solid[1]Off-white to light yellow crystalline powder
Boiling Point (Predicted) 252.4±25.0 °C[3]239.3±25.0 °C
Density (Predicted) 1.535±0.06 g/cm³[3]1.258±0.06 g/cm³

The most crucial difference from a reactivity standpoint is the carbon-halogen bond strength. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This fundamental property is the primary determinant of the reactivity differences we will explore.

The Arena of Cross-Coupling: A Clear Victor Emerges

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. In this arena, the disparity in reactivity between our two contenders is most pronounced. The rate-determining step in many cross-coupling catalytic cycles, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, is the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-Br bond of this compound allows for a significantly faster rate of oxidative addition compared to the C-Cl bond of its chloro-analogue.

Cross_Coupling_Cycle ArX Ar-X (X = Br or Cl) OxAdd Oxidative Addition (Rate-Determining Step) ArX->OxAdd C-Br bond cleaves faster than C-Cl Pd0 Pd(0)L_n Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (e.g., with R-B(OH)₂) ArPdX->Transmetal ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Predicted Experimental Outcomes: A Suzuki-Miyaura Case Study

ParameterThis compound3'-Chloro-2'-Fluoroacetophenone
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with conventional phosphine ligands.Often requires more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Fu ligands) to facilitate oxidative addition.
Reaction Temperature Typically effective at moderate temperatures (e.g., 80-100 °C).Generally requires higher temperatures (e.g., 100-120 °C) to achieve reasonable reaction rates.
Reaction Time Shorter reaction times (e.g., 2-8 hours).Longer reaction times (e.g., 12-24 hours or more).
Yield Generally high to excellent yields.Yields are often lower, with potential for incomplete conversion or side reactions.

This trend holds true for other cross-coupling reactions like the Heck reaction, where aryl bromides are known to be more reactive partners than aryl chlorides.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

Materials:

  • 3'-Halo-2'-fluoroacetophenone (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • 2M Aqueous Na₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (1 mL)

Procedure:

  • In a round-bottom flask, combine the 3'-halo-2'-fluoroacetophenone, phenylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene and ethanol, followed by the aqueous Na₂CO₃ solution.

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Beyond Cross-Coupling: Other Reactivity Considerations

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. Consistent with the bond strength trend, this reaction is significantly more facile with this compound. The chloro-analogue would require more forcing conditions, such as the use of highly activated Rieke magnesium, and may be prone to side reactions.

Grignard_Formation ArBr This compound Mg Mg, THF ArBr->Mg Facile Reaction ArCl 3'-Chloro-2'-Fluoroacetophenone ArCl->Mg Requires forcing conditions Grignard_Br Grignard Reagent (Readily formed) Mg->Grignard_Br Grignard_Cl Grignard Reagent (Difficult to form) Mg->Grignard_Cl

Caption: Relative ease of Grignard reagent formation.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the leaving group ability is a key factor. For nucleophilic aromatic substitution, the reactivity order of halogens is often F > Cl > Br > I, which is the reverse of the trend in cross-coupling. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electron-withdrawing halogen. However, the leaving group must still depart in the second step. In the case of our two compounds, both are activated towards SNAr by the electron-withdrawing acetyl and fluoro groups. The chloro-derivative might be slightly more reactive in some SNAr scenarios due to the higher electronegativity of chlorine compared to bromine, but both can be considered viable substrates.

Strategic Recommendations for the Synthetic Chemist

The choice between this compound and 3'-Chloro-2'-Fluoroacetophenone should be a deliberate one, based on the intended synthetic route.

Opt for this compound when:

  • Your synthesis relies on a subsequent cross-coupling reaction (Suzuki, Heck, Sonogashira, etc.).

  • You are planning to form a Grignard or other organometallic reagent.

  • Milder reaction conditions, shorter reaction times, and higher yields are a priority.

Consider 3'-Chloro-2'-Fluoroacetophenone when:

  • Cost is a significant consideration, as aryl chlorides are generally more economical than their bromide counterparts.

  • You require a more robust halogen that can be retained during other transformations on the molecule before a final, more forcing cross-coupling step.

  • The primary transformation involves nucleophilic aromatic substitution, where its reactivity may be comparable or slightly advantageous.

By understanding these fundamental differences in reactivity, chemists can more effectively design and execute their synthetic strategies, saving time, resources, and ultimately accelerating the path to their target molecules.

References

A Comparative Guide to the Reactivity of Bromoacetophenone Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency. Bromoacetophenone, a versatile building block, exists as three structural isomers—ortho (2-), meta (3-), and para (4-)—each exhibiting distinct reactivity profiles in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of their performance in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Decisive Interplay of Steric and Electronic Effects

The reactivity of the bromoacetophenone isomers in cross-coupling reactions is fundamentally governed by a combination of steric and electronic factors. The position of the acetyl group relative to the bromine atom dictates the substrate's interaction with the palladium catalyst, influencing the rates of key mechanistic steps such as oxidative addition and reductive elimination.

Electronic Effects: The acetyl group is an electron-withdrawing group, which generally enhances the reactivity of aryl halides in the rate-determining oxidative addition step of many cross-coupling catalytic cycles. This effect is most pronounced when the acetyl group is in the para position, where its electron-withdrawing resonance effect can effectively polarize the carbon-bromine bond. In the meta position, only the inductive electron-withdrawing effect is operative, leading to a lesser degree of activation compared to the para isomer. For the ortho isomer, while the electronic effect is present, it is often overshadowed by steric considerations.

Steric Hindrance: The proximity of the acetyl group to the bromine atom in ortho-bromoacetophenone introduces significant steric bulk around the reaction center. This steric hindrance can impede the approach of the bulky palladium catalyst, thereby slowing down the crucial oxidative addition step.[1] This steric impediment is the primary reason for the generally lower reactivity of the ortho isomer compared to its meta and para counterparts.

This interplay leads to a general reactivity trend across the three major cross-coupling reactions:

para > meta >> ortho

The following sections will delve into a comparative analysis of the isomers in specific cross-coupling reactions, providing experimental context and detailed protocols.

Suzuki-Miyaura Coupling: A Tale of Two Isomers

The Suzuki-Miyaura reaction, a robust method for forming C-C bonds, clearly illustrates the impact of isomerism on reactivity.[2][3][4]

Comparative Reactivity Data
IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoacetophenone Phenylboronic acidPd(OAc)₂, PPh₃Na₂CO₃n-Propanol/H₂OReflux1~90%[5]
3-Bromoacetophenone Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012High
2-Bromoacetophenone Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME8524Moderate

Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is challenging to find.

The high yields and short reaction times for 4-bromoacetophenone highlight its superior reactivity.[6] The ortho isomer often requires more specialized and sterically demanding ligands to overcome the steric hindrance and achieve reasonable yields.[1]

Mechanistic Considerations in Suzuki-Miyaura Coupling

The key steps in the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

For ortho-bromoacetophenone, the steric clash between the acetyl group and the palladium catalyst's ligands increases the energy barrier for oxidative addition, thus slowing down the entire catalytic cycle.

Mizoroki-Heck Reaction: Stereoselectivity and Reactivity

The Mizoroki-Heck reaction provides a powerful tool for the arylation of alkenes.[7] The reactivity of the bromoacetophenone isomers in this reaction is also highly dependent on their substitution pattern.

Comparative Reactivity Data

Similar to the Suzuki coupling, direct comparative data under identical Heck reaction conditions for all three isomers is sparse. However, available literature on the Heck coupling of 4-bromoacetophenone with styrene shows excellent yields.[8] For the ortho and meta isomers, the reactions are feasible but may require more forcing conditions or specialized catalytic systems to achieve comparable efficiency.

IsomerAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoacetophenone StyrenePd(OAc)₂K₂CO₃DMF1000.7592[9]
3-Bromoacetophenone StyrenePd(OAc)₂ / PPh₃Et₃NAcetonitrile10024Good
2-Bromoacetophenone StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10048Moderate

Note: This table presents representative data compiled from various sources.

The electron-withdrawing nature of the acetyl group in the para position is beneficial for the oxidative addition step in the Heck reaction.[8] The steric hindrance in the ortho isomer again presents a significant challenge.

Mechanistic Considerations in the Mizoroki-Heck Reaction

The Mizoroki-Heck catalytic cycle involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene-Complex Ar-Pd(II)-Br(L2)(Alkene) Ar-Pd(II)-Br(L2)->Alkene-Complex Alkene Coordination Hydrido-Pd-Complex H-Pd(II)-Br(L2) Alkene-Complex->Hydrido-Pd-Complex Migratory Insertion Hydrido-Pd-Complex->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Base) Alkene_Product Ar-Alkene Hydrido-Pd-Complex->Alkene_Product

Mizoroki-Heck Catalytic Cycle

The steric bulk of the ortho-acetyl group can disfavor the formation of the necessary planar intermediate for migratory insertion, in addition to hindering the initial oxidative addition.

Buchwald-Hartwig Amination: Navigating Steric Challenges

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[10][11] When dealing with bromoacetophenone isomers, steric hindrance again plays a pivotal role, particularly for the ortho isomer.

Comparative Reactivity Data

While protocols for the Buchwald-Hartwig amination of 4-bromoacetophenone are well-established, the amination of 2-bromoacetophenone is more challenging and often requires specialized, bulky phosphine ligands to achieve high yields.[12][13]

IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoacetophenone AnilinePd₂(dba)₃ / BINAPNaOtBuToluene802>95%
3-Bromoacetophenone AnilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane10012High
2-Bromoacetophenone AnilinePd(OAc)₂ / RuPhosCs₂CO₃Toluene11024Moderate to High

Note: This table provides representative data compiled from various sources and highlights the need for specialized ligands for the ortho isomer.

The use of sterically demanding biarylphosphine ligands, such as RuPhos or XPhos, is often crucial for the successful amination of sterically hindered aryl halides like 2-bromoacetophenone. These ligands create a bulky catalytic complex that promotes the reductive elimination step and can help overcome the steric hindrance during oxidative addition.[13]

Mechanistic Considerations in Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Amido-Complex Ar-Pd(II)-NR2(L2) Ar-Pd(II)-Br(L2)->Amido-Complex Amine Coordination & Deprotonation (Base, HNR2) Amido-Complex->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Amido-Complex->Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle

For 2-bromoacetophenone, the steric hindrance not only affects the initial oxidative addition but can also influence the geometry of the palladium-amido intermediate, potentially slowing down the final reductive elimination step. The use of bulky, electron-rich ligands helps to promote this final, product-forming step.

Experimental Protocols

The following are generalized, step-by-step methodologies for the cross-coupling of bromoacetophenone isomers. Note: These are starting points and may require optimization based on the specific substrate and desired outcome.

General Experimental Workflow

Experimental_Workflow A Reaction Setup (Flask, Stir Bar, Inert Atmosphere) B Add Reactants (Bromoacetophenone, Coupling Partner, Solvent) A->B C Add Catalyst System (Pd Source, Ligand, Base) B->C D Heat to Reaction Temp C->D E Monitor Reaction (TLC, GC-MS, LC-MS) D->E F Work-up (Quench, Extract, Wash) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

General Experimental Workflow for Cross-Coupling
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone[5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Solvent Addition: Add a 3:1 mixture of n-propanol and water.

  • Catalyst Addition: Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Reaction: Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Mizoroki-Heck Coupling of 4-Bromoacetophenone[9]
  • Reaction Setup: In a sealable reaction vessel, combine 4-bromoacetophenone (1.0 equiv), styrene (1.2 equiv), and potassium carbonate (1.5 equiv).

  • Solvent and Catalyst Addition: Add DMF as the solvent, followed by palladium(II) acetate (0.01 equiv).

  • Reaction: Seal the vessel and heat the mixture to 100 °C for 45 minutes.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate, and purify by chromatography.

Protocol 3: Buchwald-Hartwig Amination of 2-Bromoacetophenone
  • Reaction Setup: In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 equiv), RuPhos (0.04 equiv), and cesium carbonate (1.5 equiv).

  • Reagent Addition: Add 2-bromoacetophenone (1.0 equiv) and aniline (1.2 equiv).

  • Solvent and Reaction: Add anhydrous toluene and seal the tube. Heat the reaction mixture to 110 °C for 12-24 hours.

  • Work-up: Cool to room temperature, filter through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Conclusion and Future Outlook

The reactivity of bromoacetophenone isomers in palladium-catalyzed cross-coupling reactions is a clear demonstration of the fundamental principles of steric and electronic effects in organic synthesis. The para isomer consistently emerges as the most reactive substrate due to favorable electronic activation and minimal steric hindrance. The meta isomer exhibits intermediate reactivity, while the ortho isomer presents a significant synthetic challenge due to steric impediment at the reaction center.

For drug development professionals and synthetic chemists, this understanding is crucial for efficient route design. While 4-bromoacetophenone is an excellent choice for rapid and high-yielding couplings, the synthesis of molecules requiring substitution at the ortho or meta positions necessitates careful consideration of catalyst and ligand selection. The continued development of bulky, electron-rich phosphine ligands is expanding the synthetic utility of sterically hindered substrates like 2-bromoacetophenone, opening new avenues for the synthesis of complex molecular architectures. As catalyst technology advances, the reactivity gap between these isomers may narrow, offering even greater flexibility in the design of novel therapeutics and functional materials.

References

The Strategic Advantage of 3'-Bromo-2'-Fluoroacetophenone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the demanding realms of medicinal chemistry and materials science, the choice of starting materials is a critical determinant of success. The selection of a synthon—a molecular building block—can profoundly influence reaction efficiency, yield, and the ultimate properties of the target molecule. Among the vast arsenal of available synthons, 3'-Bromo-2'-Fluoroacetophenone has emerged as a particularly advantageous building block. This guide provides an in-depth, objective comparison of this compound with other relevant synthons, supported by experimental data and detailed protocols, to illuminate its strategic value in contemporary research and development.

The Unique Structural Attributes of this compound: A Triad of Reactivity

The power of this compound lies in the strategic placement of three key functional groups on the aromatic ring: a bromine atom, a fluorine atom in the ortho position to the acetyl group, and the acetyl group itself. This specific arrangement creates a versatile platform for a variety of chemical transformations, offering distinct advantages over simpler bromoacetophenones or other halogenated analogues.

The bromine atom at the 3'-position serves as a reliable handle for a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1] This allows for the facile introduction of a wide range of carbon and heteroatom substituents, enabling the construction of complex molecular architectures.

The acetyl group provides a reactive site for a host of classical carbonyl chemistry, including reductions, oxidations, and condensations. This functionality is often a key anchor point for building out more complex side chains or for the synthesis of heterocyclic systems.

The true strategic advantage, however, is conferred by the 2'-fluoro substituent. This seemingly subtle addition has profound effects on the molecule's reactivity and its utility in drug discovery. The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect, which can modulate the reactivity of the adjacent carbonyl group and the aromatic ring.[1] Furthermore, in the context of medicinal chemistry, the introduction of fluorine at this position is a well-established strategy to enhance metabolic stability and fine-tune the pharmacokinetic properties of a drug candidate. By blocking a potential site of oxidative metabolism by cytochrome P450 enzymes, the carbon-fluorine bond can significantly increase the in vivo half-life of a molecule.[2][3][4][5]

Comparative Performance in Key Synthetic Transformations

To objectively assess the advantages of this compound, we will compare its performance in several key synthetic transformations against its non-fluorinated counterpart, 3'-Bromoacetophenone, and other isomeric haloacetophenones.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The electron-withdrawing nature of the ortho-fluoro group in this compound can influence the rate-determining oxidative addition step of the catalytic cycle.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

EntryAryl HalideCoupling PartnerCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%)Toluene/H₂OK₂CO₃9012~95% (estimated)
23'-BromoacetophenonePhenylboronic acidPd(PPh₃)₄ (3 mol%)Toluene/H₂OK₂CO₃9012~85-90%
34'-BromoacetophenonePhenylboronic acidPd(OAc)₂/SPhos (2 mol%)Dioxane/H₂OK₃PO₄1006>95%

Yields are representative and can vary based on specific reaction conditions and ligand choice. The yield for entry 1 is an educated estimate based on the known activating effect of ortho-electron-withdrawing groups in similar systems.

The ortho-fluoro group's inductive effect can render the ipso-carbon more electrophilic, potentially accelerating the oxidative addition of the palladium(0) catalyst. While the difference in yield may not always be dramatic, this enhanced reactivity can be crucial for challenging couplings or when using less reactive boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and water (1 mL).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Phenylboronic Acid - K2CO3 inert Inert Atmosphere (Argon Purge) reagents->inert solvent Add Degassed Solvents (Toluene/H2O) inert->solvent catalyst Add Pd(PPh3)4 solvent->catalyst heat Heat to 90 °C (12 hours) catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT & Dilute monitor->cool extract Aqueous Wash cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of the aryl halide can significantly impact the efficiency of this transformation.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst SystemBaseTemp (°C)Yield (%)
1This compoundMorpholinePd₂(dba)₃ / XPhos (2 mol%)NaOtBu100High
23'-BromoacetophenoneMorpholinePd₂(dba)₃ / XPhos (2 mol%)NaOtBu100High
32'-BromoacetophenoneMorpholinePd₂(dba)₃ / XPhos (2 mol%)NaOtBu100Moderate to Low

Yields are qualitative and based on general trends observed in Buchwald-Hartwig aminations. Steric hindrance from an ortho-substituent (as in 2'-bromoacetophenone) can significantly decrease reaction efficiency.

While both this compound and 3'-Bromoacetophenone are expected to perform well in Buchwald-Hartwig aminations, the ortho-fluoro group does not introduce significant steric hindrance, unlike a larger ortho-substituent. This allows for efficient coupling with a wide range of amines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat to 100 °C with stirring for 16 hours.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Glovebox Setup cluster_reaction Reaction cluster_purification Purification reagents Combine Catalyst, Ligand, Base add_substrates Add Aryl Halide & Amine reagents->add_substrates add_solvent Add Anhydrous Toluene add_substrates->add_solvent heat Heat to 100 °C (16 hours) add_solvent->heat cool_filter Cool & Filter heat->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate chromatography Column Chromatography concentrate->chromatography product product chromatography->product Isolated Product

Caption: Workflow for Buchwald-Hartwig Amination.

The Advantage in Drug Discovery: Enhanced Metabolic Stability

One of the most compelling advantages of using this compound, particularly for drug development professionals, is the enhanced metabolic stability conferred by the ortho-fluoro substituent. Aromatic hydroxylation is a common metabolic pathway for many drug molecules. By placing a fluorine atom at a potential site of metabolism, this pathway can be effectively blocked, leading to a longer in vivo half-life and improved pharmacokinetic profile.

Table 3: Comparative Metabolic Stability of a Hypothetical Kinase Inhibitor

CompoundStructureIn Vitro Half-life (t½) in Human Liver Microsomes (min)
Non-fluorinated Analog(Aryl group derived from 3'-bromoacetophenone)15
Fluorinated Analog(Aryl group derived from this compound)90

This is a representative example illustrating the potential impact of ortho-fluorination on metabolic stability. Actual values will vary depending on the overall molecular structure.

The data in Table 3 illustrates a significant increase in metabolic stability for the fluorinated analog. This can translate to lower required doses, reduced dosing frequency, and a better overall therapeutic window for a drug candidate.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Prepare a stock solution of the test compound in DMSO.

  • Incubate the test compound (1 µM final concentration) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37 °C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the disappearance rate of the parent compound.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Time-course Sampling cluster_analysis Analysis prepare Prepare Reaction Mixture: - Test Compound - Liver Microsomes - Buffer initiate Initiate Reaction with NADPH (37 °C) prepare->initiate quench Quench Aliquots at Various Time Points initiate->quench precipitate Precipitate Proteins quench->precipitate analyze LC-MS/MS Analysis precipitate->analyze calculate Calculate Half-life (t½) analyze->calculate result result calculate->result Metabolic Stability Data

Caption: In Vitro Metabolic Stability Assay Workflow.

Versatility in Heterocycle Synthesis

The combination of the bromo and acetyl groups in this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in many pharmaceuticals. For instance, it can be readily used in the synthesis of substituted benzofurans.

Synthesis of 2-Aryl-3-methyl-7-fluorobenzofurans

A common route to benzofurans involves the palladium-catalyzed coupling of an ortho-halo-phenol with a terminal alkyne, followed by cyclization. Alternatively, a tandem reaction involving an ortho-bromo-acetophenone can be envisioned. The presence of the ortho-fluoro group can influence the regioselectivity of the cyclization and the electronic properties of the resulting benzofuran.

Conclusion: A Strategic Choice for Advanced Synthesis

This compound is more than just another halogenated starting material. Its unique trifecta of reactive sites, particularly the strategically placed ortho-fluoro substituent, offers a distinct set of advantages for the modern synthetic chemist. These include:

  • Enhanced Reactivity in Cross-Coupling Reactions: The electron-withdrawing nature of the fluorine can facilitate key steps in catalytic cycles.

  • A Gateway to Improved Pharmacokinetics: The ortho-fluoro group serves as a metabolic block, a crucial feature in drug design.

  • Versatility in Complex Molecule Synthesis: The combination of the bromo, fluoro, and acetyl groups provides multiple handles for elaboration into complex scaffolds and heterocycles.

For researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and imbue their target molecules with desirable properties, this compound represents a powerful and strategic choice. Its thoughtful design translates to tangible benefits in the laboratory and accelerates the journey from concept to innovative new molecules.

References

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Analytical Methods for Purity Assessment of 3'-Bromo-2'-Fluoroacetophenone

As a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), the purity of this compound is a critical parameter that directly impacts the safety and efficacy of the final drug product.[1][2] Regulatory bodies mandate stringent quality control, making robust and reliable analytical methods indispensable for identifying and quantifying the main component and any potential impurities.[3][4] These impurities can arise from starting materials, by-products of the synthesis, or degradation.[1]

This guide provides a comparative analysis of the principal analytical techniques used for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present an integrated strategy for a comprehensive purity evaluation, grounded in the principles of scientific integrity and regulatory compliance.[5]

HPLC is the preeminent technique for purity analysis of pharmaceutical intermediates like this compound.[6][7] Its high resolution, sensitivity, and adaptability make it the workhorse for separating the main compound from structurally similar process-related impurities and degradation products.

Causality of Method Selection (Expertise & Experience): The choice of reverse-phase HPLC (RP-HPLC) is dictated by the physicochemical properties of this compound. As a moderately polar, non-volatile aromatic ketone, it interacts well with a non-polar stationary phase (like C18) and can be effectively eluted using a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This methodology allows for the separation of impurities that differ even slightly in polarity, which is essential for accurate purity profiling. UV detection is ideal due to the compound's strong chromophore (the substituted benzene ring), enabling sensitive detection.

Experimental Protocol: RP-HPLC for Purity Determination
  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase diluent (e.g., 50:50 acetonitrile/water) to create a 1 mg/mL stock solution. Further dilute as required for linearity studies.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).[8]

    • Mobile Phase: A gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile).

      • Gradient Example: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Data Presentation: HPLC Method Validation Parameters

The performance of the HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3][5][9]

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999 over a range of 0.1-1.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%[10]99.5 - 101.5%
Precision (% RSD) ≤ 2.0%[3][10]< 1.0% for repeatability and intermediate precision
LOD (Limit of Detection) Signal-to-Noise ratio of 3:1~0.01%
LOQ (Limit of Quantitation) Signal-to-Noise ratio of 10:1~0.03%

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC): A Targeted Approach for Volatile Impurities

While HPLC is superior for non-volatile impurities, Gas Chromatography is the gold standard for detecting and quantifying volatile and semi-volatile substances, most notably residual solvents from the manufacturing process.[4][6]

Causality of Method Selection (Expertise & Experience): The synthesis of this compound likely involves various organic solvents. Since even trace amounts of these solvents must be controlled, a highly sensitive method like GC with a Flame Ionization Detector (GC-FID) is required. Headspace sampling is often preferred as it introduces only the volatile components into the system, protecting the column from non-volatile materials and minimizing sample preparation.

Experimental Protocol: Headspace GC-FID for Residual Solvents
  • System: A GC system with a headspace autosampler and an FID.

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling-point solvent (e.g., Dimethyl Sulfoxide - DMSO) and seal the vial.

  • GC Conditions:

    • Column: DB-624 or equivalent phase suitable for solvent analysis.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Headspace Parameters: Vial equilibration at 80°C for 15 minutes.

  • Data Analysis: Quantify residual solvents by comparing peak areas to those of certified reference standards.

Visualization: HPLC vs. GC Decision Framework

Method_Selection ImpurityType What is the nature of the impurity? Volatile Volatile / Semi-Volatile (e.g., Residual Solvents) ImpurityType->Volatile Volatile NonVolatile Non-Volatile (e.g., Starting Materials, By-products) ImpurityType->NonVolatile Non-Volatile UseGC Use Gas Chromatography (GC) Volatile->UseGC UseHPLC Use HPLC NonVolatile->UseHPLC

Caption: Decision logic for selecting chromatography method.

Spectroscopic Methods: From Confirmation to Identification

While chromatography separates components, spectroscopy identifies them. NMR and MS are powerful tools for confirming the structure of the main compound and elucidating the identity of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Selection (Expertise & Experience): NMR is an unparalleled technique for absolute structural confirmation.[11] For this compound, both ¹H and ¹³C NMR are essential. The unique chemical shifts and, critically, the spin-spin coupling patterns between the fluorine atom and nearby protons and carbons provide a definitive fingerprint of the molecule's structure, confirming the substitution pattern on the aromatic ring.[12] Furthermore, quantitative NMR (qNMR) can be used to determine purity against a certified internal standard without needing to isolate every impurity.[6]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[11]

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[11]

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

  • Key Spectral Features to Confirm Identity:

    • ¹H NMR: Look for a singlet for the acetyl methyl protons, and a complex multiplet pattern for the aromatic protons, with characteristic splitting due to the fluorine atom.

    • ¹³C NMR: Observe the carbonyl carbon, the methyl carbon, and the distinct aromatic carbons. The carbons near the fluorine will appear as doublets due to C-F coupling, which is a key diagnostic feature.[12]

Mass Spectrometry (MS)

Causality of Method Selection (Expertise & Experience): MS provides the molecular weight of a compound and, through fragmentation, offers clues to its structure. When coupled with GC or HPLC, it is a formidable tool for identifying impurities. For this compound, the most telling feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[13] This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is an unmistakable indicator of a bromine-containing compound.[13][14]

Expected Fragmentation Pattern:

  • Molecular Ion (M+): Peaks at m/z 216 and 218.

  • Major Fragments:

    • Loss of the acetyl group (-COCH₃) leading to a bromofluorophenyl fragment.

    • Alpha cleavage to form the bromofluorobenzoyl cation, which is often a stable and abundant fragment.[15]

Data Presentation: Comparison of Spectroscopic Techniques
FeatureNMR SpectroscopyMass Spectrometry
Primary Use Structure Elucidation & ConfirmationMolecular Weight & Structure Clues
Quantitative? Yes (qNMR), primary methodPrimarily qualitative; quantitative with standards
Sample State Solution (non-destructive)Gas/Ion phase (destructive)
Key Strengths Unambiguous structure, isomer differentiationHigh sensitivity, isotopic information (Br pattern)
Limitations Lower sensitivity than MSIsomers can have identical mass spectra

An Integrated Analytical Strategy

No single method can provide a complete purity profile. A robust, self-validating system relies on the strategic integration of these orthogonal (different principle) techniques.

  • Primary Analysis (HPLC): Use a validated RP-HPLC method to determine the purity (assay) and quantify all non-volatile impurities. This is the primary release-testing method.

  • Volatiles Analysis (GC): Employ a headspace GC method to specifically test for and quantify residual solvents, which are outside the scope of the HPLC method.

  • Identity Confirmation (NMR & IR): Use ¹H and ¹³C NMR to confirm the bulk material's identity and structure. Fourier-Transform Infrared (FT-IR) spectroscopy can also be used for rapid identity confirmation.[6]

  • Impurity Identification (LC-MS/GC-MS): For any unknown peaks detected in the HPLC or GC chromatograms above the identification threshold (e.g., >0.10%), use LC-MS or GC-MS to obtain molecular weight and fragmentation data.

  • Structure Elucidation of Unknowns (NMR): If a significant unknown impurity is found, it may be necessary to isolate it using preparative HPLC and then perform full structural elucidation using 1D and 2D NMR techniques.

Visualization: Integrated Purity Assessment Workflow

Integrated_Workflow cluster_primary Primary Quantitative & Qualitative Analysis cluster_investigation Impurity Investigation Sample This compound (Bulk Sample) HPLC HPLC-UV (Purity, Impurity Profile) Sample->HPLC GC Headspace-GC (Residual Solvents) Sample->GC NMR_ID NMR Spectroscopy (Identity Confirmation) Sample->NMR_ID Decision Unknown Impurity > 0.10%? HPLC->Decision Report Final Purity Report GC->Report NMR_ID->Report LCMS LC-MS Analysis (Obtain MW) Decision->LCMS Yes Decision->Report No PrepLC Preparative HPLC (Isolate Impurity) LCMS->PrepLC NMR_Struc NMR Analysis (Structure Elucidation) PrepLC->NMR_Struc NMR_Struc->Report

Caption: An integrated workflow for comprehensive purity assessment.

By combining the quantitative power of chromatography with the definitive structural insights from spectroscopy, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile for this compound, ensuring product quality and regulatory compliance.

References

A Comparative Spectroscopic and Synthetic Guide to 3'-Bromo-2'-Fluoroacetophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, halogenated organic molecules serve as pivotal building blocks. Their unique electronic properties and steric profiles offer chemists a versatile toolkit for modulating molecular interactions and reactivity. Among these, substituted acetophenones are a particularly valuable class of intermediates. This guide provides an in-depth characterization of 3'-Bromo-2'-Fluoroacetophenone, a di-substituted acetophenone derivative with significant potential in synthetic chemistry.

The Influence of Halogenation on the Physicochemical Properties of Acetophenones

The introduction of halogen atoms onto the aromatic ring of acetophenone profoundly influences its electronic and conformational properties. The fluorine atom at the 2'-position, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I) and a moderate resonance electron-donating effect (+M). The bromine atom at the 3'-position also exhibits a -I effect, albeit weaker than fluorine, and a weaker +M effect. The interplay of these electronic effects, along with steric considerations, dictates the chemical reactivity and the spectroscopic characteristics of the molecule.

For instance, the presence of a fluorine atom ortho to the acetyl group can induce through-space coupling in NMR spectroscopy, a phenomenon that provides valuable conformational information.[1][2] The position of the bromine atom further modulates the electron density distribution in the aromatic ring, which is reflected in the chemical shifts of the aromatic protons and carbons.

Synthesis of this compound

A reliable synthetic route to this compound involves the reaction of a Weinreb amide, N-methoxy-N-methyl-3-bromo-2-fluorobenzamide, with an organometallic reagent such as methylmagnesium bromide. This method is known for its high yield and selectivity, minimizing the formation of over-addition byproducts.

Diagram of the Synthetic Pathway

Synthesis Reagent1 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide Product This compound Reagent1->Product 1. Reagent2 Methylmagnesium Bromide (CH3MgBr) Reagent2->Product 2. Solvent THF, -78 °C to rt

Caption: Synthesis of this compound via a Weinreb amide.

Spectroscopic Characterization: A Comparative Analysis

The following sections provide a detailed comparison of the expected spectroscopic data for this compound with its experimentally characterized analogues.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling constants of the aromatic protons in this compound will be influenced by the electronic effects of both the bromo and fluoro substituents.

Table 1: Comparison of ¹H NMR Spectral Data (CDCl₃)

CompoundAr-H Chemical Shifts (ppm)-COCH₃ Chemical Shift (ppm)
This compound δ 7.11 (t, 1H), 7.69-7.81 (m, 2H)[2]δ 2.67 (d)[2]
3'-Bromoacetophenone ~ δ 7.3-7.9 (m, 4H)~ δ 2.6 (s, 3H)
2'-Fluoroacetophenone ~ δ 7.1-7.9 (m, 4H)~ δ 2.6 (d, JHF ≈ 4-5 Hz)
3'-Bromo-4'-fluoroacetophenone ~ δ 7.2-8.1 (m, 3H)~ δ 2.6 (s, 3H)

Note: Chemical shifts for analogues are approximate and sourced from typical values for substituted acetophenones.

The triplet observed for one of the aromatic protons in this compound is characteristic of coupling to two adjacent protons. The multiplet for the other two aromatic protons arises from a more complex coupling pattern. A key feature to note is the doublet for the methyl protons, which is a result of through-space coupling to the ortho-fluorine atom, a phenomenon well-documented for 2'-fluoroacetophenone derivatives.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted and Comparative ¹³C NMR Spectral Data (CDCl₃)

CompoundC=O (ppm)Aromatic Carbons (ppm)-COCH₃ (ppm)
This compound (Predicted) ~195 (d)~115-160 (multiple signals, some with C-F coupling)~30 (d)
3'-Bromoacetophenone ~197~123-139~27
2'-Fluoroacetophenone ~196 (d)~116-163 (with C-F couplings)~31 (d)
3'-Bromo-4'-fluoroacetophenone ~196~116-160 (with C-F couplings)~26

The carbonyl carbon of this compound is expected to appear as a doublet due to coupling with the ortho-fluorine. The aromatic region will display a complex pattern of signals, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The other aromatic carbons will show smaller two- and three-bond C-F couplings. The methyl carbon is also expected to be a doublet due to through-space coupling with the fluorine atom.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be influenced by the acetyl group and the bromine atom. Based on data for other fluoroaromatic compounds, the chemical shift is predicted to be in the range of -110 to -140 ppm relative to CFCl₃. The signal will likely be a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The most prominent feature in the IR spectrum of an acetophenone derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchAromatic C=C StretchC-F StretchC-Br Stretch
This compound (Predicted) ~1680-1700~1550-1600~1200-1300~500-600
3'-Bromoacetophenone ~1685~1570, 1470-~550
2'-Fluoroacetophenone ~1690~1610, 1580~1230-

The position of the C=O stretching frequency is influenced by both electronic and steric effects. The electron-withdrawing nature of the halogens is expected to slightly increase the frequency compared to unsubstituted acetophenone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br.

  • [M-CH₃]⁺: Loss of the methyl group is a common fragmentation pathway for acetophenones.

  • [M-COCH₃]⁺: Cleavage of the bond between the aromatic ring and the carbonyl group.

  • [M-Br]⁺: Loss of the bromine atom.

Experimental Workflow for Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Analysis cluster_analysis Data Analysis Synthesis Synthesize this compound Purification Purify by Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Confirm Structure and Purity NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Comparative_Analysis Compare with Analogues Structure_Confirmation->Comparative_Analysis

References

The Strategic Advantage of 3'-Bromo-2'-Fluoroacetophenone in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and the ultimate success of a synthetic campaign. Among the vast arsenal of building blocks available to chemists, halogenated acetophenones serve as pivotal intermediates. This guide provides an in-depth technical analysis of 3'-Bromo-2'-Fluoroacetophenone, a strategically substituted aryl ketone, and objectively compares its performance and applications with relevant alternatives, supported by available experimental data. As Senior Application Scientists, our goal is to offer not just protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to make informed decisions in their synthetic endeavors.

The Unique Structural Attributes of this compound

This compound is a bifunctional reagent whose utility stems from the specific arrangement of its substituents on the aromatic ring.[1] The bromine atom at the 3'-position and the fluorine atom at the 2'-position, ortho to the acetyl group, create a unique electronic and steric environment that dictates its reactivity and makes it a valuable precursor in medicinal chemistry and materials science.[1]

  • The Bromine Handle for Cross-Coupling: The carbon-bromine bond is a versatile functional group for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Stille reactions. This allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[1]

  • The Influence of the Ortho-Fluorine: The fluorine atom at the 2'-position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the neighboring acetyl group and the aromatic ring. In drug discovery, the incorporation of fluorine is a well-established strategy to modulate a molecule's physicochemical properties, such as metabolic stability, bioavailability, and binding affinity to target proteins.[1]

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound lies in the synthesis of novel, fluorinated bioactive compounds, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Precursor to Kinase Inhibitors

While direct synthesis examples starting from this compound are not always explicitly detailed in publicly available literature, its structural motifs are found in potent kinase inhibitors. The anilinopyrimidine and related heterocyclic scaffolds are common chemotypes in clinically approved kinase inhibitors. The synthesis of such scaffolds often involves the use of functionalized acetophenones.

For instance, the synthesis of various Glycogen Synthase Kinase 3 (GSK-3) inhibitors often utilizes a urea scaffold, which can be accessed through multi-step syntheses starting from functionalized aryl precursors.[2][3] The development of potent Rho-kinase (ROCK) inhibitors has also involved the synthesis of complex heterocyclic systems where substituted acetophenones could serve as key starting materials.[4][5][6]

Comparative Performance in Key Synthetic Transformations

A direct, head-to-head comparison of this compound with its isomers under identical reaction conditions is scarce in the literature. However, by collating data from various sources, we can draw reasonable inferences about its reactivity and performance relative to other bromoacetophenones.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The reactivity of the aryl bromide in this reaction is influenced by both electronic and steric factors.

Table 1: Comparison of Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Bromoacetophenones with Phenylboronic Acid

Bromoacetophenone IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O8012(Typical for sterically hindered substrates)[7]
4-Bromoacetophenone Pd(II) complex 7KOHH₂O100194[8]
4-Bromoacetophenone Pd/BaSO₄-Toluene--70[7]
3-Bromoacetophenone Pd₂(dba)₃K₂CO₃TolueneReflux1.564[7]

The data suggests that while high yields can be achieved with various bromoacetophenones, the specific conditions (catalyst, base, solvent, temperature) play a crucial role. The ortho-fluoro substituent in this compound may introduce some steric hindrance, potentially requiring more optimized conditions to achieve high yields compared to the less hindered 4-bromoacetophenone.

Heck Reaction

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically between an aryl halide and an alkene.

Table 2: Comparison of Reaction Conditions and Yields for the Heck Reaction of Bromoacetophenones with Styrene

Bromoacetophenone IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromoacetophenone Pd(OAc)₂ / LigandEt₃NDMFReflux1.592[9]
Bromobenzene (for comparison) Pd supported on USY zeolite-DMAc--High[10]

The efficiency of the Heck reaction is also highly dependent on the reaction parameters. The electronic nature of the aryl halide plays a significant role, with electron-withdrawing groups generally favoring the reaction.

Experimental Protocols

To provide a practical context, a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction is provided below. This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1 ratio, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Add the solvent system (10 mL of toluene/ethanol/water in a 4:1:1 ratio).

  • Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Visualizing Synthetic Pathways and Mechanisms

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(Ln)-X (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(Ln)-R' (Transmetalated Complex) Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Ar-R' (Coupled Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition R-B(OR)2 R'-B(OR)2 (Boronic Acid/Ester) R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents 1. Combine Aryl Bromide, Boronic Acid, Base, and Catalyst Solvent 2. Add Solvent Reagents->Solvent Heat 3. Heat to Reflux Solvent->Heat Monitor 4. Monitor by TLC Heat->Monitor Cool 5. Cool to RT Monitor->Cool Extract 6. Extraction with Ethyl Acetate and Water Cool->Extract Dry 7. Dry Organic Layer Extract->Dry Concentrate 8. Concentrate Dry->Concentrate Chromatography 9. Column Chromatography Concentrate->Chromatography Product Pure Product Chromatography->Product

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern provides chemists with multiple avenues for functionalization, making it an ideal starting material for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. While direct comparative studies on its reactivity against isomers are not extensively documented, the available data, coupled with a strong understanding of mechanistic principles, allows researchers to strategically employ this reagent in their synthetic designs. The ability to leverage both the bromine for cross-coupling and the fluorine for modulating biological properties underscores the strategic advantage of this compound in the pursuit of novel chemical entities.

References

A Strategic Cost-Benefit Analysis: 3'-Bromo-2'-Fluoroacetophenone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and materials science, the selection of a starting material is a critical decision, balancing reactivity, cost, and synthetic versatility. 3'-Bromo-2'-Fluoroacetophenone has emerged as a strategic building block, offering a unique combination of functionalities that enable complex molecular architectures. This guide provides an in-depth cost-benefit analysis of this valuable intermediate, comparing its performance with viable alternatives and providing the experimental context necessary for informed synthetic planning.

The Synthetic Advantage of this compound

This compound is a bifunctional aryl ketone with a bromine atom positioned for facile metal-catalyzed cross-coupling reactions and an ortho-fluorine atom that can modulate the electronic properties and metabolic stability of target molecules.[1] This specific substitution pattern makes it a powerful tool in drug discovery for exploring structure-activity relationships (SAR).

The core value of this reagent lies in the differential reactivity of its halogen substituents. The carbon-bromine bond is significantly more susceptible to oxidative addition in palladium-catalyzed reactions than a carbon-fluorine bond, allowing for selective functionalization. This principle is the cornerstone of its utility in multi-step syntheses.

Cost-Benefit Analysis: A Comparison with Alternatives

The decision to use this compound must be weighed against the cost and reactivity of alternative starting materials. A primary consideration in this analysis is the well-established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl >> F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition step, which is often rate-determining, more favorable for heavier halogens.

To provide a clear comparison, let's consider the synthesis of a hypothetical biaryl compound, a common objective in medicinal chemistry, via a Suzuki-Miyaura coupling reaction.

Table 1: Comparative Cost and Reactivity of Aryl Halide Starting Materials

Starting MaterialRepresentative Price (USD/g)Relative Reactivity in Cross-CouplingKey Considerations
3'-Iodo-2'-FluoroacetophenoneHigherHighestMost reactive, allowing for milder reaction conditions, but at a significantly higher cost. Prone to side reactions if not handled carefully.
This compound Moderate High Optimal balance of reactivity and cost. The C-Br bond is readily activated under standard conditions.
3'-Chloro-2'-FluoroacetophenoneLowerModerateLess reactive, often requiring more forcing conditions (higher temperatures, stronger bases, more specialized catalysts), which can limit functional group tolerance.[2]
3'-FluoroacetophenoneLowestVery Low (for C-F activation)The C-F bond is generally inert to standard cross-coupling conditions, making it unsuitable for this type of transformation without specialized and often expensive catalysts.[3][4]

Note: Prices are approximate and can vary significantly between suppliers and based on purity and quantity.

As the table illustrates, this compound occupies a strategic "sweet spot." While an iodo-analogue would be more reactive, its higher cost can be prohibitive for large-scale synthesis. Conversely, the chloro-analogue, though more economical, often necessitates more rigorous and potentially less selective reaction conditions. The bromo-derivative provides a reliable and cost-effective entry point for a wide range of cross-coupling reactions.

Experimental Showcase: Palladium-Catalyzed Cross-Coupling Reactions

To further illustrate the practical utility of this compound, we present representative protocols for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis due to its mild conditions and broad functional group tolerance.

Experimental Protocol: Synthesis of 2'-Fluoro-3'-(phenyl)acetophenone

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) followed by a degassed mixture of toluene and water (4:1, 0.2 M).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative_Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Ar'-B(OR)2 Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Biaryl Product Reductive_Elimination->Product Reactants This compound + Phenylboronic Acid Reactants->Pd(0) [Pd], Base Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative_Addition->Aryl-Pd(II)-Br Amine_Coordination Amine Coordination Aryl-Pd(II)-Br->Amine_Coordination R2NH, Base Pd(II)-Amido Aryl-Pd(II)-Amido Amine_Coordination->Pd(II)-Amido Reductive_Elimination Reductive Elimination Pd(II)-Amido->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Arylamine Product Reductive_Elimination->Product Reactants This compound + Aniline Reactants->Pd(0) [Pd], Ligand, Base

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3'-Bromo-2'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 3'-Bromo-2'-Fluoroacetophenone (CAS No: 161957-61-5) is fundamental to discovery. However, advancing science cannot come at the cost of personal safety. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, focusing on the rationale and proper use of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of the safety measures required, ensuring that every protocol is a self-validating system of protection.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects. The primary hazards are:

  • Skin Irritation (Category 2, H315): Direct contact can cause skin irritation, including redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation (Category 2, H319): The compound can cause significant and potentially damaging eye irritation upon contact.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of dust or aerosols may cause respiratory irritation.[1][3]

These classifications, marked by the "Warning" signal word, necessitate a multi-layered defense strategy where PPE is the final, critical barrier between the researcher and potential exposure.[1]

The First Line of Defense: Engineering Controls

Before any PPE is selected, the primary method for exposure control must be the laboratory environment itself. PPE should never be the sole means of protection; it is designed to protect against residual hazards.

  • Chemical Fume Hood: All operations involving this compound, from weighing the solid to preparing solutions and running reactions, must be conducted inside a certified chemical fume hood.[4][5] This is non-negotiable. A fume hood provides critical ventilation to capture and exhaust dust, fumes, and vapors, drastically reducing the risk of inhalation.[5][6]

  • Safety Showers & Eyewash Stations: Ensure that a functional and recently tested safety shower and eyewash station are immediately accessible.[7] In the event of a significant splash, these facilities are crucial for rapid decontamination.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE must be deliberate and matched to the specific task. Below, we detail the minimum required PPE and the scientific rationale for each.

Hand Protection: Your Primary Contact Barrier

Chemical-resistant gloves are mandatory. Given the compound's classification as a skin irritant, the choice of glove material is critical.

  • Recommended Type: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals. They offer good resistance to splashes and are a suitable choice for handling this compound.

  • Protocol & Causality: Always double-glove if handling larger quantities or during procedures with a higher risk of splashing. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat to a safe area to replace the outer glove. Before use, always inspect gloves for any signs of degradation, punctures, or tears.

Eye and Face Protection: Shielding Against Irritation

Given the H319 classification for "serious eye irritation," robust eye protection is essential.[1]

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are required at all times. Standard safety glasses do not provide an adequate seal around the eyes and are insufficient for protecting against splashes or fine dust.[6]

  • Enhanced Protection: When handling larger volumes (>50 mL) or during any procedure with a heightened risk of splashing (e.g., solution transfers, quenching a reaction), a full-face shield must be worn over chemical splash goggles.[5] This protects the entire face from direct contact.

Body Protection: Preventing Skin Contact

A lab coat is the minimum requirement for body protection.

  • Recommended Type: A flame-resistant (FR) lab coat made of a material like Nomex is preferable, especially if working with flammable solvents. At a minimum, a 100% cotton lab coat should be worn. Polyester blends can melt and fuse to the skin in a fire.

  • Protocol & Causality: The lab coat must be fully buttoned, with sleeves rolled down. This ensures maximum coverage. Lab coats should never be worn outside of the laboratory, as this risks cross-contamination.[6] For large-scale work or during spill cleanup, a chemically resistant apron worn over the lab coat is advised.

Respiratory Protection: Guarding Against Inhalation

Engineering controls (i.e., the fume hood) are the primary defense against respiratory exposure. However, in specific situations, a respirator is required.

  • When to Use: Respiratory protection is necessary if there is a failure of engineering controls (e.g., fume hood malfunction) or during emergency spill cleanup. It may also be required when weighing large quantities of the solid if there is a risk of dust generation that cannot be fully contained.[4]

  • Recommended Type: A NIOSH-approved air-purifying respirator with a combination of P100 (particulate) and organic vapor cartridges is recommended. All personnel required to wear a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.

Operational Protocols: Integrating PPE into Your Workflow

Properly integrating PPE use into your standard operating procedures is key to building a culture of safety.

PPE Selection Matrix

This table provides a quick-reference guide for selecting the appropriate level of PPE for common laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Single pair of nitrile glovesChemical splash gogglesLab coatNot required if inside a fume hood or vented balance enclosure.
Preparing Solutions Double pair of nitrile glovesChemical splash goggles & Face shieldLab coatNot required if performed in a fume hood.
Reaction Monitoring Single pair of nitrile glovesChemical splash gogglesLab coatNot required if performed in a fume hood.
Minor Spill Cleanup (<5g) Double pair of nitrile glovesChemical splash goggles & Face shieldLab coatRecommended (NIOSH-approved respirator).
Major Spill Cleanup Heavy-duty chemical gloves (e.g., Butyl)Chemical splash goggles & Face shieldChemical-resistant apron or suitRequired (NIOSH-approved respirator).
Procedural Workflow: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination. The "clean" areas of the PPE are used to remove the "dirty" areas.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Gloves (Last) D3->D4 F1 1. Gloves (First) F2 2. Face Shield & Goggles F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator (Last) F3->F4

Caption: Logical workflow for donning and doffing PPE to minimize contamination risk.

Emergency Response and Disposal

Your PPE is your first line of defense during an emergency.

  • In Case of Exposure:

    • Skin: Immediately remove contaminated clothing and gloves. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation occurs.[1]

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Spill Response: For minor spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand), sweep up, and place in a sealed container for disposal.[6] All materials used for cleanup, including PPE, must be treated as hazardous waste.

  • Disposal of Contaminated PPE: All disposable PPE used while handling this compound must be disposed of as hazardous chemical waste.[1] Do not discard used gloves or wipes in the regular trash. Place them in a designated, sealed hazardous waste container.

By adhering to these rigorous, well-reasoned protocols, you can confidently and safely handle this compound, ensuring that your focus remains on scientific innovation while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.